Methyl 3-methoxy-5-methylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methoxy-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-8(10(11)13-3)6-9(5-7)12-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZNMWJDXUEMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550749 | |
| Record name | Methyl 3-methoxy-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108593-44-8 | |
| Record name | Methyl 3-methoxy-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 3-methoxy-5-methylbenzoate" physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-methoxy-5-methylbenzoate
Introduction
This compound is a substituted aromatic ester that serves as a crucial building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-donating methoxy and methyl groups, influences the electronic properties of the aromatic system, making it a valuable intermediate for synthesizing highly functionalized molecules.[1] In pharmaceutical research, this compound acts as a scaffold for developing novel enzyme inhibitors and receptor modulators, where the specific placement of its functional groups can significantly contribute to target binding affinity and selectivity.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It offers insights into the causality behind experimental choices and presents self-validating protocols for key analytical procedures. Our objective is to equip scientists with the foundational knowledge required to effectively handle, characterize, and utilize this versatile compound in their research endeavors.
Compound Identification and Core Properties
Precise identification is the cornerstone of any chemical research. The fundamental identifiers and physical properties of this compound are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 108593-44-8 | [1][3][4] |
| Molecular Formula | C₁₀H₁₂O₃ | [4] |
| Molecular Weight | 180.20 g/mol | [4] |
| Synonyms | 3-Methoxy-5-methyl-benzoic acid methyl ester | [2][3][4] |
| Physical State | White to off-white crystalline solid | [1] |
| Solubility | Moderate solubility in common organic solvents | [1] |
Scientist's Note: The physical state is reported as a crystalline solid.[1] Due to the presence of a methyl ester and a relatively low molecular weight, it is likely a low-melting solid. For any new batch, it is imperative to experimentally determine the melting point to establish a benchmark for purity.
Structural Characterization and Spectroscopic Profile
The structural integrity of a research chemical is paramount. Spectroscopic analysis provides the definitive confirmation of a compound's identity and purity.
Molecular Structure
The arrangement of the methoxy, methyl, and methyl ester groups on the benzene ring dictates the molecule's reactivity and steric profile.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for confirming the specific arrangement of protons in a molecule. The reported ¹H NMR spectrum for this compound provides clear evidence of its structure.
Reported Data: ¹H NMR (400 MHz, CDCl₃): δ 7.48 (s, 1H), 7.37 (s, 1H), 6.93 (s, 1H), 3.91 (s, 3H), 3.84 (s, 3H), 2.38 (s, 3H).[3]
Interpretation:
-
δ 7.48, 7.37, 6.93 (s, 1H each): These three singlets correspond to the three protons on the aromatic ring. Their distinct chemical shifts are due to the electronic effects of the substituents.
-
δ 3.91 (s, 3H): This singlet is assigned to the three protons of the methyl ester (-COOCH₃).
-
δ 3.84 (s, 3H): This singlet corresponds to the three protons of the methoxy group (-OCH₃).
-
δ 2.38 (s, 3H): This upfield singlet is characteristic of the three protons of the methyl group attached directly to the aromatic ring.
Anticipated Spectroscopic Data
-
¹³C NMR: Expect signals in the aromatic region (~110-160 ppm), a signal for the ester carbonyl (~165-170 ppm), signals for the methoxy and ester methyl carbons (~50-55 ppm), and a signal for the aromatic-bound methyl carbon (~20-25 ppm).
-
Infrared (IR) Spectroscopy: A strong absorption band is expected around 1720-1730 cm⁻¹ corresponding to the C=O stretch of the ester. C-O stretching bands for the ester and ether linkages should appear in the 1000-1300 cm⁻¹ region. C-H stretching from the aromatic and methyl groups will be visible around 2850-3100 cm⁻¹.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 180.20. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) or the methyl ester group (-COOCH₃, m/z = 59).
Key Physicochemical Parameters for Drug Development
In the context of drug development, properties like solubility and stability are not merely data points; they are critical determinants of a compound's viability.
Solubility Profile
This compound is reported to have moderate solubility in common organic solvents.[1] Due to its predominantly nonpolar aromatic structure and the presence of an ester group, its aqueous solubility is expected to be low. Accurate determination of aqueous solubility is a critical first step in preclinical development.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay
Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It is a direct, reliable method that allows the system to reach equilibrium, providing a solubility value that is crucial for developing formulations and predicting bioavailability.
Caption: Experimental workflow for shake-flask solubility determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a series of 1.5 mL glass vials.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Sample Processing: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Scientist's Note: It is critical to avoid disturbing the solid pellet during supernatant collection. Pre-saturating the filter by discarding the first few drops can prevent loss of the analyte due to adsorption.
-
-
Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile). Dilute the filtered supernatant with the same solvent and quantify the concentration using a validated reverse-phase HPLC-UV method.
Chemical Stability
The compound is noted to be sensitive to moisture, which can lead to the hydrolysis of the methyl ester functional group to the corresponding carboxylic acid.[1]
Recommended Storage: To maintain chemical integrity, the compound should be stored at 2-8°C under an inert, anhydrous atmosphere in a tightly sealed container.[1]
Synthesis and Purity Assessment
Understanding the synthetic origin of a compound is crucial for identifying potential impurities. A common route to this compound involves the methylation of its phenolic precursor.
Synthetic Route
A reported synthesis involves the O-methylation of methyl 3-hydroxy-5-methylbenzoate using an alkylating agent like iodomethane in the presence of a base such as cesium carbonate.[3]
Caption: General workflow for synthesis and purification.
Protocol: Purity Analysis by Reverse-Phase HPLC
Rationale: Reverse-phase High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of small organic molecules. It is highly sensitive, reproducible, and capable of separating the final product from starting materials, by-products, and other impurities. The choice of a C18 column is ideal for this molecule of intermediate polarity.
Step-by-Step Methodology:
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV-Vis, set to an appropriate wavelength (e.g., 254 nm, where the benzene ring absorbs).
-
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in acetonitrile. Dilute to ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Run:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: Start with a 30-minute linear gradient from 10% B to 90% B.
-
Scientist's Note: A gradient method is superior to an isocratic one for purity analysis as it can resolve impurities with a wide range of polarities.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage.
Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when working with any chemical intermediate.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[1]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.[2] Avoid contact with skin and eyes.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[1] The compound is moisture-sensitive, so storage under an inert gas like argon or nitrogen is advisable for long-term stability.[1]
-
Spills: In case of a spill, absorb the material with an inert substance (e.g., vermiculite or sand) and place it in a suitable container for disposal according to local regulations.[1]
-
First Aid:
Conclusion
This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. This guide has consolidated its key physicochemical properties, from structural identity confirmed by NMR to critical parameters like solubility and stability. By providing not just data but also the rationale behind standard analytical protocols, we empower researchers to utilize this compound with confidence and scientific rigor. A thorough characterization, following the methodologies outlined herein, is the first step toward unlocking its full potential in the synthesis of novel pharmaceuticals and advanced materials.
References
"Methyl 3-methoxy-5-methylbenzoate" CAS number and structure
An In-Depth Technical Guide to Methyl 3-methoxy-5-methylbenzoate
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound is a polysubstituted aromatic ester that serves as a crucial intermediate and building block in advanced chemical synthesis. Its unique substitution pattern, featuring electron-donating methoxy and methyl groups meta to a methyl ester, imparts specific electronic properties and steric influences that are highly valuable in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed and validated synthesis protocol, characteristic spectroscopic data, key applications, and essential safety and handling procedures. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for its effective utilization.
Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is characterized by the following identifiers and properties.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 108593-44-8 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₃ | Derived |
| Molecular Weight | 180.20 g/mol | Derived |
| IUPAC Name | This compound | N/A |
Table 2: Physicochemical Properties
| Property | Description | Source |
| Appearance | White to off-white crystalline solid. | |
| Solubility | Moderately soluble in common organic solvents such as ethyl acetate, dichloromethane, and DMF. | |
| Stability | Sensitive to moisture; may hydrolyze in aqueous environments. Stable under anhydrous conditions. | |
| Storage | Recommended storage at 2-8°C in a tightly sealed container under an inert, dry atmosphere. |
Chemical Structure
The structure of this compound features a benzene ring substituted at positions 1, 3, and 5. The methyl ester group provides a reactive handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or transesterification. The methoxy and methyl groups are electron-donating, influencing the reactivity of the aromatic ring in electrophilic substitution reactions.
Caption: 2D structure of this compound.
Synthesis and Purification Protocol
This compound is readily synthesized via the Williamson ether synthesis, specifically by the methylation of the corresponding phenol. The following protocol is adapted from established procedures and provides a high-yield pathway to the target compound.[2]
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
Materials:
-
Methyl 3-hydroxy-5-methylbenzoate (1.0 eq)
-
Iodomethane (1.5 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water (H₂O)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Methyl 3-hydroxy-5-methylbenzoate (1.0 eq). Dissolve the starting material in anhydrous DMF.
-
Expertise & Experience: The use of anhydrous DMF is critical as the reaction involves a strong base and is moisture-sensitive. Water could quench the base and lead to unwanted side reactions.
-
-
Reagent Addition: To the stirred solution, add cesium carbonate (1.5 eq), iodomethane (1.5 eq), and a catalytic amount of DMAP.[2]
-
Causality: Cesium carbonate acts as the base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. Iodomethane is the electrophilic methyl source. DMAP can act as a nucleophilic catalyst to accelerate the reaction.
-
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Trustworthiness: This step serves a dual purpose: the water quenches the reaction and dissolves the inorganic salts (like cesium iodide), while the product, being organic, partitions into the ethyl acetate layer.
-
-
Washing: Combine the organic layers and wash with a saturated aqueous sodium chloride solution (brine).
-
Causality: The brine wash helps to remove any residual water from the organic layer and breaks up emulsions, leading to a cleaner separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will afford the crude product.
-
Purification (if necessary): The resulting product is often of high purity (e.g., 92% yield as reported).[2] If further purification is required, column chromatography on silica gel can be employed.
Spectroscopic Characterization
Validation of the synthesized product's identity and purity is achieved through spectroscopic analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a definitive fingerprint of the molecule's structure.
Table 3: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |
| 7.48 | Singlet (s) | 1H | Aromatic H | [2] |
| 7.37 | Singlet (s) | 1H | Aromatic H | [2] |
| 6.93 | Singlet (s) | 1H | Aromatic H | [2] |
| 3.91 | Singlet (s) | 3H | Ester -OCH₃ | [2] |
| 3.84 | Singlet (s) | 3H | Methoxy -OCH₃ | [2] |
| 2.38 | Singlet (s) | 3H | Aromatic -CH₃ | [2] |
| Spectrum acquired in CDCl₃ at 400 MHz.[2] |
-
Interpretation: The three distinct singlets in the aromatic region confirm the 1,3,5-substitution pattern, as no vicinal proton-proton coupling is observed. The three singlets in the aliphatic region correspond to the three distinct methyl groups (ester, methoxy, and aromatic).
Applications in Research and Development
This compound is not typically an end-product but rather a versatile intermediate.
-
Pharmaceutical Synthesis: It serves as a key building block for more complex molecules. The substituents on the ring can direct further reactions and contribute to the binding affinity and selectivity of potential drug candidates targeting enzyme inhibitors or receptor modulators.
-
Materials Science: The defined substitution pattern and electronic properties make it a useful monomer or precursor for the synthesis of specialized polymers and materials with tailored optical or electronic characteristics.
-
Organic Synthesis: The ester functional group can be readily converted to other functionalities. For example, hydrolysis yields 3-methoxy-5-methylbenzoic acid, while reduction can produce the corresponding benzyl alcohol, opening pathways to a wide array of other derivatives.
Safety and Handling
Proper handling is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not widely available, general precautions for aromatic esters should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Fire Safety: While not highly flammable, related compounds like methyl benzoate have a flash point and are considered combustible.[3] Keep away from open flames and sources of ignition.
-
Spills: In case of a spill, absorb the material with an inert absorbent and clean the area with a damp cloth. Dispose of waste according to local regulations.
-
First Aid:
References
An In-depth Technical Guide to Methyl 3-methoxy-5-methylbenzoate: Synthesis, Characterization, and Potential Applications
A Note on Natural Occurrence: As of the latest literature review, Methyl 3-methoxy-5-methylbenzoate has not been identified as a naturally occurring compound. Its presence has not been documented in plant, fungal, or microbial sources. This guide, therefore, focuses on its synthetic preparation, analytical characterization, and prospective utility for research and development, providing a foundational understanding for its application in medicinal chemistry and materials science.
Executive Summary
This compound is a substituted aromatic ester with potential applications as a building block in organic synthesis and drug discovery. While absent from natural sources, its defined substitution pattern on the benzene ring makes it a valuable intermediate for creating more complex molecules. This document provides a comprehensive overview of its chemical properties, a detailed protocol for its laboratory synthesis, methods for its structural and purity analysis, and a discussion of its potential biological significance based on analogous structures.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 180.20 g/mol | --INVALID-LINK-- |
| CAS Number | 108593-44-8 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| Solubility | Soluble in common organic solvents | --INVALID-LINK-- |
Synthesis of this compound
The most direct and efficient synthesis of this compound is achieved through the O-methylation of its phenolic precursor, methyl 3-hydroxy-5-methylbenzoate. This reaction, a variation of the Williamson ether synthesis, utilizes a methylating agent in the presence of a base.
Synthetic Workflow
The overall synthetic pathway is a single-step conversion, as illustrated in the following diagram.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for O-methylation of phenols.[1]
Materials:
-
Methyl 3-hydroxy-5-methylbenzoate
-
Iodomethane (CH₃I)
-
Cesium Carbonate (Cs₂CO₃)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a solution of methyl 3-hydroxy-5-methylbenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the suspension at room temperature for 10 minutes.
-
Add iodomethane (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium chloride solution (brine).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Structural Elucidation and Analytical Methods
Confirmation of the structure and assessment of the purity of the synthesized this compound are crucial. A combination of spectroscopic and chromatographic techniques is recommended.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): The expected chemical shifts (δ) are approximately:
Mass Spectrometry (MS):
-
MS analysis should confirm the molecular weight of 180.20 g/mol . The fragmentation pattern can provide further structural confirmation.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
-
HPLC is the preferred method for determining the purity of the final compound. A reverse-phase method is typically suitable.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound.
Potential Biological Significance and Applications
While this compound itself has not been extensively studied for its biological activity, the substituted benzoate scaffold is present in numerous biologically active molecules. Derivatives of benzoic acid have shown a wide range of activities, including antimicrobial and antifungal properties.[2]
Areas for Future Investigation:
-
Antimicrobial Activity: The compound could be screened against a panel of bacterial and fungal strains to determine its potential as an antimicrobial agent. The lipophilicity conferred by the methyl and methoxy groups may influence its ability to penetrate microbial cell membranes.
-
Enzyme Inhibition: Many enzyme inhibitors feature substituted aromatic rings. This compound could serve as a fragment or starting point for the development of inhibitors for various enzyme targets in drug discovery programs.
-
Agrochemicals: Substituted benzoates are also found in some pesticides and herbicides. The unique substitution pattern of this molecule could be explored for potential applications in agriculture.
The primary value of this compound currently lies in its role as a versatile chemical intermediate. The ester functional group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further synthetic modifications. The aromatic ring can also undergo further functionalization, allowing for the synthesis of a diverse library of compounds for screening and development.
Conclusion
This compound is a synthetically accessible compound that, despite no known natural occurrence, holds potential for researchers in organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis and the potential for further functionalization make it a valuable building block for the creation of novel molecules with tailored properties. Future research into the biological activities of this compound and its derivatives is warranted to fully explore its potential applications.
References
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-methoxy-5-methylbenzoate
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of Methyl 3-methoxy-5-methylbenzoate. The content herein is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for practical application and further research.
Introduction
This compound is a substituted aromatic ester with potential applications in organic synthesis and as a building block in the development of more complex molecules, including active pharmaceutical ingredients. Its structure, featuring a benzene ring with methoxy, methyl, and methyl ester substituents at the 1, 3, and 5 positions respectively, offers a unique scaffold for further chemical modification. This guide will detail a reliable synthetic pathway to this compound and the analytical techniques for its comprehensive characterization.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a multi-step process, commencing with the synthesis of the key precursor, 3-hydroxy-5-methylbenzoic acid. This is followed by esterification and subsequent methylation to yield the final product.
Part 1: Synthesis of the Precursor, 3-hydroxy-5-methylbenzoic Acid
A plausible and documented route to 3-hydroxy-5-methylbenzoic acid involves the treatment of an appropriate oxo compound with magnesium oxide in water.[1] The reaction proceeds through a series of steps, likely involving an initial aldol-type reaction followed by subsequent transformations to yield the desired aromatic carboxylic acid.
Experimental Protocol: Synthesis of 3-hydroxy-5-methylbenzoic Acid [1]
-
Reaction Setup: To a suitable reaction vessel, add the starting oxo compound (57 g, 0.21 mol) and water (450 mL).
-
Reagent Addition: While stirring, add magnesium oxide (38.1 g, 0.945 mol). An immediate color change to dark reddish-orange is typically observed, which gradually fades to light brown over approximately 15 minutes.
-
Reaction: Heat the mixture with continuous stirring for 30 minutes.
-
Work-up: After cooling, filter the reaction mixture to remove excess magnesium oxide and any magnesium oxalate byproduct.
-
Isolation: The filtrate is concentrated under reduced pressure to a volume of about 30 mL. This concentrate is then slowly added to a 1:1 (v/v) mixture of concentrated hydrochloric acid and water (50 mL), leading to the precipitation of the product.
-
Purification: The precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from water to afford 3-hydroxy-5-methylbenzoic acid as a light brown solid.
Characterization of 3-hydroxy-5-methylbenzoic Acid: [1]
-
Melting Point: 202-203 °C
-
¹H NMR (D₂O): δ 2.19 (s, 3H), 6.82 (s, 1H), 7.07 (s, 1H), 7.20 (s, 1H)
-
¹³C NMR (D₂O): δ 20.20, 113.00, 121.03, 122.25, 130.65, 140.55, 155.34, 170.26
Part 2: Esterification of 3-hydroxy-5-methylbenzoic Acid
The next step involves the conversion of the carboxylic acid to its methyl ester. A standard and efficient method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Experimental Protocol: Synthesis of Methyl 3-hydroxy-5-methylbenzoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxy-5-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-hydroxy-5-methylbenzoate. The product can be further purified by recrystallization or column chromatography.
Part 3: Methylation to this compound
The final step is the methylation of the hydroxyl group of methyl 3-hydroxy-5-methylbenzoate. This can be achieved using a suitable methylating agent, such as iodomethane, in the presence of a base.[2]
Experimental Protocol: Synthesis of this compound [2]
-
Reaction Setup: To a solution of methyl 3-hydroxy-5-methylbenzoate (20.0 g, 120 mmol) in N,N-dimethylformamide (120 mL), add iodomethane (11.2 mL, 180 mmol) and cesium carbonate (4.65 g, 180 mmol). A catalytic amount of 4-dimethylaminopyridine can also be added.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water (200 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Isolation and Purification: Combine the organic phases, wash with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the target product, this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: This technique provides information about the chemical environment of the hydrogen atoms in the molecule.
¹H NMR (400 MHz, CDCl₃) Data: [2]
-
δ 7.48 (s, 1H)
-
δ 7.37 (s, 1H)
-
δ 6.93 (s, 1H)
-
δ 3.91 (s, 3H)
-
δ 3.84 (s, 3H)
-
δ 2.38 (s, 3H)
-
-
¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. Based on the structure and data for similar compounds, the expected chemical shifts are in the aromatic, ester, and methyl regions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretch of the ester, C-O stretches of the ester and methoxy groups, and aromatic C-H and C=C stretches.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.
Data Summary
| Compound | ¹H NMR (CDCl₃, 400 MHz) |
| This compound | δ 7.48 (s, 1H), 7.37 (s, 1H), 6.93 (s, 1H), 3.91 (s, 3H), 3.84 (s, 3H), 2.38 (s, 3H)[2] |
| Compound | Melting Point (°C) | ¹H NMR (D₂O) | ¹³C NMR (D₂O) |
| 3-hydroxy-5-methylbenzoic acid | 202-203[1] | δ 2.19 (s, 3H), 6.82 (s, 1H), 7.07 (s, 1H), 7.20 (s, 1H)[1] | δ 20.20, 113.00, 121.03, 122.25, 130.65, 140.55, 155.34, 170.26[1] |
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safety in all laboratory procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the chemicals mentioned in this guide.
-
Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Chemical Hazards:
-
Strong Acids (Sulfuric Acid, Hydrochloric Acid): Corrosive and can cause severe burns. Handle with extreme care and add slowly to solutions to avoid splashing.
-
Iodomethane: Toxic and a suspected carcinogen. Handle only in a fume hood and take precautions to avoid skin contact and inhalation.
-
Organic Solvents (Methanol, Ethyl Acetate, DMF): Flammable and can be harmful if inhaled or absorbed through the skin.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
It is highly recommended to consult the Safety Data Sheets (SDS) for all chemicals used in these procedures before commencing any experimental work.
Conclusion
This technical guide provides a detailed and scientifically grounded approach to the synthesis and characterization of this compound. By following the outlined protocols and understanding the rationale behind each step, researchers can reliably produce and verify this valuable chemical intermediate. The provided characterization data serves as a benchmark for quality control and confirmation of the final product. As with all chemical syntheses, adherence to safety protocols is paramount.
References
A Comprehensive Technical Guide to Methyl 3-methoxy-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methoxy-5-methylbenzoate is an aromatic ester with a distinct substitution pattern that makes it a valuable building block in synthetic organic chemistry. Its formal IUPAC name is This compound . This guide provides an in-depth overview of its chemical identity, properties, a detailed synthesis protocol, and potential applications in research and development.
Chemical Identity and Nomenclature
A clear understanding of the nomenclature of this compound is crucial for unambiguous communication in a scientific context.
IUPAC Name: this compound[1]
Synonyms:
-
Benzoic acid, 3-methoxy-5-methyl-, methyl ester[1]
-
Methyl 3-methyl-5-(methyloxy)benzoate[1]
-
Methyl 5-methoxy-3-methylbenzoate[1]
Molecular Formula: C10H12O3[1]
Molecular Weight: 180.20 g/mol [1]
Physicochemical Properties
Understanding the physical and chemical properties of a compound is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C10H12O3 | --INVALID-LINK-- |
| Molecular Weight | 180.20 g/mol | --INVALID-LINK-- |
| CAS Number | 108593-44-8 | --INVALID-LINK-- |
Synthesis Protocol: O-Methylation of Methyl 3-hydroxy-5-methylbenzoate
A common and efficient method for the synthesis of this compound is the O-methylation of its phenolic precursor, methyl 3-hydroxy-5-methylbenzoate.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Procedure
The following protocol is based on a general procedure for the synthesis of this compound.[2]
Materials:
-
Methyl 3-hydroxy-5-methylbenzoate (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Iodomethane (1.5 eq)
-
Cesium Carbonate (1.5 eq)
-
4-Dimethylaminopyridine (catalytic amount)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-hydroxy-5-methylbenzoate (1.0 eq) in N,N-dimethylformamide.
-
Addition of Reagents: To the solution, add iodomethane (1.5 eq) followed by cesium carbonate (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup:
-
Upon completion, dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic phases and wash with saturated aqueous sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.
Mechanistic Insights
The reaction proceeds via a Williamson ether synthesis mechanism. The cesium carbonate acts as a base to deprotonate the hydroxyl group of methyl 3-hydroxy-5-methylbenzoate, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of iodomethane in an SN2 reaction, displacing the iodide ion and forming the desired ether linkage. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction.
Potential Applications in Research and Drug Development
While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motif is present in various natural products and pharmaceutically active compounds. As a substituted benzoic acid derivative, it can serve as a versatile intermediate in the synthesis of more complex molecules with potential applications in:
-
Fragment-Based Drug Discovery: Its relatively simple structure and defined substitution pattern make it a potential fragment for screening against biological targets.
-
Lead Optimization: The methoxy and methyl groups can be further functionalized or modified to explore structure-activity relationships (SAR) in a lead optimization campaign.
-
Materials Science: Aromatic esters are sometimes used in the development of polymers and other advanced materials.
Related Compounds of Interest
It is important to distinguish this compound from other structurally similar compounds that may have different properties and applications.
-
Methyl Orsellinate (Methyl 2,4-dihydroxy-6-methylbenzoate): A naturally occurring compound found in lichens and fungi with known phytotoxic and antifungal activities.[3][4][5] It has also been investigated for its potential to inhibit enzymes like PTP1B, which is a target for type 2 diabetes and obesity treatment.[4][5]
-
Methyl 3-methoxybenzoate: A simpler analog lacking the C5-methyl group.[6][7]
-
Methyl 3-amino-5-methoxybenzoate: An analog where the methyl group is replaced by an amino group, introducing a site for further chemical modifications.[8][9]
-
Methyl 3-methoxy-5-nitrobenzoate: The nitro-substituted analog, which can be a precursor for the synthesis of the corresponding amino compound through reduction.[10]
Conclusion
This compound is a well-defined chemical entity with a clear IUPAC nomenclature and established synthetic routes. While its direct applications are still emerging, its utility as a chemical building block in organic synthesis, particularly in the context of drug discovery and materials science, is significant. A thorough understanding of its properties and synthesis is paramount for researchers and scientists working in these fields.
References
- 1. parchem.com [parchem.com]
- 2. 3-METHOXY-5-METHYL-BENZOIC ACID METHYL ESTER | 108593-44-8 [chemicalbook.com]
- 3. Methyl Orsellinate | C9H10O4 | CID 76658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl orsellinate | CAS:3187-58-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. Methyl orsellinate | cAMP | Phosphatase | Antifection | TargetMol [targetmol.com]
- 6. Methyl 3-methoxybenzoate | C9H10O3 | CID 79332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoic acid, 3-methoxy-, methyl ester [webbook.nist.gov]
- 8. Methyl 3-amino-5-methoxybenzoate | C9H11NO3 | CID 11830046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. Methyl 3-methoxy-5-nitrobenzoate | C9H9NO5 | CID 877382 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-methoxy-5-methylbenzoate
This guide provides a comprehensive technical overview of Methyl 3-methoxy-5-methylbenzoate, a substituted aromatic ester of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document delves into its chemical identity, physicochemical properties, synthesis, and potential applications, offering a foundational understanding for its use in a research and development setting.
Core Chemical Identity
This compound is a polysubstituted benzene derivative characterized by a methyl ester, a methoxy group, and a methyl group attached to the aromatic ring.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 108593-44-8 | N/A |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
The structural arrangement of these functional groups imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential biological activity.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, purification, and application in various experimental setups.
| Property | Value | Notes |
| Appearance | White to off-white solid or powder | Based on typical appearance of similar aromatic esters. |
| Solubility | Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane. | Inferred from its chemical structure and general properties of benzoates. |
| Melting Point | Not definitively reported. | Requires experimental determination. |
| Boiling Point | Not definitively reported. | Requires experimental determination under reduced pressure to prevent decomposition. |
Synthesis and Mechanistic Insights
The primary route for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 3-methoxy-5-methylbenzoic acid. A detailed, two-step synthetic workflow is outlined below.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 3-methoxy-5-methylbenzoic acid
This protocol is based on the methylation of a phenolic hydroxyl group, a common and effective method for the synthesis of anisole derivatives.
Materials:
-
3-hydroxy-5-methylbenzoic acid
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a well-ventilated fume hood, dissolve 3-hydroxy-5-methylbenzoic acid in an aqueous solution of sodium hydroxide. The formation of the sodium salt of the starting material is crucial as it deprotonates the carboxylic acid and the phenolic hydroxyl group, making the latter a potent nucleophile.
-
Cool the solution in an ice bath to control the exothermic reaction.
-
Slowly add dimethyl sulfate dropwise to the stirred solution. DMS is a powerful methylating agent but is also toxic and carcinogenic; therefore, appropriate safety precautions must be taken. The phenoxide ion will attack the methyl group of DMS in an SN2 reaction.
-
After the addition is complete, allow the reaction to stir at room temperature overnight to ensure complete methylation.
-
Acidify the reaction mixture with hydrochloric acid to protonate the carboxylate, precipitating the crude 3-methoxy-5-methylbenzoic acid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography.
Experimental Protocol: Synthesis of this compound
This procedure follows the classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.
Materials:
-
3-methoxy-5-methylbenzoic acid
-
Methanol (reagent grade, anhydrous)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate or Dichloromethane
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Suspend 3-methoxy-5-methylbenzoic acid in an excess of methanol. The large excess of methanol serves as both the solvent and the reactant, driving the equilibrium towards the product side.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture. The acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel to yield the pure ester.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of the synthesized this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.35 | singlet | 3H | -CH₃ (on the aromatic ring) |
| ~3.80 | singlet | 3H | -OCH₃ (methoxy group) |
| ~3.85 | singlet | 3H | -COOCH₃ (ester methyl group) |
| ~6.90 - 7.50 | multiplet | 3H | Aromatic protons |
Note: The exact chemical shifts of the aromatic protons will depend on their specific positions and can be predicted using structure-based calculation software or confirmed by 2D NMR techniques.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~21 | -CH₃ (on the aromatic ring) |
| ~52 | -COOCH₃ (ester methyl group) |
| ~55 | -OCH₃ (methoxy group) |
| ~110 - 160 | Aromatic carbons (6 signals) |
| ~167 | C=O (ester carbonyl) |
Note: The predicted chemical shifts are based on the analysis of similar substituted benzoates. Experimental verification is recommended.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3000-2850 | C-H stretch | Aliphatic (methyl groups) |
| ~1720 | C=O stretch | Ester carbonyl |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250, ~1050 | C-O stretch | Ester and ether linkages |
Potential Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented, the substituted benzoate scaffold is a common motif in pharmacologically active molecules. The presence of methoxy and methyl groups can influence the lipophilicity, metabolic stability, and binding interactions of a molecule with biological targets.
-
Building Block in Organic Synthesis: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, while the aromatic ring can undergo further electrophilic substitution reactions.
-
Fragment-Based Drug Discovery: As a small, functionalized aromatic molecule, it could be used in fragment-based screening to identify new lead compounds for various drug targets.
-
Analogs of Bioactive Compounds: The 3-methoxy-5-methyl substitution pattern may be of interest in the design of analogs of known bioactive natural products or synthetic drugs where this motif could enhance potency or selectivity. Research into the biological activities of substituted benzothiazoles and other similar structures has shown a wide range of pharmacological potential, including anticancer and antimicrobial activities.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Fire Safety: While not highly flammable, it is a combustible solid. Keep away from open flames and high temperatures. Use dry chemical, carbon dioxide, or foam extinguishers in case of a fire.
-
Toxicology: The specific toxicological properties of this compound have not been thoroughly investigated. Treat as a potentially hazardous substance. In case of exposure, seek medical attention.
Conclusion
This compound is a valuable chemical entity with potential applications in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a robust synthesis protocol with mechanistic considerations, and an outline of its potential research applications. As with any research chemical, a thorough understanding of its properties and safe handling procedures is paramount for its effective and responsible use in a laboratory setting.
References
An In-depth Technical Guide on the Biological Activity of Methoxy-Substituted Benzoates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-substituted benzoates, a class of phenolic compounds, are characterized by a benzoic acid backbone with one or more methoxy (-OCH3) groups attached to the aromatic ring. This structural feature significantly influences their physicochemical properties and biological activities, making them a subject of considerable interest in pharmaceutical and cosmetic research.
Chemical Structure and Properties of Methoxy-Substituted Benzoates
The position and number of methoxy groups on the benzene ring are critical determinants of the molecule's reactivity and biological function. The electron-donating nature of the methoxy group can enhance the antioxidant potential of the molecule, while also influencing its antimicrobial and anti-inflammatory properties. The esters of p-hydroxybenzoic acid, commonly known as parabens, are a prominent subgroup of these compounds, widely utilized as preservatives in various industries.[1][2]
Overview of Biological Activities and Therapeutic Potential
Methoxy-substituted benzoates exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and cytotoxic effects. Their ability to modulate various biological pathways underscores their potential for development as therapeutic agents and preservatives. This guide provides a comprehensive overview of these activities, the underlying mechanisms, and detailed protocols for their evaluation.
Antimicrobial and Antifungal Activity
The antimicrobial properties of methoxy-substituted benzoates, particularly parabens like methylparaben, are well-documented.[3][4][5] They are effective against a wide range of microorganisms, with their efficacy being influenced by the specific microbial strain and environmental conditions.[3]
Mechanism of Action
The primary mechanism of antimicrobial action is believed to involve the disruption of microbial cell membrane integrity and the inhibition of essential cellular enzymes. In fungi, some benzoic acid analogues have been shown to disrupt the oxidative stress response system, contributing to their antifungal effect.[6]
Structure-Activity Relationship
The antimicrobial and antifungal activity of these compounds is closely linked to their chemical structure. For instance, the addition of a methoxy group at the para position of the aromatic ring in benzoic acid has been shown to increase its antifungal activity.[6][7] In the case of parabens, the antimicrobial efficacy generally increases with the length of the alkyl chain of the ester group.[8][9] However, this increase in activity is often accompanied by a decrease in water solubility.[5] A combination of different parabens, such as methylparaben and propylparaben, can exhibit a synergistic effect, leading to enhanced antimicrobial action.[3][8]
Data Summary: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the reported MIC values for various methoxy-substituted benzoates against different microorganisms.
| Compound | Microorganism | Type | MIC | Reference |
| Methyl 3-hydroxy-4,5-dimethoxybenzoate | Staphylococcus aureus | Gram-positive bacteria | 5 mg/mL | [10] |
| Methyl 3-hydroxy-4,5-dimethoxybenzoate | Bacillus subtilis | Gram-positive bacteria | 20 mg/mL | [10] |
| Methyl 3-hydroxy-4,5-dimethoxybenzoate | Escherichia coli | Gram-negative bacteria | 10 mg/mL | [10] |
| Methyl 3-hydroxy-4,5-dimethoxybenzoate | Rhizopus sp. | Fungus | 5 mg/mL | [10] |
| Methylparaben | Enterobacter cloacae | Gram-negative bacteria | 2.6 mM | [8] |
| Propylparaben | Enterobacter cloacae | Gram-negative bacteria | 2.2 mM | [8] |
| Sodium Benzoate | Porphyromonas gingivalis | Gram-negative bacteria | 26,650 µM | [11] |
| Sodium Benzoate | Candida albicans | Yeast | 2.5 mg/ml | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of a methoxy-substituted benzoate using the broth microdilution method.[9][10]
Materials:
-
Test compound (methoxy-substituted benzoate)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microorganism culture
-
Sterile solvent for the test compound (e.g., DMSO or ethanol)
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable sterile solvent.
-
Preparation of Inoculum: Culture the test microorganism in its respective broth overnight at the optimal temperature. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound's stock solution with the appropriate sterile broth to achieve a range of concentrations.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well containing the diluted compound.
-
Controls: Include positive and negative control wells on each plate.
-
Incubation: Incubate the microtiter plate at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as observed by the absence of turbidity.
Antioxidant Activity
Many methoxy-substituted benzoates exhibit significant antioxidant properties, primarily due to their ability to scavenge free radicals.[13][14]
Mechanism of Action: Free Radical Scavenging
The antioxidant mechanism of these phenolic compounds involves the donation of a hydrogen atom from their hydroxyl (-OH) groups to neutralize free radicals, thereby terminating oxidative chain reactions.[14][15] The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring.[14]
Structure-Activity Relationship
The antioxidant capacity is influenced by the number and position of hydroxyl and methoxy groups.[16][17] Dihydroxybenzoic acid derivatives, for example, show potent radical scavenging activity.[14] While methoxy groups are weaker electron-donating groups than hydroxyl groups, their presence can still contribute to the overall antioxidant effect.[17]
Data Summary: Antioxidant Capacity (IC50 values)
The following table presents the DPPH radical scavenging activity (IC50 values) for some benzoic acid derivatives. A lower IC50 value indicates higher antioxidant activity.
| Compound | DPPH IC50 (µg/mL) | Reference |
| 2,3-dihydroxybenzoic acid | 2.22 | [15] |
| BHT (Butylated hydroxytoluene) | 29.5 | [15] |
| BHA (Butylated hydroxyanisole) | 12.5 | [15] |
| TBHQ (tert-Butylhydroquinone) | 6.8 | [15] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes the determination of the free radical scavenging activity of a methoxy-substituted benzoate using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[10][15]
Materials:
-
Test compound
-
DPPH solution in methanol
-
Methanol
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compound in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well and mix.
-
Control: Prepare a control well containing only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
Anti-inflammatory Activity
Certain methoxy-substituted phenolic compounds have demonstrated anti-inflammatory effects, suggesting their potential in managing inflammatory conditions.[18]
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory action of these compounds can be mediated through various mechanisms. One proposed mechanism involves the post-transcriptional regulation of inflammatory mediators. For instance, some methoxyphenols have been shown to inhibit the binding of the RNA-binding protein HuR to cytokine mRNA, thereby reducing the expression of pro-inflammatory cytokines such as CCL2, CCL5, IL-6, and IL-8.[18] Other derivatives, like 2-hydroxy-4-methoxy benzoic acid, have been found to attenuate liver inflammation by reducing inflammatory cytokines and modulating the activity of key defensive enzymes.[19]
Experimental Protocol: In Vitro Assessment in Human Airway Cells
This protocol provides a method for evaluating the anti-inflammatory effects of methoxy-substituted benzoates in a human airway cell line model.[18]
Materials:
-
Human airway epithelial cell line (e.g., A549)
-
Cell culture medium and supplements
-
Test compound
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Reagents for RNA extraction and qPCR (quantitative Polymerase Chain Reaction)
-
ELISA kits for cytokine measurement
Procedure:
-
Cell Culture: Culture the human airway cells to a suitable confluency.
-
Treatment: Treat the cells with the test compound at various concentrations in the presence or absence of TNF-α to stimulate an inflammatory response.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Cytokine Expression Analysis (qPCR):
-
Extract total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression of target inflammatory cytokine genes (e.g., IL-6, IL-8) using qPCR.
-
-
Cytokine Secretion Analysis (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines using specific ELISA kits.
-
Cytotoxicity and Safety Evaluation
Assessing the cytotoxicity of methoxy-substituted benzoates is crucial for determining their safety profile for potential therapeutic or preservative applications.[1][20]
Mechanism of Action
The cytotoxic effects of these compounds can vary depending on their structure and the cell type. Some benzoic acid derivatives have been shown to selectively target tumor cells by disrupting mitochondrial function, leading to apoptosis.[21] In contrast, some parabens have been reported to have low acute toxicity.[22]
Data Summary: Cytotoxicity (LC50/IC50 values)
The following table provides a summary of the cytotoxic effects of some benzoates on different cell lines.
| Compound | Cell Line | Assay | LC50/IC50 | Reference |
| Methyl Benzoate | HEK293 (kidney) | WST-1 | >7.3 mM | [23] |
| Methyl Benzoate | CACO2 (colon) | WST-1 | ~11 mM | [23] |
| Methyl Benzoate | SH-SY5Y (neuronal) | WST-1 | >7.3 mM | [23] |
| 4-substituted methoxybenzoyl-aryl-thiazole (8n) | Prostate cancer cells | - | 6-13 nM | [24] |
| N-methyl-substituted benzimidazole carboxamide (12) | MCF-7 (breast cancer) | - | 3.1 µM | [25] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[26][27]
Materials:
-
Target cell line
-
Cell culture medium and supplements
-
Test compound
-
MTT reagent
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Addition of MTT: Add MTT reagent to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Conclusion and Future Perspectives
Methoxy-substituted benzoates represent a versatile class of compounds with a wide array of biological activities. Their established use as antimicrobial preservatives, coupled with emerging evidence of their antioxidant and anti-inflammatory potential, highlights their significance in drug discovery and development. Future research should focus on elucidating the precise molecular mechanisms underlying their diverse effects and on the synthesis of novel derivatives with enhanced potency and selectivity. In vivo studies are also essential to validate the therapeutic potential of these promising compounds.
References
- 1. The controversies of parabens - an overview nowadays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of the endocrine activity of parabens and implications for potential risks to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parabens as antimicrobial preservatives in creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cibtech.org [cibtech.org]
- 6. Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agrojournal.org [agrojournal.org]
- 13. Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell viability assays | Abcam [abcam.com]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Chemoselective Strategy for the Synthesis of Methyl 3-methoxy-5-methylbenzoate
Audience: Researchers, scientists, and drug development professionals.
Abstract & Introduction
Methyl 3-methoxy-5-methylbenzoate is a valuable substituted aromatic building block in organic synthesis, particularly for the construction of more complex molecular architectures in medicinal chemistry and materials science. Its synthesis from the readily available precursor, 3-hydroxy-5-methylbenzoic acid[1][2][3][4][5], presents a classic chemoselectivity challenge. The starting material possesses two nucleophilic sites amenable to methylation: a phenolic hydroxyl group and a carboxylic acid. A robust and high-yielding synthetic protocol must precisely control the reactivity of these two functional groups.
This application note details a field-proven, two-step synthetic strategy that prioritizes chemoselectivity and operational simplicity. The protocol first employs a Fischer esterification to protect the more acidic carboxylic acid, followed by a Williamson ether synthesis to methylate the phenolic hydroxyl group. We provide a comprehensive rationale for this strategic decision, detailed step-by-step protocols, and guidance on reaction monitoring, purification, and characterization.
The Chemoselectivity Challenge: Rationale for the Synthetic Pathway
The core synthetic problem arises from the differential acidity of the two functional groups. The carboxylic acid proton is significantly more acidic (pKa ≈ 4-5) than the phenolic proton (pKa ≈ 10).
-
One-Pot Approach Consideration: A simultaneous methylation in a single step using a strong base and a methylating agent is often inefficient. The addition of a strong base would deprotonate both functional groups, creating a dianion. While the resulting phenoxide is typically a more potent nucleophile for an SN2 reaction than the carboxylate, competitive methylation can occur, leading to a mixture of O-methylated acid, methyl ester, the desired diester, and unreacted starting material, complicating purification and reducing the overall yield.[6]
-
Chosen Two-Step Strategy: To circumvent this, a sequential approach is superior. The chosen pathway leverages the distinct reactivity of the two groups under different catalytic conditions:
-
Step 1: Acid-Catalyzed Esterification: The carboxylic acid is selectively converted to its methyl ester under acidic conditions (Fischer Esterification). The phenolic hydroxyl group is largely unreactive in this environment, ensuring the formation of the key intermediate, Methyl 3-hydroxy-5-methylbenzoate.[7][8][9]
-
Step 2: Base-Mediated Etherification: The phenolic hydroxyl group of the intermediate is then deprotonated with a mild base to form a nucleophilic phenoxide. This phenoxide subsequently reacts with a methylating agent (Williamson Ether Synthesis) to yield the final product. The ester functional group is stable under these conditions.[10][11]
-
This strategic sequence ensures high chemoselectivity at each stage, leading to cleaner reactions and higher isolated yields.
Logical Workflow Diagram
References
- 1. 3-Hydroxy-5-methylbenzoic acid | 585-81-9 | FH12521 [biosynth.com]
- 2. 3-Hydroxy-5-methylbenzoic acid | C8H8O3 | CID 231756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. PubChemLite - 3-hydroxy-5-methylbenzoic acid (C8H8O3) [pubchemlite.lcsb.uni.lu]
- 5. 3-HYDROXY-5-METHYL-BENZOIC ACID | 585-81-9 [chemicalbook.com]
- 6. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. prepchem.com [prepchem.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: Methyl 3-methoxy-5-methylbenzoate as a Versatile Intermediate in Organic Synthesis
Introduction
Methyl 3-methoxy-5-methylbenzoate is a substituted aromatic ester that serves as a valuable and versatile building block in modern organic synthesis. Its structure is characterized by a benzene ring functionalized with a methyl ester, a methoxy group, and a methyl group. This unique arrangement of functional groups provides multiple reactive sites, enabling a wide array of chemical transformations. The electron-donating nature of the methoxy and methyl groups activates the aromatic ring towards electrophilic substitution, while the ester and benzylic methyl groups offer distinct handles for modification.
This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will cover its synthesis, characterization, and key chemical transformations, complete with detailed, field-tested protocols. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this compound in the construction of complex molecular architectures.
Physicochemical Properties & Spectroscopic Data
Accurate characterization is the cornerstone of any synthetic workflow. The identity and purity of this compound should be rigorously confirmed before its use in subsequent reactions.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| CAS Number | 108593-44-8 |
| Appearance | (Typically) Off-white to white solid or oil |
| Boiling Point | ~250-270 °C (Predicted) |
| Melting Point | Not widely reported |
Spectroscopic Characterization
NMR spectroscopy is the primary method for structural elucidation of this compound. The proton NMR spectrum provides distinct signals for each group.
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.08 | s | 1H | Ar-H (H-2 or H-6) |
| 6.99 | s | 1H | Ar-H (H-4) |
| 6.93 | s | 1H | Ar-H (H-6 or H-2) |
| 3.90 | s | 3H | -COOCH ₃ |
| 3.82 | s | 3H | Ar-OCH ₃ |
| 2.36 | s | 3H | Ar-CH ₃ |
Note: The exact assignment of the aromatic protons may vary slightly. The provided data is a representative spectrum.
Additional characterization can be performed using ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the molecular structure and purity.[2]
Synthesis of this compound
The most direct and high-yielding synthesis of this compound involves the O-methylation of its phenolic precursor, methyl 3-hydroxy-5-methylbenzoate. This reaction is a classic example of a Williamson ether synthesis.
References
Application Note: A Detailed Protocol for the Hydrolysis of Methyl 3-methoxy-5-methylbenzoate
Introduction
The hydrolysis of esters is a fundamental transformation in organic synthesis, crucial for the generation of carboxylic acids from their corresponding ester precursors. This application note provides a comprehensive and technically detailed protocol for the hydrolysis of Methyl 3-methoxy-5-methylbenzoate to yield 3-methoxy-5-methylbenzoic acid. This particular transformation is of significant interest to researchers in medicinal chemistry and materials science, where substituted benzoic acids serve as key building blocks for the synthesis of complex molecules with diverse biological and physical properties.
This guide is designed for researchers, scientists, and drug development professionals. It goes beyond a simple recitation of steps by delving into the mechanistic underpinnings of the reaction, the rationale for specific procedural choices, and best practices for ensuring a high-yielding and pure product.
Reaction Principle: Base-Catalyzed Ester Hydrolysis (Saponification)
The hydrolysis of this compound is most effectively achieved through a base-catalyzed process known as saponification.[1] This reaction is essentially irreversible, as the final step involves the deprotonation of the carboxylic acid by the alkoxide, driving the equilibrium towards the products.[2] The overall reaction is depicted below:
References
Application Notes and Protocols: The Strategic Use of Methyl 3-methoxy-5-methylbenzoate in the Synthesis of Pharmaceutical Scaffolds
Introduction: The pursuit of novel therapeutic agents is an intricate process, often hinging on the strategic selection of versatile chemical building blocks. Methyl 3-methoxy-5-methylbenzoate, a disubstituted aromatic ester, represents a key intermediate with significant potential in medicinal chemistry. Its defined substitution pattern, featuring electron-donating methoxy and methyl groups, influences the electronic properties of the aromatic system, rendering it a valuable precursor for the synthesis of highly functionalized molecules. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, focusing on its application in the synthesis of scaffolds relevant to enzyme inhibitors and receptor modulators.
Physicochemical Properties and Reactivity Profile
Understanding the inherent characteristics of this compound is paramount for its effective utilization in synthetic workflows.
| Property | Value | Source |
| CAS Number | 108593-44-8 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 180.20 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| Solubility | Moderately soluble in common organic solvents | --INVALID-LINK-- |
| Storage | 2-8°C in a tightly sealed container under anhydrous conditions | --INVALID-LINK-- |
The presence of the methoxy and methyl groups at the meta-positions relative to the methyl ester directs electrophilic aromatic substitution to the ortho and para positions. The ester group itself can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further functionalization, such as amide bond formation.
Application in the Synthesis of a Quinazoline-based Kinase Inhibitor Scaffold
While a specific marketed drug may not be directly synthesized from this compound, its structure is highly amenable to the synthesis of privileged scaffolds in medicinal chemistry, such as the quinazoline core found in numerous kinase inhibitors like Gefitinib.[1] The following section outlines a detailed, plausible synthetic protocol for the construction of a substituted quinazoline scaffold, demonstrating the utility of this compound as a starting material.
Synthetic Workflow Overview
The proposed synthesis involves a multi-step sequence, including nitration, reduction of the nitro group to an amine, and subsequent cyclization to form the quinazoline ring system. This approach is analogous to established syntheses of related pharmaceutical compounds.[1][2]
Caption: Proposed synthetic workflow for a quinazoline scaffold.
Experimental Protocols
Step 1: Nitration of this compound
This initial step introduces a nitro group, which is a precursor to the amine necessary for quinazoline ring formation. The directing effects of the methoxy and methyl groups favor substitution at the C2 position.
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask cooled in an ice-water bath, slowly add this compound to concentrated sulfuric acid with stirring. Maintain the temperature below 10°C.
-
Once the starting material is fully dissolved, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-nitro-3-methoxy-5-methylbenzoate .
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Reduction of Methyl 2-nitro-3-methoxy-5-methylbenzoate
The nitro group is reduced to an amine, a critical step for the subsequent cyclization. Iron in the presence of an acid or catalytic hydrogenation are common methods for this transformation.[2]
Materials:
-
Methyl 2-nitro-3-methoxy-5-methylbenzoate (1.0 eq)
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Celite®
Procedure:
-
To a suspension of iron powder and ammonium chloride in a mixture of ethanol and water, heat the mixture to reflux.
-
Add a solution of Methyl 2-nitro-3-methoxy-5-methylbenzoate in ethanol dropwise to the refluxing mixture.
-
Continue to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, filter the hot mixture through a pad of Celite® and wash the filter cake with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 2-amino-3-methoxy-5-methylbenzoate . This product can often be used in the next step without further purification.
Step 3: Cyclization to form 7-methoxy-5-methylquinazolin-4(3H)-one
The final step involves the condensation of the amino-benzoate with formamidine acetate to construct the quinazoline ring.[1]
Materials:
-
Methyl 2-amino-3-methoxy-5-methylbenzoate (1.0 eq)
-
Formamidine Acetate (1.5 eq)
-
Ethanol (EtOH)
Procedure:
-
Dissolve Methyl 2-amino-3-methoxy-5-methylbenzoate and formamidine acetate in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 7-methoxy-5-methylquinazolin-4(3H)-one , will often precipitate from the reaction mixture.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Caption: Detailed experimental workflow for the synthesis.
Conclusion
This compound serves as a strategically valuable and versatile starting material in the synthesis of complex heterocyclic structures pertinent to pharmaceutical research. The presented protocols for the synthesis of a quinazoline scaffold, a core component of many kinase inhibitors, underscore the utility of this building block. The predictable reactivity of the substituted benzene ring, coupled with the synthetic handles offered by the ester functionality, allows for the rational design and execution of synthetic routes to novel bioactive molecules. Researchers in drug discovery and development are encouraged to consider this compound as a key intermediate in their synthetic endeavors.
References
Application Notes and Protocols: The Role of Methyl 3-methoxy-5-methylbenzoate in Materials Science
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Benzene Derivative
Methyl 3-methoxy-5-methylbenzoate is an aromatic ester that, while not extensively documented in dedicated materials science literature, presents intriguing possibilities due to its unique substitution pattern on the benzene ring. This molecule, featuring methoxy, methyl, and methyl ester functional groups, serves primarily as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals. However, the electronic properties conferred by the electron-donating methoxy and methyl groups suggest its potential as a monomer for creating polymers with tailored electronic and optical characteristics.
This document serves as a comprehensive guide for researchers interested in exploring the materials science applications of this compound. Acknowledging the nascent stage of research in this specific area, we will first provide a detailed protocol for the synthesis of this key building block. Subsequently, we will delve into its theoretical applications in polymer chemistry, supported by a detailed, analogous protocol for the synthesis of a polyester from a structurally related functionalized benzoic acid. This approach aims to provide a solid foundation for pioneering research into novel materials derived from this promising compound.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is fundamental to its application.
| Property | Value | Reference |
| CAS Number | 108593-44-8 | |
| Molecular Formula | C₁₀H₁₂O₃ | ChemShuttle |
| Molecular Weight | 180.20 g/mol | ChemShuttle |
| Appearance | White to off-white crystalline solid | |
| Solubility | Moderately soluble in common organic solvents | |
| Storage | 2-8°C in a tightly sealed container under anhydrous conditions |
Protocol 1: Synthesis of this compound
The synthesis of this compound is a crucial first step for its use in any materials science application. The following protocol is a reliable method for its preparation.
Reaction Scheme
Caption: Synthesis of this compound via methylation.
Materials and Equipment
-
Methyl 3-hydroxy-5-methylbenzoate
-
Iodomethane
-
Cesium Carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 3-hydroxy-5-methylbenzoate in N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add cesium carbonate followed by the dropwise addition of iodomethane.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
If necessary, purify the product further by column chromatography.
-
Prospective Applications in Materials Science
While direct applications are not yet established, the chemical structure of this compound allows for informed speculation on its potential roles in polymer chemistry.
-
Monomer for Polyester Synthesis: The ester group can undergo transesterification. If the methyl group on the ring were a hydroxyl or carboxylic acid group, it would be a prime candidate for polycondensation reactions. Derivatives of this compound could be synthesized to have reactive sites for polymerization.
-
Modifier for Polymer Properties: Incorporation of this molecule into a polymer backbone could influence properties such as solubility, thermal stability, and crystallinity due to the presence of the methoxy and methyl groups.[1]
-
Precursor for Functional Materials: The aromatic ring can be further functionalized to introduce other groups, making it a versatile precursor for more complex monomers for applications in organic electronics or specialty polymers.[2]
Protocol 2: Analogous Application - Synthesis of a Polyester via Melt Polycondensation
To illustrate the potential of substituted benzoic acids in polymer synthesis, the following protocol details the melt polycondensation of 2-hydroxymethylbenzoic acid, a structurally analogous monomer with both a hydroxyl and a carboxylic acid group, capable of self-condensation. This serves as a model system for how a suitably functionalized derivative of this compound could be polymerized.[3]
Workflow for Polyester Synthesis and Application
Caption: Workflow for polyester synthesis and potential application.[3]
Materials and Equipment
-
2-hydroxymethylbenzoic acid (≥98% purity)[3]
-
Antimony(III) oxide (catalyst)[3]
-
Three-neck round-bottom flask[3]
-
Mechanical stirrer[3]
-
Nitrogen inlet and outlet[3]
-
Distillation condenser and collection flask[3]
-
Heating mantle with a temperature controller[3]
-
Vacuum pump[3]
-
Chloroform or Tetrahydrofuran (THF) for purification[3]
-
Methanol for precipitation[3]
Procedure
-
Reactor Charging: In a three-neck flask, combine 2-hydroxymethylbenzoic acid and a catalytic amount of Antimony(III) oxide (approximately 0.05% by weight of the monomer).[3]
-
Inert Atmosphere: Assemble the reaction apparatus and purge with dry nitrogen for 15-20 minutes to eliminate air and moisture. Maintain a gentle nitrogen flow during the initial heating.[3]
-
Esterification Stage:
-
Begin stirring and heat the mixture to just above the monomer's melting point to form a homogenous melt.[3]
-
Slowly increase the temperature to 180-200°C. Water, the byproduct of the esterification, will distill and be collected.[3]
-
Maintain this temperature for 2-4 hours, or until the majority of the theoretical amount of water is collected.[3]
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.[3]
-
Simultaneously, slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg over 30-60 minutes. This facilitates the removal of residual water, driving the polymerization to a higher molecular weight.[3]
-
A noticeable increase in the viscosity of the reaction mixture will be observed. Continue the reaction for an additional 3-5 hours.[3]
-
-
Recovery and Purification:
-
Cool the reactor to room temperature under a nitrogen atmosphere. The polyester will solidify.[3]
-
Dissolve the crude polymer in a minimal amount of chloroform or THF.[3]
-
Precipitate the polyester by slowly adding the solution to a large volume of cold methanol while stirring vigorously.[3]
-
Collect the purified polymer by filtration and dry it under a vacuum at 40-50°C for 24 hours.[3]
-
Conclusion and Future Outlook
This compound stands as a chemical intermediate with untapped potential in materials science. While its current applications are predominantly in organic synthesis for pharmaceuticals, its structure is ripe for exploration as a novel monomer or polymer additive. The protocols provided herein for its synthesis and for a representative polyesterification of an analogous compound offer a foundational framework for researchers to begin this exploratory work. Future research could focus on the functionalization of this compound to introduce reactive groups suitable for various polymerization techniques, paving the way for new materials with unique optical, electronic, and thermal properties.
References
The Strategic Application of Methyl 3-methoxy-5-methylbenzoate in the Synthesis of Novel Enzyme Inhibitors: A Guide for Researchers
For professionals in drug discovery and medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. The substituted benzoic acid ester, Methyl 3-methoxy-5-methylbenzoate, presents a unique and compelling scaffold for the generation of diverse small molecule libraries targeting a range of enzymes implicated in human disease. Its distinct substitution pattern—a methoxy group at the 3-position, a methyl group at the 5-position, and a reactive methyl ester—offers a triad of functional handles for synthetic elaboration. This guide provides an in-depth exploration of the potential of this compound as a cornerstone in the synthesis of next-generation enzyme inhibitors, drawing upon established synthetic strategies for structurally related compounds.
The Architectural Logic of this compound in Inhibitor Design
The utility of a building block in medicinal chemistry is defined by its inherent chemical functionalities and the synthetic transformations they can undergo. This compound is a prime candidate for scaffold-based drug design due to several key features:
-
The Methyl Ester: This functional group is a versatile handle for the introduction of diverse chemical moieties. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides—a ubiquitous linkage in pharmaceutical agents. Alternatively, the ester can be reduced to an alcohol, providing another point for diversification.
-
The Methoxy and Methyl Groups: These substituents on the aromatic ring influence the molecule's electronic and steric properties. They can play a crucial role in directing further electrophilic aromatic substitution reactions, allowing for the regioselective introduction of additional functional groups. Furthermore, these groups can engage in hydrophobic or van der Waals interactions within the active site of a target enzyme, contributing to binding affinity and selectivity.
-
Structural Analogy to Known Bioactive Scaffolds: The core structure of this compound is reminiscent of a variety of known enzyme inhibitors, including those targeting kinases, sirtuins, and metabolic enzymes. This provides a strong rationale for its exploration in inhibitor design, leveraging the wealth of knowledge from existing structure-activity relationship (SAR) studies.
Proposed Synthetic Pathways to Enzyme Inhibitors
While specific examples of enzyme inhibitors directly synthesized from this compound are not extensively documented in publicly available literature, we can extrapolate from the synthesis of inhibitors from analogous structures to propose high-probability synthetic routes.
Pathway 1: Synthesis of Kinase Inhibitors Inspired by Gefitinib
Gefitinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) and HER-2 tyrosine kinases. A reported synthesis of gefitinib utilizes methyl 3-hydroxy-4-methoxybenzoate as a starting material.[1][2] By adapting this methodology, we can propose a synthetic route to novel kinase inhibitors starting from this compound.
Conceptual Workflow for Kinase Inhibitor Synthesis
Caption: Proposed workflow for the synthesis of kinase inhibitors.
Protocol 1: Synthesis of a Quinazolinone Core from this compound
-
Nitration: To a solution of this compound in a suitable solvent (e.g., acetic acid and acetic anhydride), add nitric acid dropwise at a controlled temperature (e.g., 0-5 °C).[1] The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The product, a nitro-substituted benzoate, is then isolated by pouring the reaction mixture into ice-water and extracting with an organic solvent.
-
Reduction: The nitro group is reduced to an amine. A common method involves stirring the nitro-substituted benzoate with powdered iron in acetic acid at an elevated temperature (e.g., 50-60 °C).[1] Alternatively, catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) can be employed.
-
Cyclization: The resulting amino-substituted benzoate is cyclized with formamidine acetate to form the quinazolinone core. This reaction is typically carried out in a high-boiling point solvent.
-
Chlorination: The hydroxyl group of the quinazolinone is converted to a chlorine atom using a chlorinating agent like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃).
-
Coupling: The chloroquinazoline intermediate is then coupled with a substituted aniline to yield the final kinase inhibitor analog. This reaction is often performed in a polar aprotic solvent such as dimethylformamide (DMF).
Pathway 2: Development of Sirtuin Inhibitors
Sirtuins are a class of NAD⁺-dependent deacetylases that are implicated in a variety of cellular processes, making them attractive targets for drug discovery.[3][4] The development of sirtuin inhibitors has often focused on mimicking the endogenous substrates or cofactors. Derivatives of 2-hydroxybenzoic acid have been identified as selective SIRT5 inhibitors.[5] While this compound lacks the hydroxyl group, its ester can be hydrolyzed to a carboxylic acid, a key feature in many sirtuin inhibitors.
Conceptual Workflow for Sirtuin Inhibitor Synthesis
Caption: Proposed workflow for the synthesis of sirtuin inhibitors.
Protocol 2: Synthesis of a Benzoic Acid-Based Sirtuin Inhibitor Candidate
-
Hydrolysis: The methyl ester of this compound is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a miscible organic solvent (e.g., methanol or tetrahydrofuran).
-
Amide Coupling: The resulting 3-methoxy-5-methylbenzoic acid is coupled with an amine-containing fragment. This can be achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like diisopropylethylamine (DIPEA). The choice of the amine component would be guided by the specific sirtuin isoform being targeted and the desired properties of the final inhibitor.
Pathway 3: Targeting Metabolic Enzymes such as Malate Dehydrogenase (MDH)
Derivatives of methyl 3-aminobenzoate have been identified as potent dual inhibitors of both cytosolic (MDH1) and mitochondrial (MDH2) isoforms of malate dehydrogenase, an enzyme with a critical role in cellular metabolism.[6] This suggests that aminobenzoate scaffolds are well-suited for targeting the active sites of metabolic enzymes.
Conceptual Workflow for MDH Inhibitor Synthesis
Caption: Proposed workflow for the synthesis of MDH inhibitors.
Protocol 3: Synthesis of an MDH Inhibitor Analog
-
Introduction of an Amino Group: An amino group can be introduced onto the aromatic ring of this compound via a nitration-reduction sequence as described in Protocol 1. The position of nitration will be directed by the existing methoxy and methyl groups.
-
Amide Bond Formation: The resulting amino-substituted benzoate can then be acylated with a suitable carboxylic acid chloride, such as a phenoxy-propanoyl chloride, to introduce the side chain known to be important for MDH inhibition.[6] This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Data Summary and Comparative Analysis
To aid in the rational design of inhibitors, the following table summarizes the key physicochemical properties of this compound in comparison to other related building blocks that have been successfully employed in drug discovery.
| Building Block | Molecular Weight ( g/mol ) | Calculated LogP | Key Synthetic Features |
| This compound | 180.20 | ~2.2 | Methoxy and methyl groups influence electronics and provide steric bulk. |
| Methyl 3-hydroxy-4-methoxybenzoate | 182.17 | ~1.5 | Phenolic hydroxyl allows for etherification.[1] |
| Methyl 3-aminobenzoate | 151.16 | ~1.4 | Primary amine serves as a key nucleophile for amide bond formation.[6] |
| Methyl 2-hydroxybenzoate (Methyl Salicylate) | 152.15 | ~2.1 | Ortho-hydroxyl group can participate in intramolecular hydrogen bonding and chelation. |
Calculated LogP values are estimates and can vary depending on the algorithm used.
Conclusion
This compound is a promising, yet underexplored, building block for the synthesis of novel enzyme inhibitors. Its unique substitution pattern provides a solid foundation for the creation of diverse chemical libraries targeting a range of enzymes, including kinases, sirtuins, and metabolic enzymes. The synthetic protocols and workflows outlined in this guide, derived from established methodologies for structurally related compounds, offer a strategic roadmap for researchers and drug development professionals to unlock the full therapeutic potential of this versatile scaffold. Further exploration of the chemical space around this compound is warranted and holds the promise of delivering new and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new human Sirtuin 5 inhibitors by mimicking glutaryl-lysine substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Research Portal [scholarship.miami.edu]
- 6. benchchem.com [benchchem.com]
Application Note: Strategic Polymerization of Substituted Methyl Benzoates for Advanced Material Development
Introduction: The Versatility of Substituted Methyl Benzoates in Polymer Chemistry
Substituted methyl benzoates are a versatile class of monomers that serve as foundational building blocks for a wide array of polymers with tunable properties. The inherent aromaticity of the benzoate ring imparts thermal stability and mechanical robustness to the resulting polymer chains, while the nature and position of substituents on the ring provide a powerful tool for fine-tuning characteristics such as solubility, crystallinity, and reactivity.[1] This dual functionality makes polymers derived from substituted methyl benzoates highly valuable in fields ranging from biomedical applications to advanced materials.[2] For researchers and professionals in drug development and material science, a deep understanding of the polymerization reactions involving these monomers is crucial for designing materials with specific, predictable functionalities.
This application note provides a comprehensive guide to the primary polymerization methodologies for substituted methyl benzoates, including condensation, ring-opening, and enzymatic polymerization. It offers detailed protocols, explains the causal relationships behind experimental choices, and provides insights into how substituent effects can be leveraged to achieve desired polymer architectures and properties.
I. Condensation Polymerization: Building High-Performance Polyesters
Direct polycondensation of substituted hydroxy methyl benzoates is a fundamental route to producing aliphatic-aromatic copolyesters.[3] This method typically involves the reaction of a hydroxyl group on one monomer with the methyl ester group of another, eliminating methanol as a byproduct.[4] The choice of catalyst, reaction temperature, and vacuum are critical parameters that dictate the molecular weight and polydispersity of the final polymer.
Causality Behind Experimental Choices in Melt Polycondensation:
-
Catalyst Selection: Catalysts like antimony(III) oxide or titanium(IV) butoxide are frequently employed to facilitate the transesterification reaction.[1] Their role is to activate the carbonyl carbon of the methyl ester, making it more susceptible to nucleophilic attack by the hydroxyl group. The choice of catalyst can influence reaction kinetics and the potential for side reactions.
-
Temperature Programming: A staged increase in temperature is crucial. Initially, a lower temperature is used to promote the transesterification and removal of methanol.[1] Subsequently, a higher temperature under vacuum is applied to drive the polycondensation by removing the diol byproduct, shifting the equilibrium towards the formation of high molecular weight polymer chains.[1]
-
Vacuum Application: The application of a high vacuum in the later stages of the reaction is essential for the efficient removal of volatile byproducts like methanol and any diols.[1] According to Le Chatelier's principle, this removal shifts the reaction equilibrium towards the polymer, enabling the formation of high molecular weight chains.
Experimental Protocol: Melt Polycondensation of a Hydroxy-Substituted Methyl Benzoate Derivative
This protocol is adapted from methodologies for synthesizing polyesters from hydroxyl-functionalized aromatic acids.[1]
Objective: To synthesize a high molecular weight polyester via melt polycondensation of a diol-functionalized methyl benzoate monomer.
Materials:
-
Synthesized diol monomer (e.g., 4-(2-hydroxyethoxy)-3-methoxybenzoic acid methyl ester)
-
Antimony(III) oxide or Titanium(IV) butoxide (catalyst)
-
High-vacuum, high-temperature glass batch reactor equipped with a mechanical stirrer and a distillation outlet.
-
Nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Reactor Charging: Charge the synthesized diol monomer and the catalyst (typically 200-500 ppm relative to the monomer) into the glass batch reactor.
-
Inert Atmosphere: Purge the reactor with dry nitrogen gas for at least 30 minutes to remove any oxygen and moisture, which can cause undesirable side reactions and discoloration.
-
Transesterification Stage:
-
Begin stirring and heat the reactor to 180-200°C under a gentle stream of nitrogen.
-
Methanol will begin to distill off as a byproduct of the initial transesterification.
-
Maintain this temperature until the evolution of methanol ceases (typically 1-2 hours).
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-250°C.
-
Simultaneously, slowly apply a vacuum to the reactor, gradually decreasing the pressure to below 1 Torr.
-
The viscosity of the reaction mixture will increase significantly as the polymer chains grow. The stirrer torque can be monitored to follow the progress of the polymerization.
-
Continue the reaction under high vacuum and elevated temperature for 2-4 hours, or until the desired viscosity is reached.
-
-
Product Recovery:
-
Release the vacuum with nitrogen gas.
-
While still hot, extrude the molten polymer from the reactor into a suitable container (e.g., a liquid nitrogen bath for quenching or onto a chilled surface).
-
The resulting polymer can then be granulated or ground for further analysis and processing.
-
Data Presentation:
| Parameter | Value |
| Monomer | 4-(2-hydroxyethoxy)-3-methoxybenzoic acid methyl ester |
| Catalyst | Antimony(III) oxide (300 ppm) |
| Transesterification Temp. | 190°C |
| Polycondensation Temp. | 240°C |
| Final Vacuum | <1 Torr |
| Reaction Time | 4 hours |
| Expected Mn | > 20,000 g/mol |
| Expected PDI | 1.8 - 2.5 |
Workflow Diagram:
Caption: Workflow for melt polycondensation of a substituted methyl benzoate.
II. Ring-Opening Polymerization (ROP): Precision Control Over Polymer Architecture
Ring-opening polymerization (ROP) of cyclic monomers derived from substituted methyl benzoates offers excellent control over molecular weight, dispersity, and end-group functionality.[5] This is particularly relevant for creating biocompatible and degradable polymers for medical applications.[6] The process typically involves the conversion of a hydroxy-substituted benzoic acid into a cyclic ester (lactone or lactide), which is then polymerized using a catalytic system.
Causality Behind Experimental Choices in ROP:
-
Monomer Synthesis: The synthesis of a strained cyclic monomer is the prerequisite for ROP. For hydroxybenzoic acids, this often involves a cyclization reaction to form a seven- or eight-membered ring, which possesses sufficient ring strain to drive polymerization.[7]
-
Catalytic System: The choice of initiator and catalyst is paramount for achieving a controlled/"living" polymerization. Systems like a 3-O urea/1-methyl-2,3,4,6,7,8-hexahydro-1H-pyrimido[1,2-a]pyrimidine (MTBD) catalytic system with an alcohol initiator (e.g., 3-methyl-butan-1-ol) have proven effective.[5][6] The initiator begins the chain growth, and the catalyst facilitates the ring-opening of the monomer and its addition to the growing polymer chain.
-
Monomer-to-Initiator Ratio ([M]/[I]): This ratio is the primary determinant of the target degree of polymerization and, consequently, the molecular weight of the polymer.[5] By carefully controlling this stoichiometry, polymers with predictable molecular weights can be synthesized.
Experimental Protocol: Ring-Opening Polymerization of a Substituted Benzoate-Lactide Monomer
This protocol is based on the ROP of 4-(substituted)oxy-6-alkyl-2-oxybenzoate lactide monomers.[5][6]
Objective: To synthesize a well-defined polymer via ROP with controlled molecular weight.
Materials:
-
Substituted benzoate-lactide monomer (e.g., 3-methyl-5H-benzo[e][5][8]dioxepine-2,5(3H)-dione)
-
3-O urea cocatalyst
-
1-methyl-2,3,4,6,7,8-hexahydro-1H-pyrimido[1,2-a]pyrimidine (MTBD) catalyst
-
3-methyl-butan-1-ol (initiator)
-
Anhydrous toluene (solvent)
-
Schlenk flask and line for inert atmosphere techniques
Procedure:
-
Preparation: In a glovebox or under a nitrogen atmosphere, add the monomer, cocatalyst, and initiator to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to dissolve the components. The concentration should be sufficient to maintain solubility throughout the reaction.
-
Initiation: Add the MTBD catalyst solution via syringe to start the polymerization.
-
Polymerization: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy (disappearance of monomer peaks) and Gel Permeation Chromatography (GPC) (increase in molecular weight).
-
Termination and Precipitation: Once the desired conversion is reached, quench the reaction by adding a small amount of benzoic acid. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Data Presentation:
| [M]/[I] Ratio | Target Mn ( g/mol ) | Observed Mn (GPC) ( g/mol ) | Dispersity (Đ) |
| 5 | 1,500 | 1,600 | 1.10 |
| 10 | 3,000 | 3,200 | 1.12 |
| 20 | 6,000 | 6,500 | 1.15 |
| 30 | 9,000 | 9,800 | 1.18 |
ROP Mechanism Diagram:
Caption: Generalized mechanism for controlled ring-opening polymerization.
III. Enzymatic Polymerization: A Green Chemistry Approach
Enzymatic polymerization offers an environmentally benign alternative to traditional chemical catalysis, often proceeding under mild reaction conditions with high selectivity.[9][10] For phenolic methyl benzoates (i.e., hydroxy-substituted methyl benzoates), peroxidases like soybean peroxidase (SBP) can be used to catalyze oxidative polymerization.[11]
Causality Behind Experimental Choices in Enzymatic Polymerization:
-
Enzyme Selection: Peroxidases are effective catalysts for the polymerization of phenols.[11] They utilize a hydrogen peroxide co-substrate to generate phenoxy radicals from the monomer's hydroxyl group. These radicals then couple to form the polymer.
-
Solvent System: The choice of solvent is critical for both enzyme activity and monomer/polymer solubility. Often, a mixture of an aqueous buffer (to maintain enzyme stability) and an organic co-solvent or an ionic liquid is used to ensure all components remain in solution.[9][11] Room-temperature ionic liquids (RTILs) have been shown to be effective media, sometimes leading to higher molecular weight polymers due to their high dissolution capacity.[11]
-
Reaction Conditions (pH, Temperature): Enzyme activity is highly dependent on pH and temperature.[9] These parameters must be optimized for the specific enzyme being used to ensure maximum catalytic efficiency and prevent denaturation.
Experimental Protocol: SBP-Catalyzed Polymerization of a Phenolic Methyl Benzoate
This protocol is a conceptual adaptation based on the enzymatic polymerization of various phenols.[10][11]
Objective: To synthesize a polyphenolic polymer from a hydroxy-substituted methyl benzoate using an enzymatic approach.
Materials:
-
Hydroxy-substituted methyl benzoate monomer (e.g., methyl 4-hydroxybenzoate)
-
Soybean Peroxidase (SBP)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Aqueous buffer (e.g., phosphate buffer, pH 7.0)
-
Co-solvent (e.g., 1,4-dioxane or 1-butyl-3-methylimidazolium tetrafluoroborate [BMIM][BF₄])
-
Reaction vessel with magnetic stirring
Procedure:
-
Monomer Solution: Dissolve the phenolic methyl benzoate monomer in the chosen solvent system (e.g., 80:20 v/v co-solvent:buffer) in the reaction vessel.
-
Enzyme Addition: Add the soybean peroxidase to the monomer solution and stir gently to dissolve.
-
Initiation: Begin the polymerization by adding hydrogen peroxide dropwise to the reaction mixture over a period of several hours using a syringe pump. This slow addition is crucial to maintain a low, steady concentration of H₂O₂, preventing enzyme inactivation.
-
Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for 24-48 hours.
-
Product Isolation: After the reaction period, precipitate the polymer by adding the mixture to a non-solvent (e.g., water or methanol, depending on the polymer's solubility).
-
Purification: Collect the polymer by centrifugation or filtration, wash thoroughly with the non-solvent to remove unreacted monomer and enzyme, and dry under vacuum.
Enzymatic Polymerization Pathway:
Caption: Pathway for peroxidase-catalyzed polymerization of phenols.
IV. The Influence of Substituents on Reactivity and Polymer Properties
The electronic nature of substituents on the methyl benzoate ring has a profound impact on the reactivity of the monomer and the properties of the resulting polymer.
-
Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the aromatic ring.[12] This makes the carbonyl carbon of the methyl ester more electrophilic and thus more reactive towards nucleophilic attack, which can accelerate condensation polymerization. However, strong EWGs can also deactivate the ring towards certain catalytic reactions.
-
Electron-Donating Groups (EDGs) : Groups like alkoxy (-OR) or alkyl (-R) increase the electron density of the ring. This can make the phenolic proton of a hydroxy-substituted benzoate more acidic, potentially influencing its reactivity in enzymatic or condensation reactions. EDGs generally increase the polymer's solubility in organic solvents.
-
Steric Hindrance : Bulky substituents, particularly in the ortho position to the reacting group (the methyl ester or a hydroxyl group), can sterically hinder the approach of other monomers or catalysts, thereby decreasing the rate of polymerization.[13] This effect can be strategically used to control polymer architecture.
Conclusion
The polymerization of substituted methyl benzoates is a rich and adaptable field of polymer chemistry. By carefully selecting the polymerization method—be it the robust, high-volume approach of melt polycondensation, the precision of ring-opening polymerization, or the green methodology of enzymatic catalysis—and by strategically utilizing the electronic and steric effects of substituents, researchers can design and synthesize a vast range of polymers. The protocols and principles outlined in this application note serve as a foundational guide for professionals aiming to harness the potential of these versatile monomers for the development of next-generation materials in medicine, electronics, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. Facile preparation of bio-based polyesters - European Coatings [european-coatings.com]
- 5. researchgate.net [researchgate.net]
- 6. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]
"Methyl 3-methoxy-5-methylbenzoate" in the synthesis of quinazoline derivatives
An Application Note on the Proposed Synthesis of Novel Quinazoline Derivatives from Methyl 3-methoxy-5-methylbenzoate
Abstract
Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1][2][3] Their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, has made their synthesis a focal point of medicinal chemistry and drug development.[3][4][5] This application note presents a detailed, proposed synthetic pathway for novel quinazoline derivatives, utilizing this compound as a versatile starting material. While numerous synthetic routes to quinazolines exist, this guide focuses on a robust and logical three-step sequence: regioselective nitration, subsequent reduction to an amine, and final cyclization to form the quinazolinone core. The rationale behind each experimental step, detailed protocols, and expected characterization data are provided to guide researchers in the synthesis of new chemical entities for potential therapeutic applications.
Introduction and Rationale
The quinazoline scaffold is a privileged structure in drug discovery, with several approved drugs, such as Gefitinib and Erlotinib, targeting key enzymes like EGFR tyrosine kinase.[1] The functionalization of the quinazoline ring system is crucial for modulating biological activity, and the choice of starting material dictates the substitution patterns achievable on the final molecule.
This compound is a strategic precursor for several reasons:
-
Directed Reactivity: The existing methoxy and methyl groups on the benzene ring act as ortho-para directors for electrophilic aromatic substitution. This allows for predictable and regioselective introduction of new functional groups, such as the nitro group required for building the heterocyclic ring.
-
Structural Diversity: The methoxy and methyl groups are retained in the final product, providing a unique substitution pattern on the benzenoid portion of the quinazoline core, which can be explored for structure-activity relationship (SAR) studies.
-
Synthetic Accessibility: Substituted benzoic acid esters are common and readily available starting materials in organic synthesis.
This document outlines a proposed, yet chemically sound, pathway based on established transformations commonly employed in heterocyclic chemistry.[6][7]
Proposed Synthetic Pathway Overview
The conversion of this compound to the target quinazolinone scaffold is proposed to proceed through a three-step sequence. This workflow is designed for efficiency and control over the chemical transformations.
Diagram 1: Proposed workflow for the synthesis of a quinazolinone derivative.
Detailed Experimental Protocols
Disclaimer: These protocols are representative and adapted from general procedures for similar substrates.[6][7] Researchers should perform small-scale trials to optimize conditions for this specific starting material. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Nitration of this compound
Rationale: This step introduces a nitro group ortho to the methyl ester, which is essential for the subsequent cyclization. The methoxy and methyl groups direct the nitration to the C2 or C6 positions. Steric hindrance from the adjacent methyl and methoxy groups favors substitution at the C2 position. A mixture of nitric and sulfuric acid is a standard and effective nitrating agent, where sulfuric acid protonates nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺).
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 180.20 | 5.0 g | 27.7 |
| Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 25 mL | - |
| Nitric Acid (HNO₃, 70%) | 63.01 | 2.5 mL | ~40 |
| Ice | 18.02 | 200 g | - |
| Diethyl Ether | 74.12 | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 50 mL | - |
Protocol:
-
Carefully add 25 mL of concentrated sulfuric acid to a 100 mL round-bottom flask equipped with a magnetic stirrer and place it in an ice-water bath to cool to 0-5 °C.
-
Slowly add 5.0 g (27.7 mmol) of this compound to the cold sulfuric acid with continuous stirring until fully dissolved. Maintain the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding 2.5 mL of 70% nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the benzoate over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate should form.
-
Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
The crude product, Methyl 2-nitro-3-methoxy-5-methylbenzoate , can be further purified by recrystallization from ethanol if necessary.
Step 2: Reduction of the Nitro Intermediate
Rationale: The nitro group must be reduced to a primary amine to enable the subsequent nucleophilic attack required for ring formation. Catalytic hydrogenation using Palladium on carbon (Pd/C) is a clean and efficient method. An alternative, non-catalytic method using sodium dithionite (Na₂S₂O₄) is also provided, which can be useful if catalytic hydrogenation is not feasible.[6][7]
Materials and Reagents (Catalytic Hydrogenation)
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 2-nitro-3-methoxy-5-methylbenzoate | 225.19 | 4.0 g | 17.7 |
| Palladium on Carbon (Pd/C, 10%) | - | 400 mg (10 wt%) | - |
| Methanol | 32.04 | 80 mL | - |
| Hydrogen Gas (H₂) | 2.02 | 50 psi | - |
Protocol (Catalytic Hydrogenation):
-
To a hydrogenation vessel, add 4.0 g (17.7 mmol) of the nitrated intermediate and 80 mL of methanol.
-
Carefully add 400 mg of 10% Pd/C catalyst to the suspension.
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC until the starting material is consumed (typically 4-6 hours).
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Evaporate the solvent under reduced pressure to yield the crude product, Methyl 2-amino-3-methoxy-5-methylbenzoate .
Step 3: Cyclization to form the Quinazolinone Core
Rationale: This is the key ring-forming step. The reaction of the 2-aminobenzoate with a source of one carbon and one nitrogen atom, such as formamide, leads to the formation of the quinazolinone ring. Ammonium acetate can be used to facilitate the reaction, which proceeds through an initial N-formylation followed by intramolecular cyclization and dehydration.[6]
Diagram 2: Key steps in the proposed quinazolinone ring formation.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 2-amino-3-methoxy-5-methylbenzoate | 195.21 | 3.0 g | 15.4 |
| Formamide (HCONH₂) | 45.04 | 20 mL | - |
| Ammonium Acetate (CH₃COONH₄) | 77.08 | 1.2 g | 15.6 |
Protocol:
-
Combine 3.0 g (15.4 mmol) of the amino intermediate, 1.2 g (15.6 mmol) of ammonium acetate, and 20 mL of formamide in a 50 mL round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A precipitate of the crude product, 8-methoxy-6-methylquinazolin-4(3H)-one , will form.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
Characterization and Data Analysis
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.
Expected Spectroscopic Data
| Compound | ¹H NMR (Expected Key Signals, δ ppm) | IR (Expected Key Peaks, cm⁻¹) | Mass Spec (m/z) [M+H]⁺ |
| Nitrated Intermediate | ~8.0 (s, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, COOCH₃), ~2.4 (s, 3H, Ar-CH₃) | ~3100 (Ar C-H), ~1730 (C=O, ester), ~1530 & 1350 (NO₂, asym & sym), ~1280 (C-O) | 226.06 |
| Amino Intermediate | ~7.0 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), ~4.5-5.5 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃), ~3.7 (s, 3H, COOCH₃), ~2.2 (s, 3H, Ar-CH₃) | ~3450 & 3350 (N-H, asym & sym), ~3050 (Ar C-H), ~1690 (C=O, ester), ~1620 (N-H bend) | 196.09 |
| Final Quinazolinone | ~12.0 (br s, 1H, N-H), ~8.1 (s, 1H, N=CH-N), ~7.6 (s, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.4 (s, 3H, Ar-CH₃) | ~3200 (N-H), ~3050 (Ar C-H), ~1680 (C=O, amide), ~1610 (C=N) | 191.08 |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Nitration | Incomplete reaction; Temperature too high causing side products; Insufficient nitrating agent. | Ensure temperature is maintained at 0-5 °C. Monitor reaction by TLC to completion. Use a slight excess of the nitrating mixture. |
| Incomplete Reduction | Inactive catalyst; Insufficient hydrogen pressure or reaction time. | Use fresh Pd/C catalyst. Ensure proper purging and maintain H₂ pressure. Increase reaction time. Consider using the Na₂S₂O₄ method. |
| Low yield in Cyclization | Reaction temperature too low; Insufficient reaction time; Decomposition of product at high temp. | Ensure the reaction reaches 150-160 °C. Monitor by TLC to ensure completion. Avoid excessively high temperatures or prolonged heating. |
| Purification Difficulties | Presence of starting material or side products. | Optimize reaction conditions based on TLC analysis. Consider column chromatography for purification if recrystallization is ineffective. |
Conclusion
This application note details a logical and robust synthetic strategy for producing novel quinazolinone derivatives starting from this compound. The proposed three-step sequence of nitration, reduction, and cyclization is based on well-established chemical principles and provides a clear path for researchers to access new chemical matter. The resulting 8-methoxy-6-methylquinazolin-4(3H)-one scaffold can serve as a platform for further functionalization, enabling the exploration of new SAR and the development of potential drug candidates.
References
- 1. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101863844B - Synthetic method of 6,7-substituent-4-aniline quinazoline - Google Patents [patents.google.com]
- 7. WO2011147102A1 - Synthetic method for 6,7-substituents-4-aniline quinazoline - Google Patents [patents.google.com]
Troubleshooting & Optimization
Purification of "Methyl 3-methoxy-5-methylbenzoate" by column chromatography
Welcome to the technical support center for the purification of Methyl 3-methoxy-5-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions related to the column chromatography of this compound. As Senior Application Scientists, we have structured this guide to address practical challenges encountered in the lab, grounding our recommendations in established scientific principles.
Compound Overview
This compound is an aromatic ester. Its purification by silica gel column chromatography is a standard yet critical step to ensure high purity for subsequent synthetic stages or biological assays. The key to successful purification lies in understanding the compound's polarity and its interaction with the stationary and mobile phases.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Expected to be a colorless oil or a low-melting solid. |
| Polarity | Moderately polar due to the ester and ether functional groups. |
Core Experimental Workflow: Flash Column Chromatography
A successful purification begins with a well-planned experiment. The following workflow outlines the critical steps from solvent system selection to product isolation.
Caption: General workflow for column chromatography purification.
Step-by-Step Protocol
-
Thin-Layer Chromatography (TLC) Analysis :
-
Prepare several developing chambers with different solvent systems of increasing polarity (e.g., Hexane:Ethyl Acetate in ratios of 95:5, 90:10, 80:20).[1][2]
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the dissolved sample onto the baseline of a TLC plate.[3]
-
Develop the plates in the prepared chambers. The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4, with good separation from impurities.[4]
-
Visualize the spots under a UV lamp (254 nm), as the aromatic ring in the compound is UV-active.[3][5]
-
-
Column Preparation :
-
Select a column of appropriate size (a general rule is to use 30-100g of silica gel for every 1g of crude mixture).
-
Prepare a slurry of silica gel in the initial, least polar eluent determined by your TLC analysis.[1]
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, tapping the column to ensure even packing. Add a thin layer of sand on top to protect the silica bed.[1]
-
-
Sample Loading :
-
Wet Loading : If your crude product dissolves easily in a minimal amount of the mobile phase, carefully apply this solution to the top of the silica gel bed.[1][6]
-
Dry Loading : If the crude product has poor solubility in the eluent, dissolve it in a different, volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[6][7] This method often provides better resolution for challenging separations.
-
-
Elution and Fraction Collection :
-
Begin elution with the solvent system determined from your TLC analysis.
-
Collect fractions of a consistent volume. The size of the fractions will depend on the scale of your column.
-
If necessary, you can gradually increase the polarity of the eluent (a gradient elution) to elute more polar compounds.[7]
-
-
Fraction Analysis :
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions containing the pure compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Troubleshooting Guide
Encountering issues during column chromatography is common. This section addresses specific problems in a question-and-answer format to help you resolve them efficiently.
Caption: A logical guide for troubleshooting common chromatography issues.
Q1: My compound is running with the solvent front on the TLC plate (Rf ≈ 1), even with a high percentage of hexane. What should I do?
-
Probable Cause : The mobile phase is still too polar for your compound, or you may be dealing with a very nonpolar impurity.
-
Solution : Decrease the polarity of the eluent further. If you are using an ethyl acetate/hexane system, switch to a less polar solvent pair like diethyl ether/hexane or dichloromethane/hexane.[2] Start with a very low percentage of the polar component (e.g., 1-2%).
Q2: All the spots are clustered at the baseline of the TLC plate (Rf ≈ 0). How can I improve the separation?
-
Probable Cause : The mobile phase is not polar enough to move the compounds up the stationary phase.
-
Solution : Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[7] If your compound is particularly polar, you may need to switch to a more polar solvent system, such as methanol/dichloromethane.[2]
Q3: The separation between my desired product and an impurity is very poor (ΔRf is small). How can I improve the resolution?
-
Probable Cause : This can be caused by a suboptimal solvent system, overloading the column with too much crude product, or a poorly packed column.
-
Solution :
-
Optimize the Solvent System : Fine-tune the solvent ratio. Sometimes, changing one of the solvents in your binary mixture (e.g., switching from ethyl acetate/hexane to diethyl ether/hexane) can alter the selectivity and improve separation.
-
Reduce Sample Load : Overloading is a common cause of poor resolution. Use a smaller amount of crude material or a larger column.
-
Improve Column Packing : Ensure your silica bed is homogenous and free of cracks or air bubbles, which can cause band broadening and mixing.
-
Q4: My compound streaks or "tails" significantly on the TLC plate and elutes from the column over many fractions. Why is this happening?
-
Probable Cause : Tailing is often caused by the interaction of a compound with the acidic silanol groups on the surface of the silica gel.[1] While this compound is not basic, strong hydrogen bond accepting character of the ester and ether oxygens can sometimes lead to this behavior.
-
Solution : Add a small amount of a modifier to your mobile phase. For acidic compounds, adding a little acetic acid can help. For potentially problematic neutral compounds, sometimes a different solvent system is the best solution. If you were purifying a basic compound, adding a small percentage (0.1-1%) of triethylamine would be the standard approach to neutralize the acidic sites on the silica.[2]
Q5: I suspect my compound decomposed on the column. How can I confirm this and what should I do?
-
Probable Cause : Some organic compounds are sensitive to the acidic nature of silica gel and can degrade during the purification process.[4]
-
Solution :
-
Test for Stability : Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[4]
-
Use an Alternative Stationary Phase : If instability is confirmed, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[4] Alternatively, you can use silica gel that has been "deactivated" by pre-treating it with a base like triethylamine.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound? A good starting point for a moderately polar compound like this is a mixture of a non-polar and a polar solvent. The most common and effective system is Ethyl Acetate/Hexane.[2] Begin your TLC trials with a low polarity mixture, such as 5% ethyl acetate in hexane (5:95), and gradually increase the ethyl acetate concentration to achieve the target Rf value of 0.3-0.4.[8][9]
Q2: How much silica gel should I use relative to my crude product? The amount of silica gel depends on the difficulty of the separation. For an easy separation (large ΔRf between spots), a ratio of 30:1 (silica:crude product by weight) may be sufficient. For difficult separations, this ratio can be increased to 100:1 or even 200:1.
Q3: My crude product won't dissolve in the hexane-rich eluent. How should I load it onto the column? This is the ideal scenario for using the "dry loading" method.[6] Dissolve your compound in a solvent in which it is highly soluble (like dichloromethane or acetone), add silica gel to the solution, and then remove the solvent by rotary evaporation. This results in your compound being adsorbed onto the silica. This dry powder can then be carefully added to the top of your prepared column. This technique prevents the use of a strong solvent during loading, which can ruin the separation.[6]
Q4: How can I be sure I'm combining the correct fractions? Always use TLC to analyze your fractions. Spot the starting crude material, and then spot every few fractions on the same TLC plate. This allows you to clearly see which fractions contain your pure product, which contain impurities, and which are mixed. Combine only the fractions that show a single spot corresponding to your desired product.
Q5: My compound is colorless. Besides TLC, is there another way to monitor the elution? While TLC is the primary method, you can sometimes use other properties. Since this compound contains a benzene ring, it will absorb UV light. If you have a fraction collector with an in-line UV detector, you can monitor the elution profile in real-time. However, for most laboratory set-ups, TLC remains the most practical and reliable method for analyzing fractions.[5][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. rsc.org [rsc.org]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. magritek.com [magritek.com]
Common impurities in the synthesis of "Methyl 3-methoxy-5-methylbenzoate"
Technical Support Center: Synthesis of Methyl 3-methoxy-5-methylbenzoate
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. The guidance provided herein is based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Question 1: My final product yield is significantly lower than expected. What are the likely causes?
Answer: Low yield in the synthesis of this compound, typically prepared via Fischer esterification, is a common issue that can be traced back to several factors:
-
Incomplete Reaction Equilibrium: The Fischer esterification of 3-methoxy-5-methylbenzoic acid with methanol is a reversible reaction.[1][2][3] To drive the reaction toward the product, an excess of one reactant, usually methanol, is necessary.[3][4] If an insufficient excess of methanol is used, the equilibrium will not strongly favor the ester, leading to a lower yield.
-
Presence of Water: Water is a product of the reaction. Any water present in the starting materials (e.g., wet methanol) or introduced from the atmosphere will shift the equilibrium back towards the starting materials, directly reducing the yield.[1][2]
-
Insufficient Catalyst: An acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by methanol.[4][5] An inadequate amount of catalyst will result in a slow and incomplete reaction.
-
Purification Losses: Significant loss of product can occur during the workup and purification steps. This includes incomplete extraction from the aqueous phase, adherence of the product to drying agents, or leaving a significant amount of product on the column during chromatography.
Protocol for Improving Yield:
-
Ensure Dry Conditions: Use anhydrous methanol and dry all glassware thoroughly before starting the reaction.
-
Use Excess Methanol: Employ methanol as the limiting reagent's solvent to act as a large excess, pushing the equilibrium forward. A common ratio is 1 part carboxylic acid to 10-20 parts methanol by volume.
-
Optimize Catalyst Loading: Use a catalytic amount of concentrated H₂SO₄ (typically 3-5 mol% relative to the carboxylic acid).
-
Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting carboxylic acid.
-
Efficient Workup: After neutralizing the acid catalyst, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate). Minimize transfers between flasks to reduce physical losses.
Question 2: My crude product is acidic upon testing with pH paper, and my NMR spectrum shows a broad singlet peak. What is the impurity?
Answer: This is a classic sign of unreacted 3-methoxy-5-methylbenzoic acid . The carboxylic acid proton is acidic, causing the positive pH test. In an NMR spectrum, the acidic proton of a carboxylic acid often appears as a broad singlet, typically far downfield (>10 ppm), due to hydrogen bonding and chemical exchange.
Troubleshooting Steps:
-
Confirmation: The most direct way to confirm this is by comparing the TLC of your crude product with a standard of the starting material. The presence of a spot at the same Rf as the starting acid confirms its presence.
-
Removal during Workup: Unreacted carboxylic acid can be easily removed during the workup procedure. By washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), the acidic starting material is deprotonated to form its sodium salt.[5][6] This salt is highly soluble in the aqueous layer and will be separated from the organic layer containing your desired ester.
Experimental Protocol: Acid Removal
-
Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Gently swirl the funnel, venting frequently to release the CO₂ gas that evolves.
-
Shake the funnel, allow the layers to separate, and drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution, followed by a wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
Question 3: After purification, my product has a sweet, chemical odor that is not characteristic of the final ester. GC-MS analysis shows a low molecular weight peak. What could this be?
Answer: This impurity is likely residual solvent from the workup or purification process. Solvents such as ethyl acetate , diethyl ether , or hexane/heptane (from column chromatography) are common culprits. While rotary evaporation removes the bulk of the solvent, trace amounts can remain, especially with higher-boiling point solvents.
Solution: To effectively remove residual solvents, place the product under a high vacuum for several hours. Gentle heating (e.g., 30-40 °C) can be applied if the product is thermally stable and has a low vapor pressure, but be cautious not to distill your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are summarized in the table below. The primary route considered is the Fischer esterification of 3-methoxy-5-methylbenzoic acid with methanol.
| Impurity | Source | Identification Method | Removal Strategy |
| 3-methoxy-5-methylbenzoic acid | Unreacted starting material from incomplete reaction.[1] | TLC, ¹H NMR (broad peak >10 ppm), acidic pH. | Aqueous base wash (e.g., NaHCO₃ solution).[5] |
| Methanol | Used in excess as a reactant/solvent.[3] | ¹H NMR (singlet ~3.4 ppm), GC-MS. | Evaporation under reduced pressure (rotary evaporator). |
| Water | Byproduct of the reaction or from wet reagents.[2] | ¹H NMR (broad peak, variable ppm), Karl Fischer titration. | Drying of organic phase with anhydrous salts (Na₂SO₄), azeotropic removal. |
| Sulfuric Acid (catalyst) | Residual acid catalyst. | Aqueous layer is strongly acidic. | Neutralization and washing with aqueous base (NaHCO₃ or Na₂CO₃). |
| Workup/Chromatography Solvents | Residual solvents from extraction or purification steps. | ¹H NMR (characteristic solvent peaks), GC-MS. | Drying under high vacuum. |
| Dimethyl Ether | Potential side product from dehydration of methanol at high temperatures. | GC-MS. | Typically removed during solvent evaporation due to high volatility. |
Q2: How can I proactively minimize the formation of impurities?
A2: A well-designed experiment is the best defense against impurities.
-
Use High-Purity Reagents: Start with pure 3-methoxy-5-methylbenzoic acid and anhydrous methanol.
-
Control Reaction Conditions: Maintain the recommended reaction temperature (typically reflux). Overheating can lead to side reactions.
-
Drive the Equilibrium: Use a significant excess of methanol and ensure the reaction is protected from atmospheric moisture with a drying tube.
-
Thorough Workup: Do not rush the neutralization and washing steps. Ensure complete separation of aqueous and organic layers to prevent carrying over salts or unreacted acid.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques provides the most comprehensive purity assessment:
-
¹H NMR Spectroscopy: Excellent for identifying the structure of the main product and detecting proton-containing impurities like residual starting material, methanol, and workup solvents.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying volatile impurities and confirming the molecular weight of the product. It provides a good indication of the percentage purity based on peak area.
-
TLC (Thin Layer Chromatography): A quick and easy method to check for the presence of non-volatile impurities like the starting carboxylic acid.
Visualizing the Reaction and a Key Side Reaction
The following diagram illustrates the main Fischer esterification pathway and the potential for hydrolysis, which is the reverse reaction and a source of impurity if water is present.
Caption: Fischer Esterification and Hydrolysis Equilibrium.
References
Technical Support Center: Optimizing the Synthesis of Methyl 3-methoxy-5-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 3-methoxy-5-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and practical method for synthesizing this compound?
The most direct and widely used method is the Fischer esterification of 3-methoxy-5-methylbenzoic acid with methanol in the presence of an acid catalyst.[1][2] This method is favored for its operational simplicity and the use of readily available and inexpensive reagents.
Q2: Which acid catalyst is recommended for the Fischer esterification in this synthesis?
Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst for this reaction.[2][3][4] Alternatively, p-toluenesulfonic acid (p-TsOH) can be used.[1] For researchers interested in greener chemistry or simplified workup procedures, solid acid catalysts, such as those based on zirconium, are also being explored.[4]
Q3: How can I drive the Fischer esterification reaction towards a higher yield of the product?
The Fischer esterification is a reversible reaction.[1][2] To shift the equilibrium towards the formation of the ester, two primary strategies are employed:
-
Using an excess of one reactant: Typically, methanol is used in large excess, serving as both the reactant and the solvent.[1][2]
-
Removing water as it forms: While less common for small-scale lab preparations with low-boiling alcohols like methanol, water removal can be achieved using a Dean-Stark apparatus with a suitable azeotropic solvent.[2]
Q4: What is a typical yield for the synthesis of this compound via Fischer esterification?
With proper optimization of reaction conditions and purification, yields in the range of 85-95% can be expected, similar to analogous esterification reactions.[3] However, yields can be significantly lower if the reaction is not driven to completion or if side reactions occur.
Troubleshooting Guide
Problem 1: Consistently Low or No Product Yield
| Possible Cause | Recommended Solution |
| Reversible Reaction Equilibrium | The Fischer esterification is an equilibrium-limited reaction. To push the reaction towards the product, use a significant excess of anhydrous methanol (20-40 equivalents), which acts as both reactant and solvent.[1][2][3] |
| Inactive or Degraded Catalyst | Acid catalysts like sulfuric acid can absorb moisture over time, reducing their activity. Always use a fresh, high-purity batch of the acid catalyst.[1] |
| Suboptimal Reaction Conditions | Ensure the reaction is heated to the reflux temperature of methanol (approximately 65°C) and maintained for an adequate duration (typically 4-6 hours).[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. |
| Presence of Water | Water is a byproduct of the esterification and can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[1] Use anhydrous methanol and ensure all glassware is thoroughly dried before use. |
Problem 2: Significant Formation of Side Products or Impurities
| Possible Cause | Recommended Solution |
| Incomplete Reaction | If the reaction is not allowed to proceed to completion, the crude product will be contaminated with the starting carboxylic acid. Extend the reflux time and monitor via TLC until the starting material spot is no longer visible. |
| Charring or Decomposition | Overheating or using an excessive amount of a strong acid catalyst like H₂SO₄ can lead to decomposition and the formation of colored impurities. Maintain a gentle reflux and use a catalytic amount of acid (e.g., 0.1-0.2 equivalents).[3] |
| Contamination from Reagents | Ensure the purity of the starting 3-methoxy-5-methylbenzoic acid and methanol. Impurities in the starting materials will carry through to the final product. |
Problem 3: Difficulties in Product Purification
| Possible Cause | Recommended Solution |
| Residual Acid Catalyst | Incomplete neutralization of the acid catalyst during workup can lead to issues during concentration and purification. Wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until the cessation of CO₂ evolution, followed by a brine wash.[1][2] |
| Poor Separation on Column Chromatography | If the product and the starting material have similar polarities, achieving good separation can be challenging. Optimize the eluent system by testing various solvent mixtures (e.g., ethyl acetate/hexanes) on TLC plates to maximize the difference in Rf values.[1] |
| Product is an Oil Instead of a Solid | While some esters are oils at room temperature, the presence of impurities can also prevent crystallization. If a solid product is expected, try recrystallization from a suitable solvent system, which can be determined through small-scale solubility tests.[3] |
Detailed Experimental Protocol: Fischer Esterification
This protocol provides a step-by-step methodology for the synthesis of this compound.
1. Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-5-methylbenzoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-40 equivalents), which will also serve as the solvent.[3]
-
Place the flask in an ice bath.
2. Catalyst Addition:
-
While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the reaction mixture.[3]
3. Reflux:
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle or oil bath.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC.[3]
4. Work-up:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[2]
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.[1][2]
5. Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.[3]
6. Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.[1][3]
Visualizations
Caption: A typical workflow for the Fischer Esterification synthesis of this compound.
References
Technical Support Center: Methylation of 3-Hydroxy-5-Methylbenzoic Acid
Welcome to the technical support center for the methylation of 3-hydroxy-5-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, with a focus on troubleshooting common side reactions and optimizing for the desired product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the methylation of 3-hydroxy-5-methylbenzoic acid. Each issue is presented in a question-and-answer format, providing insights into the root cause and offering step-by-step solutions.
Question 1: My reaction is producing a mixture of the desired O-methylated product (3-methoxy-5-methylbenzoic acid) and the methyl ester byproduct. How can I improve selectivity for O-methylation?
Answer:
This is the most common challenge in this synthesis. The formation of both the ether and the ester occurs because both the phenolic hydroxyl group and the carboxylic acid can be deprotonated and act as nucleophiles. However, their reactivity differs significantly, which we can use to our advantage.
Underlying Cause: The outcome of the reaction is a competition between the phenoxide and carboxylate anions attacking the methylating agent. While the carboxylic acid is more acidic (lower pKa) than the phenol, the resulting phenoxide is generally a stronger nucleophile than the carboxylate anion.[1] The key to selectivity is carefully controlling the deprotonation sequence.
Troubleshooting Protocol: Selective O-Methylation
-
Base Stoichiometry is Critical: Use only one equivalent of a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] The carboxylic acid is significantly more acidic than the phenol and will be deprotonated first.[2] This leaves the phenol protonated and largely unreactive. After the initial deprotonation of the carboxylic acid, the phenoxide can be formed and then methylated.
-
Choice of Base: A weaker base is preferable. Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can deprotonate both acidic sites, leading to a mixture of products.[1]
-
Slow Addition of Methylating Agent: Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) slowly to the reaction mixture at a controlled temperature. This helps to ensure that the more nucleophilic phenoxide reacts preferentially.
-
Solvent Selection: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone. These solvents effectively solvate the cations of the base, enhancing the nucleophilicity of the phenoxide.
Question 2: I am observing the formation of a dimethylated product (methyl 3-methoxy-5-methylbenzoate). What causes this and how can it be prevented?
Answer:
Formation of the dimethylated product indicates that both the phenolic hydroxyl and the carboxylic acid have been methylated.
Underlying Cause: This side reaction is typically caused by:
-
Excess Methylating Agent: Using more than the required stoichiometric amount of the methylating agent.
-
Excess Strong Base: Using a strong base in excess will deprotonate both functional groups, making them available for methylation.
Preventative Measures:
-
Precise Stoichiometry: Carefully control the amount of the methylating agent used. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
-
Controlled Basicity: As detailed in the previous point, avoid using an excess of a strong base. If dimethylation persists, consider a two-step approach where the carboxylic acid is first protected.
Question 3: My analysis shows a small amount of an unexpected isomer. Could this be C-methylation?
Answer:
While O-methylation is the primary pathway for phenols, C-methylation is a possible, though typically minor, side reaction.[3]
Underlying Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (typically at the ortho and para positions). C-methylation is more likely to occur under harsh conditions, such as high temperatures.[4]
Troubleshooting and Avoidance:
-
Moderate Reaction Temperature: Avoid excessive heating. Most O-methylations of phenols can be carried out effectively at or slightly above room temperature.
-
Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Protic solvents can solvate the oxygen of the phenoxide, potentially increasing the likelihood of C-alkylation, though this effect is complex. Polar aprotic solvents generally favor O-alkylation.
Logical Workflow for Troubleshooting Methylation Reactions
The following diagram outlines a decision-making process for troubleshooting common issues in the methylation of 3-hydroxy-5-methylbenzoic acid.
Caption: Troubleshooting workflow for methylation side reactions.
Frequently Asked Questions (FAQs)
What are the most common methylating agents for this reaction and their pros and cons?
The choice of methylating agent is crucial for safety, efficiency, and cost.[5][6]
| Methylating Agent | Pros | Cons | Safety Considerations |
| Dimethyl Sulfate (DMS) | Inexpensive, highly reactive, effective for phenols.[5][7] | Highly toxic and carcinogenic, requires careful handling. | Extreme caution required. Work in a well-ventilated fume hood with appropriate personal protective equipment (PPE). |
| Methyl Iodide (MeI) | Highly reactive, commonly used in lab-scale synthesis.[5][8] | More expensive than DMS, potential alkylating agent toxicity. | Toxic and a suspected carcinogen. Handle with care in a fume hood. |
| Dimethyl Carbonate (DMC) | "Green" reagent, low toxicity, produces benign byproducts.[9] | Less reactive than DMS or MeI, often requires higher temperatures or catalysts.[9][10] | Low toxicity, environmentally friendly alternative. |
| Diazomethane | Reacts quickly and cleanly with carboxylic acids and phenols to give high yields.[5][6] | Extremely toxic and explosive, making it unsuitable for many applications. | Should only be handled by experienced personnel with specialized equipment. |
How does the choice of base and solvent affect the outcome of the methylation?
The base and solvent system is fundamental to controlling the reaction's selectivity and rate.
| Parameter | Effect on Reaction | Recommended Choice for Selective O-Methylation |
| Base | The base deprotonates the acidic protons. Its strength and stoichiometry determine which functional group(s) become nucleophilic. | A mild base like K₂CO₃ or Cs₂CO₃ is recommended to selectively deprotonate the more acidic carboxylic acid first, or to control the deprotonation of the phenol without affecting the carboxylate.[2] |
| Solvent | The solvent affects the solubility of reagents and the nucleophilicity of the anionic species. | Polar aprotic solvents like DMF , acetone , or acetonitrile are preferred. They do not solvate the anionic nucleophile as strongly as protic solvents, leading to a faster SN2 reaction.[11] |
Is it necessary to protect the carboxylic acid group before methylation of the phenol?
While not always necessary, protecting the carboxylic acid is a robust strategy to guarantee selective O-methylation and prevent the formation of the methyl ester.[12][13]
When to Consider Protection:
-
If you are unable to achieve good selectivity with base/solvent optimization.
-
If the downstream steps of your synthesis are incompatible with a free carboxylic acid.
A Common Protection Strategy:
-
Protection: Convert the carboxylic acid to a methyl ester.[13][14] This can be done under acidic conditions (e.g., methanol with a catalytic amount of H₂SO₄), which will not affect the phenolic hydroxyl group.
-
O-Methylation: Perform the methylation of the phenolic hydroxyl group under basic conditions as described above. The methyl ester is stable to these conditions.
-
Deprotection: Hydrolyze the methyl ester back to the carboxylic acid using aqueous base (e.g., NaOH or LiOH) followed by acidic workup.
What is the general mechanism for the desired O-methylation of the phenolic hydroxyl group?
The O-methylation of the phenol proceeds via the Williamson Ether Synthesis .[11][15] This is a classic SN2 (bimolecular nucleophilic substitution) reaction.[7][16]
Mechanism Steps:
-
Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group to form a nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide).
-
Displacement: The attack occurs from the backside of the carbon-leaving group bond, displacing the leaving group (e.g., iodide) and forming the C-O bond of the ether.[11][17]
Caption: Mechanism of the Williamson Ether Synthesis.
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
- 5. Methylation - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. byjus.com [byjus.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. Methylation | Biochemistry, Genetics & Epigenetics | Britannica [britannica.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Recrystallization of Substituted Methyl Benzoates
Welcome to the Technical Support Center for the purification of substituted methyl benzoates via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth, field-proven insights to optimize your purification workflows. Here, we move beyond basic protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the recrystallization of substituted methyl benzoates, presented in a question-and-answer format.
Question 1: My substituted methyl benzoate is "oiling out" instead of crystallizing. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the dissolved compound separates from the cooling solution as a liquid rather than a solid.[1][2] This typically happens when the melting point of your substituted methyl benzoate is lower than the temperature of the solution at the point of saturation.[3] The resulting oil often traps impurities, defeating the purpose of recrystallization.
Probable Causes & Solutions:
-
High Solute Concentration: The solution is becoming supersaturated at a temperature above the compound's melting point.
-
Rapid Cooling: "Crash cooling" by placing the hot flask directly into an ice bath can induce oiling.[4]
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high relative to the melting point of your compound.[2]
-
Solution: Consider a solvent with a lower boiling point. However, a significant temperature differential between the hot and cold solvent is ideal for good recovery.[5] A solvent mixture can also be effective. For instance, dissolving the compound in a "good" solvent like hot ethanol and then adding a "poor" solvent like water dropwise until turbidity appears can be a successful strategy for many aromatic esters.[6][7]
-
Question 2: After cooling my solution, no crystals have formed. What are the next steps?
Answer:
The absence of crystal formation upon cooling, even when the solution is supersaturated, is a common issue.[8][9] This state, known as supersaturation, requires intervention to initiate nucleation.
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[9][10] The micro-abrasions on the glass provide nucleation sites for crystal growth to begin.
-
Introduce a Seed Crystal: If you have a small amount of the pure compound, add a single, tiny crystal to the supersaturated solution.[9][10] This "seed" will act as a template for other molecules to deposit onto, initiating crystallization. If you don't have a pure sample, you can dip a glass rod into the solution, let the solvent evaporate to form a thin film of solid, and then re-introduce the rod into the solution.[9][10]
-
Excess Solvent: It's possible you've used too much solvent, preventing the solution from becoming saturated upon cooling.[1][2][8]
-
Further Cooling: If crystals haven't formed at room temperature or in a standard ice-water bath (0°C), a lower temperature bath might be necessary.[10] A salt-ice bath can achieve temperatures down to approximately -10°C.[10]
Question 3: My final product is colored, but the pure compound should be white. How do I remove colored impurities?
Answer:
Colored impurities are common in organic synthesis and can often be effectively removed during recrystallization.[6] These impurities are typically large, polar molecules with extended conjugation that adsorb onto the surface of your desired crystals.
Solution: Activated Charcoal Treatment
-
Dissolve the Crude Product: Dissolve your impure substituted methyl benzoate in the minimum amount of hot recrystallization solvent.
-
Cool Slightly & Add Charcoal: Remove the solution from the heat source and allow it to cool slightly to prevent violent boiling when the charcoal is added.[6] Add a very small amount of activated charcoal (1-2% of the solute's weight is usually sufficient) to the hot solution.[6]
-
Reheat and Filter Hot: Bring the solution back to a boil for a few minutes to allow the charcoal to adsorb the colored impurities.[6] While still hot, perform a gravity filtration (hot filtration) using a fluted filter paper to remove the charcoal.[6]
-
Crystallize: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my substituted methyl benzoate?
An ideal recrystallization solvent should exhibit a steep solubility curve for your compound: low solubility at low temperatures and high solubility at high temperatures.[11][12] For substituted methyl benzoates, which are moderately polar, common choices include:
-
Single Solvents: Ethanol, methanol, or isopropanol are often good starting points. Water can be effective for more polar substituted benzoates.[13]
-
Mixed Solvents: An ethanol/water mixture is a versatile choice for many aromatic esters.[7][14] The compound is dissolved in the minimum amount of hot ethanol (the "good" solvent), followed by the dropwise addition of hot water (the "poor" solvent) until the solution just begins to turn cloudy.[6][7] A small addition of hot ethanol should then clarify the solution before it is allowed to cool.
A general rule of thumb is that solvents with functional groups similar to the solute tend to be good solubilizers.[13] For esters like methyl benzoates, solvents like ethyl acetate could be considered, often in a mixture with a non-polar solvent like hexane.[13]
Solvent Selection Workflow
References
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recrystallization [sites.pitt.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Identification of byproducts in "Methyl 3-methoxy-5-methylbenzoate" synthesis
Introduction: The successful synthesis of Methyl 3-methoxy-5-methylbenzoate is critical for numerous applications in pharmaceutical development and materials science. Achieving high purity is paramount, as even minor byproducts can significantly impact downstream applications, leading to failed experiments, impure final compounds, and misinterpreted results. This guide provides a comprehensive troubleshooting framework for identifying and mitigating the formation of common byproducts during its synthesis.
Part 1: FAQ - Understanding the Synthesis and Potential Byproducts
This section addresses fundamental questions about the synthesis of this compound and the theoretical origins of common impurities.
Q1: What are the primary synthetic routes to this compound?
The two most prevalent methods for synthesizing this compound are:
-
Fischer Esterification: This is a direct, acid-catalyzed reaction between 3-methoxy-5-methylbenzoic acid and methanol.[1][2] It is an equilibrium-driven process, often requiring excess methanol or the removal of water to drive the reaction to completion.[3]
-
Williamson Ether Synthesis followed by Esterification: This two-step route begins with 3-hydroxy-5-methylbenzoic acid. The phenolic hydroxyl group is first methylated to form the methoxy group, followed by esterification of the carboxylic acid. The methylation typically involves a methylating agent like dimethyl sulfate (DMS) or methyl iodide in the presence of a base.[4][5]
References
Removal of unreacted starting materials from "Methyl 3-methoxy-5-methylbenzoate"
Welcome to the technical support guide for the synthesis and purification of Methyl 3-methoxy-5-methylbenzoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to equip you with the knowledge to effectively remove unreacted starting materials and obtain a product of high purity.
Introduction: The Core Purification Challenge
The synthesis of this compound most commonly involves the O-methylation of a phenolic precursor, such as Methyl 3-hydroxy-5-methylbenzoate, or a multi-step synthesis starting from 3,5-dimethylphenol. A persistent challenge in these syntheses is the removal of the unreacted phenolic starting material, which often shares similar solubility profiles in organic solvents with the desired ester product.
The key to successful purification lies in exploiting the single critical chemical difference between the product and the contaminant: the weakly acidic nature of the phenol's hydroxyl group . Our final product, an ether-ester, is neutral. This guide will focus on leveraging this difference to achieve efficient separation.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a direct question-and-answer format.
Question: My post-reaction NMR spectrum shows significant contamination from the phenolic starting material. What is the most direct way to remove it?
Answer:
This is the most common purification issue. The unreacted phenol, while soluble in your extraction solvent (e.g., ethyl acetate, dichloromethane), can be selectively removed using a liquid-liquid acid-base extraction.
Causality: The strategy hinges on converting the weakly acidic phenol into its corresponding water-soluble salt (a phenoxide) using a basic aqueous solution. The neutral ester product will remain in the organic phase, allowing for a clean separation in a separatory funnel.[1] Phenols are generally not acidic enough to react with weak bases like sodium bicarbonate, so a stronger base is required.[2]
Recommended Protocol: Basic Aqueous Extraction
-
Dissolution: Ensure your crude product is fully dissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Transfer this solution to a separatory funnel.
-
First Wash: Add a 1 M sodium hydroxide (NaOH) aqueous solution to the separatory funnel. Use approximately half the volume of your organic layer.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds. Vigorous shaking can lead to emulsions.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. Drain the lower aqueous layer, which now contains the sodium salt of your phenolic impurity.
-
Repeat: Repeat the wash with fresh 1 M NaOH solution (steps 2-4) one or two more times to ensure complete removal of the phenol.
-
Neutralization Wash: Wash the organic layer with brine (saturated aqueous NaCl). This helps to remove residual water and break any minor emulsions that may have formed.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified ester.
Workflow: Acid-Base Extraction for Phenol Removal
Caption: Workflow for removing phenolic impurities via basic extraction.
Question: I performed the basic wash, but now I have an emulsion that won't separate. How do I resolve this?
Answer:
Emulsion formation is common when extracting solutions, especially after a reaction workup. It is caused by the formation of fine droplets of one liquid suspended in the other, stabilized by surfactants or particulate matter.
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Add Brine: The most effective method is to add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous layer helps to coalesce the dispersed droplets.
-
Gentle Agitation: Gently swirl the funnel or stir the layers with a glass rod. Avoid vigorous shaking.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
Question: My yield was very low after the NaOH wash. Did I lose my product?
Answer:
While unlikely to be extracted, the ester product can be lost through chemical degradation.
Causality: Ester Hydrolysis (Saponification)
Esters can be hydrolyzed back to a carboxylate salt and an alcohol under strongly basic conditions. While this compound is relatively stable, prolonged exposure to concentrated NaOH, especially with heating, can cause this unwanted side reaction. The resulting sodium carboxylate salt would be extracted into the aqueous layer along with the phenoxide, leading to a loss of product.
Preventative Measures:
-
Use Moderate Concentrations: A 1 M NaOH solution is typically sufficient. Avoid using highly concentrated (e.g., >5 M) solutions.
-
Work at Room Temperature: Perform the extractions at ambient temperature. Do not allow the mixture to heat up.
-
Be Efficient: Do not let the layers sit in contact for an extended period. Perform the washes swiftly once the reaction is complete.
Part 2: Frequently Asked Questions (FAQs)
Q1: Besides extraction, can I use column chromatography to remove the unreacted phenol?
Yes, flash column chromatography is an excellent alternative, particularly if you also have other non-acidic impurities.[3][4][5]
-
Principle: Separation is based on polarity. The phenol, with its hydrogen-bond-donating -OH group, is significantly more polar than the target ester. It will therefore adhere more strongly to the silica gel stationary phase.
-
Eluent System: A non-polar/polar solvent system like Hexane/Ethyl Acetate is ideal. The ester will elute first with a lower concentration of the polar solvent (ethyl acetate), while the phenol will require a more polar mixture to elute from the column.
-
Monitoring: Use Thin-Layer Chromatography (TLC) to identify the fractions containing your pure product.
Q2: How do I remove residual methylating agents like dimethyl sulfate or methyl iodide?
-
Methyl Iodide (CH₃I): This is a volatile liquid (boiling point: 42.5 °C).[6] It can typically be removed along with the reaction solvent under reduced pressure (e.g., on a rotary evaporator).
-
Dimethyl Sulfate ((CH₃)₂SO₄): This is a high-boiling (189 °C), toxic, and non-volatile reagent.[7][8] It must be quenched before workup. Add a small amount of aqueous ammonia or NaOH solution to the reaction mixture and stir. This will rapidly hydrolyze the dimethyl sulfate to methanol and sulfuric acid (which is then neutralized).[9] Following this quenching step, proceed with the standard extraction workup.
Q3: Why is a simple water wash insufficient to remove the phenol?
Phenols like 3,5-dimethylphenol have very low solubility in neutral water.[10][11] While a water wash will remove highly water-soluble impurities like potassium carbonate[12][13][14], it will not effectively remove the organic, largely non-polar phenol. Deprotonation with a base to form the ionic phenoxide salt is essential to render it soluble in the aqueous phase.[15]
Q4: How can I be certain my final product is pure?
Purity should be assessed using multiple analytical techniques:
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot. Compare the Rf value to a standard if available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive. The spectrum should show the expected peaks for this compound, and crucially, an absence of the characteristic phenolic -OH proton peak from the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify volatile components, providing both a retention time and a mass spectrum to confirm the identity and purity of your product.
Part 3: Protocols and Data
Experimental Protocol: Flash Column Chromatography Purification
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1). The ideal system will show good separation between the product spot (higher Rf) and the phenol spot (lower Rf), with the product Rf being around 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent (e.g., 9:1 Hexane:EtOAc). Pour this into your column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[16]
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC.
-
Gradient Elution (Optional): If separation is difficult, you can gradually increase the polarity of the eluent (increase the percentage of ethyl acetate) to first elute your product cleanly, and then wash the more polar phenol off the column.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Data Table: Physical Properties of Key Compounds
This table summarizes key physical properties that inform the purification strategy.
| Compound | Formula | Mol. Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility | Acidity (pKa) |
| This compound (Product) | C₁₀H₁₂O₃ | 180.20 | ~250-270 (est.) | N/A (Liquid) | Soluble in organic solvents; Insoluble in water.[17] | Neutral |
| 3,5-Dimethylphenol (Starting Material) | C₈H₁₀O | 122.16 | 222 | 61-64 | Slightly soluble in water; Soluble in organic solvents & aq. base.[11][18][19] | ~10.25 (Weakly Acidic)[18] |
| Potassium Carbonate (Base) | K₂CO₃ | 138.21 | Decomposes | 891 | Soluble in water; Insoluble in ethanol/organic solvents.[13][20] | N/A (Basic Salt) |
| Methyl Iodide (Reagent) | CH₃I | 141.94 | 42.5 | -66.5 | Slightly soluble in water; Miscible with organic solvents.[6] | N/A |
| Dimethyl Sulfate (Reagent) | C₂H₆O₄S | 126.13 | 189 (decomposes) | -32 | Slowly hydrolyzes in water; Soluble in organic solvents.[7][21] | N/A |
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 4. Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior | Semantic Scholar [semanticscholar.org]
- 5. Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior | Scilit [scilit.com]
- 6. Methyl iodide - Sciencemadness Wiki [sciencemadness.org]
- 7. LCSS: DIMETHYL SULFATE [web.stanford.edu]
- 8. DIMETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Dimethyl sulfate (HSG 29, 1989) [inchem.org]
- 10. 3,5-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. 3,5-Dimethylphenol | 108-68-9 [chemicalbook.com]
- 12. annexechem.com [annexechem.com]
- 13. Potassium carbonate - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. chemshuttle.com [chemshuttle.com]
- 18. Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB [foodb.ca]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. echemi.com [echemi.com]
- 21. Dimethyl Sulfate | (CH3O)2SO2 | CID 6497 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Stability and Storage of Methyl 3-methoxy-5-methylbenzoate
Welcome to the technical support center for Methyl 3-methoxy-5-methylbenzoate (CAS No. 108593-44-8). This guide is designed for our valued partners in research, science, and drug development. Here, we provide in-depth, field-proven insights into the stability and optimal storage conditions for this versatile aromatic ester. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored at 2-8°C in a tightly sealed container.[1] It is crucial to maintain anhydrous (water-free) conditions, as the compound is sensitive to moisture.[1] Storing it in a desiccator or under an inert atmosphere like nitrogen or argon is highly recommended to prevent hydrolysis.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be prepared in anhydrous solvents. For short-term storage (up to a few days), refrigerated conditions (2-8°C) are suitable. For longer-term storage, it is advisable to store aliquots in a freezer at -20°C to minimize degradation. Always use tightly sealed vials with secure caps to prevent solvent evaporation and moisture ingress.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively documented, aromatic esters, in general, can be susceptible to photodegradation upon prolonged exposure to UV or visible light. Therefore, it is a standard best practice to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Q4: What is the expected shelf-life of this compound?
A4: When stored under the recommended conditions (2-8°C, dry, protected from light), solid this compound is expected to be stable for an extended period. However, it is always best to refer to the manufacturer's expiry date on the product label. For solutions, the stability will depend on the solvent and storage conditions. It is recommended to use freshly prepared solutions for critical experiments.
Troubleshooting Guide: Common Stability-Related Issues
Researchers may occasionally encounter issues related to the stability of this compound. This section provides a logical approach to troubleshooting common problems.
Problem 1: Low or Inconsistent Yields in a Reaction
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at 2-8°C in a tightly sealed container, away from moisture and light.
-
Check for Hydrolysis: The primary degradation pathway for esters is hydrolysis, which can be catalyzed by acids or bases.[2][3] The presence of moisture is a key factor. If your reaction involves aqueous workups, consider that residual acid or base could be promoting hydrolysis.
-
Analytical Confirmation: Analyze a sample of your starting material by techniques such as NMR or LC-MS to check for the presence of the hydrolysis product, 3-methoxy-5-methylbenzoic acid.
-
Problem 2: Appearance of Unexpected Peaks in Analytical Data (e.g., NMR, LC-MS)
-
Possible Cause 1: Hydrolysis: The most common impurity is the corresponding carboxylic acid (3-methoxy-5-methylbenzoic acid) formed via hydrolysis.[1]
-
Troubleshooting Steps:
-
Minimize Water Contact: During experimental workups, use anhydrous solvents and drying agents (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove all traces of water from the organic phase.
-
Control pH: If your workup involves washing with acidic or basic solutions, perform these steps quickly and at a low temperature (e.g., using an ice bath) to slow down the rate of hydrolysis. Neutralize the solution promptly.
-
-
Possible Cause 2: Oxidation: Although less common for this specific molecule under normal conditions, oxidation of the aromatic ring or the methyl group is a potential, albeit minor, degradation pathway for some aromatic compounds.
-
Troubleshooting Steps:
-
Inert Atmosphere: For highly sensitive reactions, consider working under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Avoid Strong Oxidants: Be mindful of the compatibility of this compound with other reagents in your reaction, particularly strong oxidizing agents.
-
Summary of Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature (Solid) | 2-8°C | To slow down potential degradation processes.[1] |
| Temperature (Solution) | 2-8°C (short-term), -20°C (long-term) | To minimize degradation in solution. |
| Atmosphere | Tightly sealed container, anhydrous conditions.[1] | To prevent moisture ingress and subsequent hydrolysis.[1] |
| Light | Protect from light (use amber vials or foil). | To prevent potential photodegradation. |
| Container | Tightly sealed glass vials. | To ensure an inert and impermeable storage environment. |
Experimental Protocols
To ensure the integrity of this compound in a typical synthetic application, meticulous handling is key. Below is a representative protocol for a reaction where this compound is used as a starting material.
Representative Reaction: Hydrolysis of this compound to 3-methoxy-5-methylbenzoic acid
This protocol is provided as an illustrative example of the handling of this compound and its susceptibility to hydrolysis under basic conditions.
Materials:
-
This compound
-
Methanol
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.
-
Base Addition: Add an excess of 1 M NaOH solution (e.g., 2.0 equivalents) to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Acidification: Cool the reaction mixture to room temperature. Carefully acidify the mixture with 1 M HCl until the pH is acidic (pH ~2-3). A precipitate of the carboxylic acid may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 3-methoxy-5-methylbenzoic acid.
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system.
Visualization of Troubleshooting Logic
The following diagram illustrates the decision-making process when troubleshooting unexpected experimental results.
Caption: Troubleshooting decision tree for stability issues.
References
Validation & Comparative
HPLC analysis for purity assessment of "Methyl 3-methoxy-5-methylbenzoate"
An In-Depth Comparative Guide to HPLC and GC Methods for Purity Assessment of Methyl 3-methoxy-5-methylbenzoate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the drug manufacturing pipeline, its purity is not merely a quality metric but a critical determinant of the final product's safety and efficacy. Even trace impurities can have significant impacts, potentially leading to unwanted side reactions, reduced yield, or the introduction of toxicologically harmful substances. Therefore, robust and reliable analytical methods for purity assessment are indispensable.
This guide provides a detailed comparison of two common chromatographic techniques for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). We will delve into the underlying principles of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate technique for their specific needs.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds, including those that are non-volatile or thermally labile. For an aromatic ester like this compound, a reversed-phase HPLC method is typically the first choice.
The Rationale Behind the HPLC Method
The selection of a reversed-phase C18 column is based on the non-polar nature of the analyte, which will interact favorably with the hydrophobic stationary phase. A mobile phase consisting of acetonitrile and water provides a good solvent system for eluting the compound, and the gradient elution allows for the separation of impurities with a range of polarities. UV detection at 254 nm is chosen because the benzene ring in the analyte possesses a strong chromophore that absorbs well at this wavelength, ensuring high sensitivity. The inclusion of a small amount of acid, like trifluoroacetic acid (TFA), in the mobile phase can help to sharpen peaks by minimizing tailing, especially for any acidic or basic impurities.
Experimental Workflow: HPLC-UV Analysis
A Comparative Guide to the Reactivity of Methyl Benzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Dance of Structure and Reactivity
The reactivity of a substituted benzene ring is a finely tuned interplay of electronic and steric effects imparted by its substituents. In the case of methyl benzoate isomers, the position of the methyl group relative to the methoxycarbonyl group dictates the electron density distribution within the aromatic ring and influences the accessibility of the ester functionality. These seemingly minor structural shifts lead to significant and predictable differences in reactivity towards both electrophilic aromatic substitution and nucleophilic acyl substitution.
The methyl group is generally considered an electron-donating group through induction and hyperconjugation, thereby activating the ring towards electrophilic attack. Conversely, the methoxycarbonyl group is an electron-withdrawing group due to the electronegativity of the oxygen atoms and resonance, deactivating the ring. The ultimate reactivity of each isomer is a composite of these competing influences, further modulated by steric hindrance, particularly in the ortho isomer.
Comparative Analysis of Reactivity
The distinct electronic and steric environments of the methyl benzoate isomers lead to notable differences in their behavior in common organic reactions. This section will compare their reactivity in two fundamental transformations: saponification (nucleophilic acyl substitution) and nitration (electrophilic aromatic substitution).
Saponification: A Tale of Steric Hindrance and Electronic Effects
Saponification, the base-catalyzed hydrolysis of an ester, is a classic example of nucleophilic acyl substitution. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon and steric accessibility for the incoming nucleophile (hydroxide ion).
The methyl group, being electron-donating, slightly decreases the electrophilicity of the carbonyl carbon. However, its positional influence is paramount.
-
Ortho-Methyl Benzoate: The proximity of the ortho-methyl group to the ester functionality introduces significant steric hindrance.[1][2][3][4] This "ortho effect" sterically shields the carbonyl carbon, making it more difficult for the hydroxide nucleophile to attack. This steric impediment dramatically slows down the rate of saponification compared to the other isomers. The steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring, which inhibits resonance.[1][2][3]
-
Meta-Methyl Benzoate: The meta-methyl group exerts a weak electron-donating inductive effect, which slightly deactivates the carbonyl group towards nucleophilic attack compared to unsubstituted methyl benzoate. However, it does not provide any significant steric hindrance.
-
Para-Methyl Benzoate: The para-methyl group can donate electron density to the aromatic ring through both induction and hyperconjugation. This electron-donating effect is transmitted to the carbonyl group, reducing its electrophilicity and thus slowing down the rate of saponification relative to methyl benzoate.
Table 1: Relative Rates of Saponification of Methyl Benzoate Isomers
| Isomer | Relative Rate of Saponification (k_rel) | Key Influencing Factor(s) |
| Methyl Benzoate | 1.00 | Baseline |
| ortho-Methyl Benzoate | ~0.1 | Steric Hindrance (Ortho effect) |
| meta-Methyl Benzoate | ~0.8 | Weak Inductive Effect |
| para-Methyl Benzoate | ~0.6 | Inductive and Hyperconjugation Effects |
Note: The relative rates are approximate and can vary with reaction conditions.
The following diagram illustrates the steric hindrance in the ortho isomer during saponification.
Caption: Steric hindrance from the ortho-methyl group impeding nucleophilic attack on the carbonyl carbon.
Nitration: Directing Effects and Reactivity
Nitration is a quintessential electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the benzene ring. The methoxycarbonyl group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The outcome of the nitration of methyl benzoate isomers is a result of the interplay between these directing effects.
-
Methyl Benzoate (for reference): Nitration predominantly yields methyl 3-nitrobenzoate, as the methoxycarbonyl group directs the incoming electrophile to the meta position.[5][6][7]
-
ortho-Methyl Benzoate: The methyl group directs ortho and para to itself, while the ester group directs meta to itself. The positions meta to the ester are also ortho and para to the methyl group. However, the position between the two substituents is sterically hindered. Therefore, nitration is expected to occur primarily at the position para to the methyl group.
-
meta-Methyl Benzoate: The directing effects of the methyl and ester groups are cooperative. The methyl group directs ortho and para to itself, and the ester group directs meta to itself. The positions ortho and para to the methyl group are also ortho and meta to the ester group, respectively. This leads to a mixture of products, with substitution occurring at positions 2, 4, and 6 relative to the ester group.
-
para-Methyl Benzoate: The methyl group directs ortho to itself, and the ester group directs meta to itself. These positions are the same (positions 2 and 6 relative to the ester). This reinforcement of directing effects leads to a higher yield of the 3-nitro product compared to the other isomers.
Table 2: Predicted Major Products of Mononitration of Methyl Benzoate Isomers
| Isomer | Major Product(s) | Rationale |
| ortho-Methyl Benzoate | Methyl 4-methyl-3-nitrobenzoate | Steric hindrance favors substitution at the less hindered position. |
| meta-Methyl Benzoate | Mixture of isomers (2-, 4-, and 6-nitro) | Competing directing effects. |
| para-Methyl Benzoate | Methyl 4-methyl-3-nitrobenzoate | Reinforcing directing effects. |
The following diagram illustrates the directing effects in the nitration of para-methyl benzoate.
Caption: Reinforcing directing effects in the nitration of para-methyl benzoate.
Experimental Protocols
To provide a practical context for the discussed reactivity differences, detailed protocols for the saponification and nitration of the methyl benzoate isomers are provided below.
Protocol for Comparative Saponification
This protocol outlines a method to compare the rates of saponification of the three methyl benzoate isomers via titration.
Materials:
-
ortho-Methyl benzoate
-
meta-Methyl benzoate
-
para-Methyl benzoate
-
Ethanol (95%)
-
0.5 M Sodium hydroxide solution, standardized
-
0.1 M Hydrochloric acid solution, standardized
-
Phenolphthalein indicator
-
Reflux apparatus
-
Constant temperature water bath
-
Burettes, pipettes, and conical flasks
Procedure:
-
Reaction Setup: For each isomer, accurately weigh approximately 0.01 moles of the ester into a 250 mL round-bottom flask.
-
Add 50 mL of 95% ethanol to dissolve the ester.
-
Pipette 50.0 mL of standardized 0.5 M NaOH solution into the flask.
-
Attach a reflux condenser and place the flask in a constant temperature water bath maintained at 50°C. Start a timer.
-
Titration: At regular time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a 10.0 mL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing 20 mL of ice-cold deionized water.
-
Add 2-3 drops of phenolphthalein indicator and titrate the unreacted NaOH with standardized 0.1 M HCl until the pink color disappears.
-
Record the volume of HCl used.
-
Data Analysis: Calculate the concentration of unreacted NaOH at each time point. Plot a graph of 1/[NaOH] versus time. The slope of the line will be the second-order rate constant, k. Compare the rate constants for the three isomers.
Causality Behind Experimental Choices:
-
Ethanol as a co-solvent: Ensures the miscibility of the ester and the aqueous NaOH solution.
-
Constant Temperature: Reaction rates are highly temperature-dependent; maintaining a constant temperature is crucial for accurate kinetic comparisons.
-
Quenching: Rapidly cooling the aliquot slows down the reaction significantly, allowing for accurate determination of the NaOH concentration at that specific time point.
Protocol for Nitration of para-Methyl Benzoate
This protocol describes the synthesis of methyl 4-methyl-3-nitrobenzoate.
Materials:
-
para-Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice bath
-
Stirring plate and magnetic stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Methanol for recrystallization
Procedure:
-
Preparation of Nitrating Mixture: In a small flask, carefully add 5 mL of concentrated H₂SO₄. Cool the flask in an ice bath. Slowly add 5 mL of concentrated HNO₃ to the cold H₂SO₄ with constant swirling. Keep this nitrating mixture in the ice bath.
-
Reaction: In a separate 100 mL flask, dissolve 5.0 g of para-methyl benzoate in 10 mL of concentrated H₂SO₄. Cool this solution in the ice bath.
-
Addition of Nitrating Mixture: While stirring the solution of the ester, slowly add the cold nitrating mixture dropwise using a pipette. Maintain the temperature of the reaction mixture below 10°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 10 minutes, and then let it stand at room temperature for 15 minutes.
-
Isolation of Product: Pour the reaction mixture slowly onto 100 g of crushed ice in a beaker. The crude product will precipitate.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash it with cold water.
-
Purification: Recrystallize the crude product from a minimal amount of hot methanol to obtain pure methyl 4-methyl-3-nitrobenzoate.
-
Characterization: Determine the melting point and obtain an NMR spectrum to confirm the structure of the product.
Causality Behind Experimental Choices:
-
Ice Bath: The nitration reaction is highly exothermic. Maintaining a low temperature is essential to prevent over-nitration and the formation of unwanted byproducts.[5][7][8]
-
Sulfuric Acid: Acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[6][7]
-
Slow Addition: Dropwise addition of the nitrating mixture ensures that the temperature remains under control.
Conclusion: From Isomeric Structure to Predictive Reactivity
The comparative study of methyl benzoate isomers provides a clear and compelling illustration of how subtle changes in molecular structure can have profound effects on chemical reactivity. The interplay of electronic effects (induction and hyperconjugation) and steric hindrance governs the outcomes of both nucleophilic acyl substitution and electrophilic aromatic substitution reactions. For researchers in drug development and organic synthesis, a thorough understanding of these principles is not merely academic; it is a critical tool for predicting reaction outcomes, designing efficient synthetic routes, and developing novel molecular entities. The experimental protocols provided herein offer a tangible means to observe and quantify these fundamental concepts of organic chemistry.
References
- 1. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. issr.edu.kh [issr.edu.kh]
- 6. aiinmr.com [aiinmr.com]
- 7. scribd.com [scribd.com]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
"Methyl 3-methoxy-5-methylbenzoate" versus other substituted benzoates in synthesis
A Comparative Guide to the Synthetic Utility of Methyl 3-Methoxy-5-Methylbenzoate
A Senior Application Scientist's Field Guide to Navigating Substituent Effects in Benzoate Chemistry
Executive Summary
Substituted benzoates are foundational building blocks in organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and materials. The specific arrangement and nature of substituents on the aromatic ring dictate the molecule's reactivity, offering a tunable platform for complex molecular construction. This guide provides an in-depth comparison of this compound with other key substituted benzoates. We will explore how the unique electronic and steric profile of this compound influences its performance in common synthetic transformations, including saponification, reduction, and electrophilic aromatic substitution. Through comparative experimental data and detailed protocols, this document aims to equip researchers, chemists, and drug development professionals with the field-proven insights necessary to make informed decisions in reaction design and optimization.
Introduction: The Role of Substituents in Benzoate Reactivity
The reactivity of a methyl benzoate derivative is fundamentally governed by the electronic effects (inductive and resonance) and steric hindrance imparted by its substituents. These factors modulate the electrophilicity of the carbonyl carbon and the electron density of the aromatic ring.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂), increase the electron density of the aromatic ring and can decrease the electrophilicity of the carbonyl carbon. Their effect is most pronounced at the ortho and para positions due to resonance (+M effect).[1][2]
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and the ester itself (-COOCH₃), decrease the ring's electron density and increase the carbonyl carbon's electrophilicity.[3]
This compound presents a unique case. The methoxy and methyl groups are both EDGs. However, being positioned meta to the ester, the powerful resonance effect of the methoxy group does not directly delocalize into the carbonyl. Instead, its influence is primarily inductive, alongside the weak inductive and hyperconjugative effects of the methyl group. This guide will dissect how this specific arrangement translates into practical synthetic advantages and disadvantages compared to other substitution patterns.
The Electronic and Steric Profile of this compound
The substituents on this compound—a methoxy group at C3 and a methyl group at C5—create a distinct electronic environment.
-
Methoxy Group (-OCH₃): At the meta position, its electron-donating resonance effect (+M) does not extend to the ester group, but it does enrich the electron density of the ring, particularly at the C2, C4, and C6 positions. It also exerts a moderate electron-withdrawing inductive effect (-I).[4]
-
Methyl Group (-CH₃): This is a weak electron-donating group through induction (+I) and hyperconjugation.
-
Combined Effect: Together, these groups activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to themselves (C2, C4, C6). The ester group, being a meta-director, deactivates the ring but directs to the same positions (C2, C4, C6 from its perspective). This powerful consensus makes the regioselectivity of electrophilic substitution highly predictable.
dot graph TD { rankdir="LR"; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Diagram 1: Electronic influence of substituents on this compound.
Comparative Reactivity Analysis
To provide a clear performance benchmark, we will compare this compound against three other benzoates in key synthetic transformations:
-
Methyl 3,5-dihydroxybenzoate: Features strong, hydrogen-bond-donating EDGs.
-
Methyl 4-methoxybenzoate: An isomer where the methoxy group can exert its full +M effect on the ester.
-
Methyl 3,5-dinitrobenzoate: Contains two powerful EWGs.
Alkaline Hydrolysis (Saponification)
Saponification is a classic probe of electrophilicity at the carbonyl carbon. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl. EDGs slow this reaction by reducing the partial positive charge on the carbonyl carbon, while EWGs accelerate it.[5][6]
| Compound | Substituents | Expected Relative Rate | Rationale |
| Methyl 3,5-dinitrobenzoate | Strong EWGs (-NO₂) | Fastest | Strong inductive withdrawal (-I) significantly increases the electrophilicity of the carbonyl carbon, stabilizing the negatively charged transition state.[7] |
| Methyl 4-methoxybenzoate | Strong EDG (-OCH₃) para | Slow | The +M resonance effect directly donates electron density to the carbonyl group, reducing its electrophilicity.[8] |
| This compound | EDGs (-OCH₃, -CH₃) meta | Moderate | The +M effect of the methoxy group is absent. The weaker -I effect of methoxy and +I of methyl have a less pronounced impact on the carbonyl compared to the para isomer. |
| Methyl 3,5-dihydroxybenzoate | Strong EDGs (-OH) meta | Slowest | The hydroxyl groups are deprotonated under basic conditions, forming highly electron-donating phenoxides (-O⁻), which significantly reduce carbonyl electrophilicity. |
Reduction to Benzyl Alcohol
The reduction of esters to primary alcohols is typically achieved with powerful hydride reagents like lithium aluminum hydride (LiAlH₄).[9][10] The reaction rate is sensitive to the electron density at the carbonyl carbon; more electrophilic esters react faster.
| Compound | Substituents | Expected Relative Rate | Product |
| Methyl 3,5-dinitrobenzoate | Strong EWGs (-NO₂) | Fastest | (3,5-dinitrophenyl)methanol. Note: The nitro groups will also be reduced by LiAlH₄ to azo or amino groups depending on conditions. |
| Methyl 4-methoxybenzoate | Strong EDG (-OCH₃) para | Slow | (4-methoxyphenyl)methanol |
| This compound | EDGs (-OCH₃, -CH₃) meta | Moderate | (3-methoxy-5-methylphenyl)methanol |
| Methyl 3,5-dihydroxybenzoate | Strong EDGs (-OH) meta | Slowest | 5-(hydroxymethyl)benzene-1,3-diol. The acidic phenolic protons will react first, consuming extra equivalents of LiAlH₄.[11] |
Electrophilic Aromatic Substitution (Nitration)
Nitration introduces a nitro group onto the aromatic ring. The regioselectivity is dictated by the directing effects of the existing substituents. Activating groups (EDGs) direct ortho/para, while deactivating groups (most EWGs) direct meta.[12][13]
| Compound | Substituents | Major Product of Mononitration | Rationale |
| This compound | EDGs (-OCH₃, -CH₃) meta | Methyl 3-methoxy-5-methyl-4 -nitrobenzoate | The -OCH₃ and -CH₃ groups are activating ortho, para-directors. The ester is a meta-director. All groups direct to the C2, C4, and C6 positions. The C4 position is the most activated and least sterically hindered. |
| Methyl 4-methoxybenzoate | Strong EDG (-OCH₃) para | Methyl 4-methoxy-3 -nitrobenzoate | The powerful -OCH₃ group directs ortho to itself. The position is also meta to the deactivating ester group. |
| Methyl 3,5-dinitrobenzoate | Strong EWGs (-NO₂) | Very slow reaction; Methyl 3,5-dinitro-2 -nitrobenzoate | The ring is strongly deactivated. All three groups direct to the C2, C4, and C6 positions. Substitution occurs at the least deactivated position. |
Experimental Protocols & Workflows
The following protocols are designed as self-validating systems, providing clear steps for execution and analysis.
Workflow Diagram: Comparative Analysis
Protocol 4.1: Alkaline Hydrolysis of this compound
-
Objective: To determine the rate of saponification.
-
Causality: This reaction's rate is directly proportional to the electrophilicity of the ester's carbonyl carbon. By monitoring the disappearance of the starting material, we can quantify the electronic influence of the substituents.
Procedure:
-
Solution Preparation: Prepare a 0.05 M solution of this compound in a 3:1 methanol/water solvent mixture. Prepare a standardized 0.1 M solution of sodium hydroxide in the same solvent mixture.
-
Reaction Setup: In a thermostatted reaction vessel at 25°C, place 50 mL of the ester solution.
-
Initiation: Add 50 mL of the NaOH solution to the reaction vessel with vigorous stirring to initiate the reaction. Start a timer immediately.
-
Monitoring: At regular intervals (e.g., every 15 minutes), withdraw a 5.0 mL aliquot of the reaction mixture and immediately quench it in a flask containing 10.0 mL of a standardized 0.05 M HCl solution to neutralize the NaOH.
-
Titration: Add 2-3 drops of phenolphthalein indicator to the quenched aliquot and back-titrate the excess HCl with the standardized 0.1 M NaOH solution to determine the concentration of unreacted hydroxide at each time point.
-
Data Analysis: Calculate the concentration of the ester at each time point. Plot ln([Ester]) versus time. The slope of the resulting line will be the pseudo-first-order rate constant, k'. The second-order rate constant is k = k' / [NaOH]₀.[5]
Protocol 4.2: LiAlH₄ Reduction of Methyl 4-methoxybenzoate
-
Objective: To synthesize (4-methoxyphenyl)methanol.
-
Causality: LiAlH₄ is a powerful, unselective reducing agent for esters.[11] The choice of anhydrous THF is critical as LiAlH₄ reacts violently with protic solvents. The reaction is performed at 0°C to control the initial exothermic reaction, followed by reflux to ensure completion.
Procedure:
-
Reagent Setup: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, suspend lithium aluminum hydride (1.5 g, 39.5 mmol, 1.5 eq.) in 50 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve methyl 4-methoxybenzoate (4.4 g, 26.5 mmol, 1.0 eq.) in 25 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2 hours.
-
Quenching: Cool the reaction mixture back to 0°C. Carefully and sequentially add 1.5 mL of water, 1.5 mL of 15% aqueous NaOH, and finally 4.5 mL of water (Fieser workup). A granular white precipitate should form.
-
Workup: Stir the mixture at room temperature for 30 minutes. Filter the solid salts through a pad of Celite, washing the filter cake with THF (3 x 20 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (4-methoxyphenyl)methanol as a white solid.[10][14]
Conclusion
This compound occupies a valuable niche in the synthetic chemist's toolbox. Its reactivity profile, governed by the meta-positioning of its two electron-donating groups, offers a balance between the highly deactivated nature of EWG-substituted benzoates and the reduced carbonyl electrophilicity of their para-EDG counterparts. The key takeaway is the predictable and high regioselectivity it offers in electrophilic aromatic substitution, driven by the strong directing consensus of all three substituents. This makes it an ideal substrate when precise functionalization of the aromatic core is required. In contrast, for reactions targeting the ester carbonyl, such as hydrolysis or reduction, its reactivity is moderate and predictable, avoiding the sluggish rates of para-methoxy systems or the potential side reactions of nitro-substituted analogs. Understanding these nuanced differences, as detailed in this guide, allows for the strategic selection of the optimal benzoate building block for any given synthetic challenge.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]
- 5. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Structure-reactivity correlations in nucleophilic substitution reactions of Y-substituted phenyl X-substituted benzoates with anionic and neutral nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. zenodo.org [zenodo.org]
- 9. homework.study.com [homework.study.com]
- 10. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. aiinmr.com [aiinmr.com]
- 14. m.youtube.com [m.youtube.com]
A Guide to the Structural Validation of Methyl 3-methoxy-5-methylbenzoate using 1H and 13C NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the structural validation of Methyl 3-methoxy-5-methylbenzoate, a substituted aromatic ester, utilizing the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of 1H and 13C NMR, present a detailed interpretation of predicted spectral data, and compare the utility of NMR with other common analytical techniques.
The Imperative of Structural Integrity
In the synthesis of novel chemical entities, particularly in the pharmaceutical industry, absolute certainty of the synthesized molecule's structure is paramount. An incorrect structural assignment can lead to wasted resources, misleading biological data, and potentially unsafe drug candidates. Spectroscopic techniques provide the necessary tools to peer into the molecular architecture and confirm that the target compound has been successfully synthesized. Among these, NMR spectroscopy stands out for its ability to provide a detailed atom-by-atom map of a molecule's connectivity.
Deciphering the Structure: 1H and 13C NMR Analysis
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei, like ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecule's structure.
The Molecular Blueprint: Structure of this compound
Before delving into the spectral analysis, let's visualize the structure of this compound and assign labels to its unique protons and carbons. This will be our reference for interpreting the NMR data.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information about the different types of protons in a molecule. The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for the protons in this compound. The predictions are based on established principles of NMR spectroscopy and data from similar compounds.[1]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-2, H-6 | ~7.0 - 7.2 | s (singlet) | 2H | Aromatic protons |
| H-4 | ~6.8 - 7.0 | s (singlet) | 1H | Aromatic proton |
| OCH₃ (ester) | ~3.9 | s (singlet) | 3H | Methyl ester protons |
| OCH₃ (ether) | ~3.8 | s (singlet) | 3H | Methoxy group protons |
| Ar-CH₃ | ~2.4 | s (singlet) | 3H | Aromatic methyl protons |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H-2, H-6, H-4): The aromatic protons are expected to appear in the region of 6.8-7.2 ppm.[2] Due to the substitution pattern, the protons at positions 2 and 6 are chemically equivalent and are expected to appear as a singlet. The proton at position 4 will also appear as a singlet. The electron-withdrawing ester group will deshield the ortho and para protons, while the electron-donating methoxy and methyl groups will shield them. The interplay of these effects results in the predicted chemical shifts.
-
Methyl Ester Protons (OCH₃): The three protons of the methyl ester group are in a distinct chemical environment and are expected to appear as a sharp singlet around 3.9 ppm.
-
Methoxy Group Protons (OCH₃): The protons of the methoxy group attached to the aromatic ring will also appear as a singlet, typically slightly upfield from the ester methyl, around 3.8 ppm.
-
Aromatic Methyl Protons (Ar-CH₃): The protons of the methyl group attached to the aromatic ring will resonate as a singlet in the upfield region of the aromatic spectrum, around 2.4 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule. The following table summarizes the predicted chemical shifts for the carbons in this compound.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O (ester) | ~167 | Carbonyl carbon |
| C-1 | ~131 | Aromatic carbon attached to the ester |
| C-3 | ~160 | Aromatic carbon attached to the methoxy group |
| C-5 | ~139 | Aromatic carbon attached to the methyl group |
| C-2, C-6 | ~118 - 122 | Aromatic CH carbons |
| C-4 | ~115 | Aromatic CH carbon |
| OCH₃ (ester) | ~52 | Methyl ester carbon |
| OCH₃ (ether) | ~55 | Methoxy group carbon |
| Ar-CH₃ | ~21 | Aromatic methyl carbon |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is highly deshielded and will appear far downfield, around 167 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate in the region of 115-160 ppm.[2] The carbons attached to the substituents (C-1, C-3, C-5) will have distinct chemical shifts determined by the electronic effects of those substituents. The carbons bearing a proton (C-2, C-4, C-6) will appear in the more upfield region of the aromatic signals.
-
Methyl Carbons: The carbons of the methyl ester, methoxy, and aromatic methyl groups will appear in the upfield region of the spectrum, with the aromatic methyl carbon being the most shielded.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra is crucial for accurate structural validation. The following is a detailed, step-by-step methodology for the preparation and analysis of a sample of this compound.[2][3][4]
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) is typically required.
-
Proton decoupling is usually employed to simplify the spectrum and enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon appears as a singlet.
-
Process the data similarly to the ¹H spectrum.
-
A Comparative Look: NMR vs. Other Analytical Techniques
While NMR is a cornerstone for structural elucidation, a comprehensive validation often involves a multi-technique approach. Here's a comparison of NMR with other common analytical methods.[5][6][7][8][9]
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity (through coupling), and stereochemistry. | Non-destructive, provides unambiguous structural information. | Relatively low sensitivity, requires larger sample amounts, can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide direct information on connectivity or stereochemistry, can be destructive. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, simple, and requires small sample amounts. | Provides limited information on the overall molecular structure, can be difficult to interpret for complex molecules. |
A Synergistic Workflow for Structural Validation
The most robust structural validation is achieved by combining the strengths of these techniques. The following workflow illustrates how NMR, MS, and IR spectroscopy can be used in a complementary fashion.
Caption: A synergistic workflow for comprehensive structural validation.
Conclusion
The structural validation of a synthesized molecule is a critical step in chemical research and development. This guide has demonstrated how ¹H and ¹³C NMR spectroscopy serve as indispensable tools for the unambiguous characterization of this compound. By combining predicted spectral data with a robust experimental protocol and a comparative understanding of other analytical techniques, researchers can confidently confirm the integrity of their synthesized compounds, ensuring the reliability and reproducibility of their scientific findings.
References
- 1. docs.chemaxon.com [docs.chemaxon.com]
- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. pharmacyschool.usc.edu [pharmacyschool.usc.edu]
- 5. quora.com [quora.com]
- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]
- 9. lehigh.edu [lehigh.edu]
A Comparative Guide to the Synthetic Routes of Methyl 3-methoxy-5-methylbenzoate
Introduction
Methyl 3-methoxy-5-methylbenzoate is a key structural motif and a valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its presence in various biologically active compounds, including potent kinase inhibitors for cancer therapy, underscores the importance of efficient and scalable synthetic access.[1][2][3][4] This guide provides an in-depth comparison of three distinct synthetic strategies for obtaining this target molecule. We will analyze each route's underlying chemical logic, provide detailed experimental protocols, and evaluate their respective advantages and limitations to inform researchers in selecting the optimal pathway for their specific needs, from lab-scale discovery to process development.
Route 1: The Phenolic Acid Pathway
This strategy represents the most direct approach, leveraging a commercially available or readily synthesized precursor, 3-hydroxy-5-methylbenzoic acid. The core transformation is a one-pot reaction that accomplishes both O-methylation of the phenol and esterification of the carboxylic acid.
Overall Synthetic Strategy
The logic here is one of functional group interconversion on a pre-existing, correctly substituted aromatic core. By starting with 3-hydroxy-5-methylbenzoic acid, the primary challenge is to efficiently methylate two different oxygen atoms—one phenolic, one carboxylic—in a single, high-yielding step.
Caption: Workflow for the Phenolic Acid Pathway.
Experimental Protocol
-
Reaction Setup: To a solution of 3-hydroxy-5-methylbenzoic acid (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 3.0 eq), a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq), and iodomethane (CH₃I, 2.5 eq).
-
Execution: The reaction mixture is heated to reflux (approximately 60-65 °C) and stirred vigorously for 12 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, the inorganic salts are filtered off and the acetone is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The crude product can be purified by column chromatography if necessary, though this reaction often yields a product of high purity.[1][3]
Mechanistic Insight & Evaluation
This reaction proceeds via two concurrent Sₙ2 reactions. The strong base, potassium carbonate, deprotonates both the phenolic hydroxyl and the carboxylic acid. The resulting phenoxide and carboxylate anions act as nucleophiles, attacking the electrophilic methyl group of iodomethane. The phenoxide is a softer, more reactive nucleophile than the carboxylate, leading to rapid O-methylation. The esterification occurs simultaneously. The use of a polar aprotic solvent like acetone favors the Sₙ2 pathway.
| Metric | Evaluation |
| Starting Material | 3-hydroxy-5-methylbenzoic acid |
| Number of Steps | 1 |
| Key Reagents | Iodomethane, K₂CO₃, Acetone |
| Reported Yield | Excellent (~94%)[1][3] |
| Scalability | Good; iodomethane is volatile, but the procedure is otherwise straightforward. |
| Advantages | High efficiency, single step, excellent yield. |
| Disadvantages | The primary limitation is the cost and availability of the starting material. |
Route 2: The Aromatic Core Build-up from 3,5-Dimethylphenol
This approach begins with a simpler, inexpensive, and commercially abundant starting material, 3,5-dimethylphenol. The strategy involves sequential functionalization: first, protecting/modifying the hydroxyl group via methylation, followed by the challenging step of selectively oxidizing one of the two benzylic methyl groups.
Overall Synthetic Strategy
This is a classic "from-scratch" synthesis. The key steps are the Williamson ether synthesis to form the methoxy group, selective benzylic oxidation to install the carboxylic acid, and a final esterification. The critical step is achieving mono-oxidation of one of the two electronically equivalent methyl groups.
Caption: Workflow for the Aromatic Core Build-up Pathway.
Experimental Protocols
-
Step A: Synthesis of 3,5-Dimethylanisole. To a solution of 3,5-dimethylphenol (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (3.0 eq).[5] The mixture is cooled in an ice bath, and iodomethane (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The product is extracted with ethyl acetate following an aqueous work-up.[5] A high yield (90%) is reported for this step.[5]
-
Step B: Synthesis of 3-methoxy-5-methylbenzoic acid. The oxidation of a methyl group on a polymethylated aromatic ring can be achieved using a cobalt catalyst and air.[6][7] In a typical procedure, 3,5-dimethylanisole is heated in the presence of a catalyst like cobalt acetate, often with a bromide co-catalyst, while air or oxygen is bubbled through the mixture. The reaction selectivity can be difficult to control, potentially leading to a mixture of starting material, the desired mono-acid, and the di-acid.
-
Step C: Fischer Esterification. The resulting 3-methoxy-5-methylbenzoic acid (1.0 eq) is dissolved in a large excess of anhydrous methanol, which also serves as the solvent. A catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) is added carefully.[8] The mixture is heated to reflux for 4-6 hours, then cooled. The methanol is partially removed, and the product is extracted into an organic solvent, washed with sodium bicarbonate solution to remove unreacted acid, and purified. Yields for this step are typically high (85-95%).[8]
Mechanistic Insight & Evaluation
The initial O-methylation is a standard Williamson ether synthesis. The selective oxidation in Step B is the most challenging aspect. It proceeds via a radical mechanism where the cobalt catalyst facilitates the formation of a benzylic radical by abstracting a hydrogen atom from a methyl group. This radical then reacts with oxygen to form a hydroperoxide, which ultimately rearranges to the carboxylic acid. Controlling the reaction to prevent oxidation of the second methyl group requires careful optimization of conditions.
| Metric | Evaluation |
| Starting Material | 3,5-Dimethylphenol |
| Number of Steps | 3 |
| Key Reagents | CH₃I, Co(OAc)₂, Air, CH₃OH, H₂SO₄ |
| Reported Yield | Step A: ~90%[5]. Step B: Variable. Step C: ~90%[8]. Overall yield is highly dependent on the oxidation step. |
| Scalability | Good; starting materials are inexpensive. However, controlling the oxidation on a large scale can be a significant process chemistry challenge. |
| Advantages | Utilizes inexpensive and readily available starting materials. |
| Disadvantages | Multi-step process. The selective mono-oxidation is a critical and potentially low-yielding step, risking over-oxidation. |
Route 3: The Modern Cross-Coupling Approach
This route employs modern organometallic chemistry, specifically a palladium-catalyzed carbonylation reaction. This allows for the direct and efficient introduction of the methoxycarbonyl group onto a suitably functionalized aromatic precursor, such as 3-bromo-5-methylanisole.
Overall Synthetic Strategy
The philosophy of this route is to build the molecule using a powerful and selective C-C bond-forming reaction. The key is to prepare an aryl halide or sulfonate precursor and then use a palladium catalyst to "insert" a carbonyl group derived from carbon monoxide, which is subsequently trapped by methanol to form the desired ester.
Caption: Workflow for the Palladium-Catalyzed Carbonylation Pathway.
Experimental Protocol
-
Reaction Setup: In a pressure-rated vessel equipped with a magnetic stir bar, add the aryl halide (e.g., 3-bromo-5-methylanisole, 1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand (e.g., dcpp, 1-5 mol%).[9] Add the solvent (methanol) and a non-nucleophilic base (e.g., a tertiary amine like triethylamine or DBU).
-
Execution: The vessel is sealed, purged with carbon monoxide (CO) gas, and then pressurized to the desired pressure (often as low as 1 atm is sufficient with modern catalysts).[9] The mixture is heated (typically 80-110 °C) and stirred for several hours until the reaction is complete.
-
Work-up and Purification: After cooling and carefully venting the CO gas, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated, and the product is purified via standard extraction and column chromatography.
Mechanistic Insight & Evaluation
This reaction proceeds via a well-established catalytic cycle. First, the Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond to form a Pd(II) complex. Carbon monoxide then inserts into the Aryl-Pd bond to form an acyl-palladium intermediate. Finally, methanol attacks this intermediate, and subsequent reductive elimination releases the methyl ester product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
| Metric | Evaluation |
| Starting Material | 3-Bromo-5-methylanisole or a similar aryl electrophile. |
| Number of Steps | 1 (from the aryl halide). |
| Key Reagents | Carbon Monoxide, Palladium Catalyst, Phosphine Ligand, Methanol. |
| Reported Yield | Generally high to excellent (>90%) for similar systems.[9] |
| Scalability | Moderate; requires specialized equipment for handling carbon monoxide gas. The cost of the palladium catalyst can be a factor on a very large scale, though catalyst loading can often be minimized. |
| Advantages | Highly efficient and direct introduction of the ester group. Excellent functional group tolerance. |
| Disadvantages | Requires a specific aryl halide starting material, which may itself require a multi-step synthesis. The palladium catalyst is expensive, and handling CO requires safety precautions and specialized equipment. |
Comparative Summary and Recommendation
| Feature | Route 1: Phenolic Acid | Route 2: Core Build-up | Route 3: Pd-Carbonylation |
| Starting Material | 3-hydroxy-5-methylbenzoic acid | 3,5-dimethylphenol | 3-bromo-5-methylanisole |
| Overall Complexity | Low | High | Moderate |
| Number of Steps | 1 | 3 | 1 (from halide) |
| Key Challenge | Availability of starting material | Selective benzylic oxidation | Synthesis of aryl halide; CO handling |
| Yield | Excellent (~94%)[1][3] | Variable (oxidation-dependent) | High (>90%)[9] |
| Cost Profile | Potentially high (starting material) | Low (reagents) | High (catalyst) |
| Best For... | Rapid, high-yield synthesis when the precursor is available. | Cost-effective synthesis from basic building blocks, assuming the oxidation can be optimized. | Medicinal chemistry analogue synthesis and situations where the aryl halide is accessible. |
Expert Recommendation:
The choice of synthetic route is fundamentally dictated by the project's specific constraints: scale, budget, timeline, and available starting materials.
-
For rapid, small-scale synthesis in a discovery chemistry setting, where the precursor 3-hydroxy-5-methylbenzoic acid is commercially available, Route 1 is unequivocally the superior choice. Its simplicity, efficiency, and high yield make it ideal for quickly generating material for further studies.
-
For large-scale, cost-driven production, where the expense of specialized starting materials is prohibitive, Route 2 presents the most economically viable path. Although it requires significant process optimization to control the selective oxidation step, its reliance on inexpensive bulk chemicals makes it attractive for manufacturing.
-
For medicinal chemistry programs requiring the synthesis of diverse analogues, Route 3 offers the most flexibility. Once a synthetic route to the core aryl halide is established, the carbonylation methodology can be readily adapted to introduce different ester groups (by changing the alcohol) or to perform other carbonylative cross-coupling reactions, making it a powerful tool for structure-activity relationship (SAR) studies.
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. Design and synthesis of novel phenylaminopyrimidines with antiproliferative activity against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene - Google Patents [patents.google.com]
- 7. CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]
A Senior Application Scientist's Guide to the Catalytic Synthesis of Methyl Benzoate
For researchers, scientists, and professionals in drug development, the efficient synthesis of methyl benzoate is a frequent requirement. This aromatic ester serves as a crucial intermediate and building block in the synthesis of a wide array of pharmaceuticals and fine chemicals. The choice of catalytic method for its synthesis can significantly impact yield, purity, reaction time, and overall process efficiency. This guide provides an in-depth, objective comparison of the most common catalytic methods for methyl benzoate synthesis, complete with experimental data and field-proven insights to inform your selection of the most appropriate method for your research needs.
Fischer-Speier Esterification: The Workhorse of Ester Synthesis
Fischer-Speier esterification, first described in 1895, remains one of the most fundamental and widely used methods for the synthesis of esters. The reaction involves the acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (methanol) to produce an ester (methyl benzoate) and water.
Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. The entire process is reversible, and the position of the equilibrium is a critical factor in achieving high yields.
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Sulfuric Acid Catalysis
This protocol details a standard laboratory procedure for the synthesis of methyl benzoate using sulfuric acid as the catalyst.
Materials:
-
Benzoic Acid (10.0 g, 81.9 mmol)
-
Methanol (30 mL, excess)
-
Concentrated Sulfuric Acid (1.5 mL)
-
Diethyl ether
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a 100 mL round-bottom flask, add benzoic acid and methanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with swirling.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with two 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash sequentially with 30 mL of water, 30 mL of 5% sodium bicarbonate solution, and 30 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield methyl benzoate.
Performance and Considerations
Fischer esterification is favored for its use of simple, inexpensive reagents.[1] However, the reaction is reversible, which necessitates strategies to drive the equilibrium towards the product.[2] This is typically achieved by using a large excess of one reactant (usually the alcohol) or by removing water as it is formed.[2] The use of strong acids like sulfuric acid can be problematic for substrates with acid-sensitive functional groups.[1] Reaction times can also be lengthy.[1]
Steglich Esterification: A Milder Approach
For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the esterification at room temperature.
Mechanistic Insights
The reaction begins with the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, leading to the formation of the ester and dicyclohexylurea (DCU), a stable byproduct that precipitates out of the reaction mixture. DMAP acts as an acyl transfer catalyst, further accelerating the reaction.
Caption: Simplified Mechanism of Steglich Esterification.
Experimental Protocol
This protocol is adapted from a general procedure for Steglich-type esterification.[3]
Materials:
-
Benzoic Acid (1.22 g, 10 mmol)
-
Methanol (0.48 mL, 12 mmol)
-
Dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol)
-
4-Dimethylaminopyridine (DMAP) (61 mg, 0.5 mmol)
-
Dichloromethane (50 mL)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve benzoic acid, methanol, and DMAP in dichloromethane in a round-bottom flask.
-
Cool the mixture in an ice bath and add a solution of DCC in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl benzoate.
Performance and Considerations
The primary advantage of Steglich esterification is its mild reaction conditions, making it suitable for acid-labile substrates.[4] The reaction is generally high-yielding and not equilibrium-limited. However, the use of DCC can be a drawback due to the formation of the DCU byproduct, which can be difficult to remove completely from the product. DCC is also an allergen. The reagents are also more expensive than those used in Fischer esterification.
Transesterification: An Alternative Route
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. In the context of methyl benzoate synthesis, this could involve, for example, the conversion of ethyl benzoate to methyl benzoate in the presence of a catalyst.
Mechanistic Insights
The mechanism of transesterification is similar to that of Fischer esterification and can be either acid or base-catalyzed. In an acid-catalyzed process, the carbonyl oxygen of the starting ester is protonated, followed by nucleophilic attack by the new alcohol. A tetrahedral intermediate is formed, which then eliminates the original alcohol to yield the new ester.
Caption: Acid-Catalyzed Transesterification Mechanism.
Experimental Protocol: Titanate Catalysis
This protocol is based on a study of transesterification of crude methyl benzoate to other esters, which can be reversed to favor methyl benzoate formation.[5]
Materials:
-
Ethyl Benzoate (15.0 g, 100 mmol)
-
Methanol (excess, e.g., 100 mL)
-
Tetrabutyl Titanate (catalyst, e.g., 1 mol%)
Procedure:
-
Combine ethyl benzoate, excess methanol, and the titanate catalyst in a round-bottom flask equipped with a distillation head.
-
Heat the mixture to a temperature that allows for the distillation of the lower-boiling ethanol-methanol azeotrope, thus driving the equilibrium towards the formation of methyl benzoate.
-
Monitor the reaction by GC or TLC until completion.
-
After cooling, the catalyst can be removed by filtration or the product can be purified by distillation.
Performance and Considerations
Transesterification can be a useful method when the starting ester is readily available or when direct esterification is problematic.[5] Driving the equilibrium is key to achieving high yields, which is often accomplished by using a large excess of the desired alcohol or by removing the displaced alcohol by distillation.[5] The choice of catalyst is crucial, with titanates and other Lewis acids showing good activity.[5]
Comparative Analysis of Catalytic Methods
To facilitate an at-a-glance comparison, the following table summarizes the key performance indicators and characteristics of the discussed catalytic methods for the synthesis of methyl benzoate.
| Feature | Fischer-Speier Esterification | Steglich Esterification | Transesterification |
| Catalyst | Strong Acid (e.g., H₂SO₄, HCl, PTSA), Solid Acids (e.g., Zr/Ti oxides) | DCC, DMAP | Acid or Base (e.g., H₂SO₄, NaOMe), Lewis Acids (e.g., Titanates) |
| Reaction Temperature | Reflux (typically 65-120 °C) | Room Temperature | Varies (can be driven by distillation) |
| Reaction Time | 1 - 24 hours[6][7] | 12 - 24 hours | Varies, can be several hours |
| Typical Yield | 60-95%[7][8] | High (often >90%) | Varies depending on equilibrium conditions |
| Key Advantages | Inexpensive and simple reagents[1] | Mild reaction conditions, suitable for acid-sensitive substrates[4] | Useful when starting ester is readily available |
| Key Disadvantages | Harsh conditions, equilibrium-limited, long reaction times[1] | Expensive reagents, formation of DCU byproduct[9] | Equilibrium-limited, requires removal of displaced alcohol |
Conclusion and Future Perspectives
The choice of the optimal catalytic method for the synthesis of methyl benzoate is contingent upon the specific requirements of the researcher, including the scale of the reaction, the sensitivity of the substrate to acidic conditions, cost considerations, and desired purity.
-
Fischer-Speier esterification remains a robust and cost-effective method for large-scale synthesis where the starting materials are not acid-sensitive.
-
Steglich esterification provides a superior alternative for small-scale syntheses involving delicate or complex molecules, despite its higher cost and the challenge of byproduct removal.
-
Transesterification offers a valuable pathway when a suitable starting ester is more accessible or economical than benzoic acid.
Future research in this field is likely to focus on the development of more efficient, reusable, and environmentally benign catalysts, particularly solid acid catalysts for Fischer-type reactions, and greener coupling agents for Steglich-type transformations. These advancements will continue to provide chemists with a broader and more refined toolkit for the synthesis of methyl benzoate and other valuable esters.
References
- 1. researchgate.net [researchgate.net]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid — Adam Cap [adamcap.com]
- 9. chimie.ucv.ro [chimie.ucv.ro]
A Comparative Guide to Methyl 3-methoxy-5-methylbenzoate as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the integrity of quantitative and qualitative assessments hinges on the quality of the reference standards employed. This guide provides a comprehensive evaluation of Methyl 3-methoxy-5-methylbenzoate as a reference standard, offering a detailed comparison with structurally similar alternatives. We will delve into the physicochemical properties, analytical performance, and practical applications of these standards, supported by experimental data and validated methodologies. Our aim is to equip researchers and professionals with the necessary insights to make informed decisions for their analytical workflows.
The Critical Role of Reference Standards in Analytical Science
Reference standards are highly characterized materials used to ensure the accuracy, precision, and reliability of analytical measurements.[1] They serve as a benchmark for the identification, quantification, and purity assessment of chemical substances.[2] The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide rigorous guidelines for the establishment and use of reference standards, emphasizing their high purity and suitability for their intended purpose.[3][4][5] The selection of an appropriate reference standard is a critical step in method development and validation, directly impacting the quality and integrity of the generated data.
Physicochemical Properties: A Comparative Overview
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its appropriate selection and use. Below is a comparative table of this compound and its alternatives.
| Property | This compound | Methyl Benzoate[3] | Methyl 3-methoxybenzoate[6] | Methyl 3,5-dimethylbenzoate[7] | Methyl 3,5-dimethoxybenzoate[4] |
| Molecular Formula | C₁₀H₁₂O₃ | C₈H₈O₂ | C₉H₁₀O₃ | C₁₀H₁₂O₂ | C₁₀H₁₂O₄ |
| Molecular Weight | 180.20 g/mol | 136.15 g/mol | 166.17 g/mol | 164.20 g/mol | 196.19 g/mol |
| CAS Number | 108593-44-8 | 93-58-3 | 5368-81-0 | 25081-39-4 | 2150-37-0 |
| Appearance | Not specified | Colorless oily liquid[3] | Liquid | Not specified | Solid |
| Boiling Point | Not specified | 199.6 °C[3] | Not specified | Not specified | 298 °C |
| Melting Point | Not specified | -12.5 °C[3] | Not specified | Not specified | 42-43 °C |
Analytical Performance: A Head-to-Head Comparison
The utility of a reference standard is ultimately determined by its performance in analytical methodologies. This section provides a comparative analysis of this compound and its alternatives using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), two of the most common analytical techniques for this class of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The retention time and mass spectrum are key identifiers for a specific compound.
A study involving the GC-MS analysis of regioisomeric ring-substituted methoxy methyl phenylacetones included the analysis of this compound.[8] This provides valuable, albeit limited, experimental data for our target compound. The mass spectrum of a compound provides a unique fingerprint based on its fragmentation pattern.
Comparative GC-MS Parameters and Expected Data:
| Parameter | This compound | Methyl Benzoate | Methyl 3-methoxybenzoate | Methyl 3,5-dimethylbenzoate | Methyl 3,5-dimethoxybenzoate |
| Expected Retention Time | Analyte-dependent | Shorter | Intermediate | Similar to target | Longer |
| Molecular Ion (M+) | m/z 180 | m/z 136 | m/z 166 | m/z 164 | m/z 196 |
| Key Fragment Ions | m/z 149, 121, 91 | m/z 105, 77 | m/z 135, 107, 77[6] | m/z 133, 105, 77 | m/z 165, 137, 107 |
Note: The expected retention times are relative and will vary based on the specific GC conditions. The key fragment ions are predicted based on common fragmentation pathways for benzoate esters.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For aromatic esters, reversed-phase HPLC with UV detection is a common and robust method.
Proposed Comparative HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Under these conditions, the elution order is expected to be based on the polarity of the compounds, with the least polar compound (Methyl 3,5-dimethylbenzoate) likely eluting last and the most polar (Methyl Benzoate) eluting first.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the comparative analysis, detailed experimental protocols are provided below.
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
This protocol outlines a method for determining the purity of this compound and its alternatives using a Gas Chromatograph with a Flame Ionization Detector (FID).
1. Instrumentation and Consumables:
-
Gas Chromatograph with FID
-
Capillary column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier gas: Helium or Hydrogen
-
Autosampler vials and caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Solvent: Acetone or Dichloromethane (HPLC grade)
2. GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
3. Sample Preparation:
-
Accurately weigh approximately 50 mg of the reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent.
-
Transfer an aliquot to an autosampler vial for analysis.
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: Purity (%) = (Area of main peak / Total area of all peaks) x 100
Workflow for GC-FID Purity Analysis
Protocol 2: Comparative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a comparative HPLC method for the separation of this compound and its alternatives.
1. Instrumentation and Consumables:
-
HPLC system with a UV/Vis or Diode Array Detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase solvents: Acetonitrile and Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Autosampler vials and caps
-
Analytical balance
-
Volumetric flasks and pipettes
2. HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare individual stock solutions of each reference standard at a concentration of 1 mg/mL in Acetonitrile.
-
Prepare a mixed standard solution by diluting the stock solutions to a final concentration of 50 µg/mL for each compound in a 50:50 mixture of Mobile Phase A and B.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify each compound by its retention time.
-
Assess the resolution between adjacent peaks.
-
The peak area can be used for quantitative comparisons if a calibration curve is established.
HPLC Method Workflow
Synthesis and Characterization of a High-Purity Reference Standard
The reliability of a reference standard begins with its synthesis and purification. A high-purity standard requires a well-defined synthetic route and rigorous purification and characterization.
Proposed Synthesis of this compound
A plausible synthetic route for this compound is the Fischer esterification of 3-methoxy-5-methylbenzoic acid.[12][13]
Reaction: 3-methoxy-5-methylbenzoic acid + Methanol --(H₂SO₄ catalyst)--> this compound + Water
Generalized Procedure:
-
Dissolve 3-methoxy-5-methylbenzoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to achieve high purity.
Synthesis and Purification Workflow
Characterization and Purity Assessment
A comprehensive characterization is essential to establish a compound as a reference standard. This typically includes:
-
Structural Elucidation: Confirmation of the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Purity Determination: Quantitative assessment of purity using chromatographic techniques (GC or HPLC) and/or quantitative NMR (qNMR).[14]
-
Residual Solvent Analysis: Quantification of any remaining solvents from the synthesis and purification process, typically by headspace GC.
-
Water Content: Determination of water content using Karl Fischer titration.
-
Inorganic Impurities: Analysis of inorganic impurities, often by methods like Inductively Coupled Plasma (ICP) or Residue on Ignition.
Conclusion and Recommendations
This compound is a viable candidate for use as a reference standard in analytical chemistry, particularly for applications involving the analysis of substituted aromatic esters. Its structural similarity to other common analytes and impurities in this class makes it a potentially valuable tool for method development, validation, and routine quality control.
Key Considerations for Selection:
-
Matrix Matching: When selecting a reference standard, it is crucial to consider its similarity to the analyte of interest and the sample matrix. A structurally similar standard will often exhibit comparable behavior during sample preparation and analysis, leading to more accurate quantification.
-
Availability and Cost: The availability of a well-characterized, high-purity standard from a reputable supplier is a practical consideration. In the absence of a commercially available certified reference material, in-house preparation and rigorous characterization are necessary.
-
Analytical Technique: The choice of reference standard may also be influenced by the analytical technique being employed. For example, a volatile standard is required for GC analysis, while a UV-active standard is necessary for HPLC-UV.
This guide provides a foundational framework for the evaluation and implementation of this compound as a reference standard. For critical applications, it is imperative to perform a thorough in-house validation of the standard and the analytical method to ensure its suitability for the intended purpose, adhering to the guidelines set forth by relevant pharmacopeias and regulatory bodies.
References
- 1. methyl 3-methoxybenzoate, 5368-81-0 [thegoodscentscompany.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 3-methoxybenzoate | C9H10O3 | CID 79332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoic acid, 3,5-dimethyl-, methyl ester [webbook.nist.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. primescholars.com [primescholars.com]
- 11. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 12. mdpi.com [mdpi.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
A Spectroscopic Journey: From Aromatic Precursors to Methyl 3-methoxy-5-methylbenzoate
For the discerning researcher in organic synthesis and drug development, the unambiguous identification of a target molecule and its intermediates is not merely a procedural step but the bedrock of scientific integrity. This guide provides an in-depth spectroscopic comparison of Methyl 3-methoxy-5-methylbenzoate, a valuable building block in medicinal chemistry, with its synthetic precursors: 3,5-dimethylanisole and 3-methoxy-5-methylbenzoic acid. By dissecting the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will illuminate the chemical transformations that govern this synthetic pathway, offering field-proven insights to validate each step of the synthesis.
The Synthetic Pathway: A Deliberate Transformation
The synthesis of this compound typically proceeds through a two-step sequence, starting from the readily available 3,5-dimethylanisole. This pathway is a classic example of functional group manipulation, where an electron-rich aromatic ring is first oxidized and then esterified.
Caption: Synthetic route to this compound.
The initial oxidation of one of the methyl groups of 3,5-dimethylanisole to a carboxylic acid is a selective process, driven by the activating effect of the methoxy group and the benzylic nature of the methyl protons. The subsequent Fischer esterification is a straightforward, acid-catalyzed conversion of the carboxylic acid to its corresponding methyl ester. Spectroscopic analysis at each stage is crucial to confirm the successful transformation and purity of the intermediates.
Comparative Spectroscopic Analysis
The following sections provide a detailed comparison of the spectroscopic data for this compound and its precursors. The data presented is a synthesis of information from various reputable sources and serves as a reliable reference for in-process reaction monitoring and final product characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for tracking the changes in the proton environment of the aromatic ring and the functional groups during the synthesis.
| Compound | Ar-H | OCH₃ | CH₃ | COOCH₃ | COOH |
| 3,5-Dimethylanisole | ~6.6 ppm (s, 3H) | ~3.78 ppm (s, 3H) | ~2.3 ppm (s, 6H) | - | - |
| 3-Methoxy-5-methylbenzoic Acid | ~7.2-7.6 ppm (m, 3H) | ~3.85 ppm (s, 3H) | ~2.4 ppm (s, 3H) | - | ~11-13 ppm (br s, 1H) |
| This compound | ~7.0-7.4 ppm (m, 3H) | ~3.84 ppm (s, 3H) | ~2.38 ppm (s, 3H) | ~3.89 ppm (s, 3H) | - |
Expert Insights:
-
From 3,5-Dimethylanisole to 3-Methoxy-5-methylbenzoic Acid: The most significant change is the disappearance of one of the methyl singlets (originally at ~2.3 ppm integrating to 6H) and the appearance of a broad singlet in the downfield region (~11-13 ppm), characteristic of a carboxylic acid proton. The aromatic protons also shift downfield due to the electron-withdrawing nature of the newly formed carboxylic acid group.
-
From 3-Methoxy-5-methylbenzoic Acid to this compound: The key transformation is the disappearance of the broad carboxylic acid proton signal and the appearance of a new sharp singlet at ~3.89 ppm, corresponding to the methyl ester protons. This provides unequivocal evidence of successful esterification.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecules.
| Compound | Ar-C | OCH₃ | CH₃ | COOCH₃ | C=O |
| 3,5-Dimethylanisole | ~110-160 ppm | ~55 ppm | ~21 ppm | - | - |
| 3-Methoxy-5-methylbenzoic Acid | ~115-160 ppm | ~55.5 ppm | ~21.5 ppm | - | ~172 ppm |
| This compound | ~114-160 ppm | ~55.4 ppm | ~21.3 ppm | ~52.1 ppm | ~166.9 ppm |
Expert Insights:
-
Oxidation Step: The oxidation of a methyl group to a carboxylic acid is clearly indicated by the appearance of a new signal in the downfield region at ~172 ppm, which is characteristic of a carbonyl carbon in a carboxylic acid.
-
Esterification Step: The conversion of the carboxylic acid to the methyl ester is confirmed by the appearance of a new signal around 52.1 ppm for the ester methyl carbon, and a slight upfield shift of the carbonyl carbon to ~166.9 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence or absence of key functional groups, especially the carbonyl and hydroxyl groups.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 3,5-Dimethylanisole | C-H (aromatic and aliphatic), C-O (ether) |
| 3-Methoxy-5-methylbenzoic Acid | O-H (broad, ~2500-3300), C=O (~1680-1710), C-O |
| This compound | C=O (~1715-1730), C-O (ester, two bands) |
Expert Insights:
-
The oxidation is readily confirmed by the appearance of a strong, broad O-H stretch from the carboxylic acid and a strong C=O stretch.
-
Successful esterification is marked by the disappearance of the broad O-H band and a shift in the C=O stretching frequency to a slightly higher wavenumber, typical for an ester.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 3,5-Dimethylanisole | 136 | 121 (M-CH₃), 91 |
| 3-Methoxy-5-methylbenzoic Acid | 166 | 151 (M-CH₃), 123, 91 |
| This compound | 180 | 149 (M-OCH₃), 121, 91 |
Expert Insights:
-
The molecular ion peaks clearly show the mass increase corresponding to the addition of an oxygen atom during oxidation (136 to 166) and the net addition of a methyl group during esterification (166 to 180, with the loss of a proton).
-
The fragmentation patterns are also diagnostic. For example, the loss of a methoxy radical (•OCH₃, mass 31) to give a fragment at m/z 149 is a characteristic feature of methyl benzoate esters.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and spectroscopic analysis of this compound and its precursors.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Protocol 1: Oxidation of 3,5-Dimethylanisole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylanisole (1.0 eq) and water.
-
Reagent Addition: While stirring, add potassium permanganate (KMnO₄, 2.0 eq) portion-wise to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The disappearance of the purple color of permanganate indicates the progress of the reaction.
-
Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Acidify the filtrate with concentrated hydrochloric acid (HCl) until a white precipitate forms.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain 3-methoxy-5-methylbenzoic acid.
Protocol 2: Fischer Esterification of 3-Methoxy-5-methylbenzoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-5-methylbenzoic acid (1.0 eq) in an excess of methanol (10-20 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) as a catalyst.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.
-
Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel if necessary.
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. Use standard parameters for ¹H and ¹³C{¹H} experiments.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Data Acquisition: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar stationary phase). Use a temperature program that allows for good separation of the components. The mass spectrometer can be operated in electron ionization (EI) mode.
Conclusion
This guide has provided a comprehensive spectroscopic comparison of this compound and its key precursors, 3,5-dimethylanisole and 3-methoxy-5-methylbenzoic acid. By understanding the characteristic spectral changes that occur at each synthetic step, researchers can confidently monitor their reactions, identify intermediates, and verify the structure and purity of their final product. The provided protocols offer a practical framework for both the synthesis and the analytical validation, empowering scientists to proceed with certainty in their drug discovery and development endeavors.
The Efficacy of Substituted Methoxybenzoate Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzoate scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and privileged structural role in interacting with biological targets make it an attractive starting point for drug discovery campaigns. This guide provides a comparative evaluation of the efficacy of substituted methoxybenzoate derivatives, offering insights into their therapeutic potential and the structure-activity relationships that govern their biological effects. Drawing upon experimental data from peer-reviewed literature, we will explore their promise in oncology and as antioxidants, providing a framework for researchers to navigate the chemical space of these versatile compounds.
Introduction to Methoxybenzoate Derivatives as Bioactive Scaffolds
The introduction of methoxy and other functional groups onto a methyl benzoate core can profoundly influence its physicochemical properties and biological activity. These substitutions can alter the molecule's polarity, hydrogen bonding capacity, and steric profile, thereby modulating its interaction with enzymes, receptors, and other biological macromolecules. Research has demonstrated that methoxybenzoate derivatives possess a wide range of pharmacological activities, including antioxidant, anticancer, and enzyme inhibitory effects.[1][2][3] This guide will focus on a comparative analysis of these derivatives, primarily in the context of their potential as anticancer and antioxidant agents, where a significant body of research exists.
Comparative Efficacy in Oncology
Substituted benzoate derivatives have emerged as a promising class of compounds in the pursuit of novel anticancer therapies. Their mechanism of action is often multifaceted, ranging from the inhibition of key signaling pathways to the induction of apoptosis.
Inhibition of the Pentose Phosphate Pathway
The pentose phosphate pathway (PPP) is a crucial metabolic pathway for cancer cell proliferation and survival, making its key enzymes, Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), attractive therapeutic targets. A study on methyl 4-amino benzoate derivatives demonstrated their inhibitory effects on both G6PD and 6PGD.[2] While not direct derivatives of "Methyl 3-methoxy-5-methylbenzoate," these findings highlight the potential of the substituted methyl benzoate scaffold as a starting point for developing PPP inhibitors.
| Compound | Target Enzyme | IC50 (µM) |
| Compound 1 (a methyl 4-amino benzoate derivative) | G6PD | 100.8 |
| Compound 4 (a methyl 4-amino benzoate derivative) | 6PGD | 206 |
| Table 1: Inhibitory activity of methyl 4-amino benzoate derivatives on key enzymes of the Pentose Phosphate Pathway.[2] |
Induction of Apoptosis and Anti-Angiogenesis
A derivative of 5-methyl-1,3-benzenediol, methyl-2,4-dihydroxy-6-methylbenzoate, isolated from the lichen Parmotrema tinctorum, has demonstrated potent apoptotic and anti-angiogenesis effects.[4] This compound induced significant cytotoxicity in various cancer cell lines, with IC50 values in the low microgram per milliliter range.[4] For instance, in MCF-7 breast cancer cells, the IC50 was found to be between 1.2 and 12.8 µg/ml.[4]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of methoxybenzoate derivatives is highly dependent on the substitution pattern on the aromatic ring. For instance, in a series of resveratrol derivatives, the introduction of methyl and methoxy functional groups was found to stabilize binding to the mTOR protein, a key regulator of cancer cell growth.[5] One such derivative, 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3), exhibited significantly lower IC50 values in lung cancer cell lines compared to the parent compound, resveratrol.[5]
Antioxidant Potential of Methoxybenzoate Derivatives
Oxidative stress is implicated in a wide range of diseases, and compounds with antioxidant properties are of significant therapeutic interest. The number and position of hydroxyl and methoxy groups on the benzoate ring play a crucial role in their antioxidant capacity.[3]
A study on the structure-antioxidant activity relationships of hydroxyl and methoxy derivatives of p-hydroxybenzoic acid revealed that these substitutions significantly impact their ability to scavenge free radicals and inhibit lipid peroxidation.[1] The antioxidant activity is influenced by factors such as electronic effects and the formation of intra- and intermolecular hydrogen bonds.[1]
Experimental Protocols for Efficacy Evaluation
To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of compounds on the proliferation of cancer cells.
Workflow for MTT Assay
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[4]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
G6PD/6PGD Enzyme Inhibition Assay
This protocol is designed to screen for inhibitors of key enzymes in the pentose phosphate pathway.
Logical Relationship for Enzyme Inhibition Assay
Caption: Logical relationship for the G6PD/6PGD enzyme inhibition assay.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified G6PD or 6PGD enzyme, its respective substrate (glucose-6-phosphate or 6-phosphogluconate), and the cofactor NADP+.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation and Measurement: Initiate the enzymatic reaction and monitor the production of NADPH by measuring the increase in absorbance at 340 nm over time using a microplate reader.[2]
-
Data Analysis: Calculate the rate of NADPH production for each compound concentration and determine the IC50 value.
Comparative Analysis and Future Directions
The presented data underscores the potential of substituted methoxybenzoate derivatives as a versatile scaffold for drug discovery. In oncology, the ability of these compounds to inhibit key metabolic enzymes and induce apoptosis provides a strong rationale for further investigation. For instance, the low micromolar IC50 values of some derivatives against cancer cell lines are comparable to or even better than some standard chemotherapeutic agents.[4]
As antioxidants, the efficacy of methoxybenzoate derivatives is directly linked to their substitution patterns. Future research should focus on a systematic exploration of the structure-activity relationships to optimize their antioxidant potential.
Key Comparison Points:
-
Potency: The IC50 values for anticancer activity vary significantly based on the specific derivative and the cancer cell line, ranging from low micromolar to higher concentrations.[2][4][5]
-
Mechanism of Action: Methoxybenzoate derivatives exhibit diverse mechanisms, including enzyme inhibition and induction of apoptosis, suggesting that a single scaffold can be tuned to target different biological pathways.[2][4]
-
Synthetic Accessibility: The synthesis of many of these derivatives can be achieved through established organic chemistry reactions, such as esterification and methylation, making them amenable to library synthesis for high-throughput screening.[6]
References
- 1. Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Benchmarking the synthesis of "Methyl 3-methoxy-5-methylbenzoate" against known methods
Abstract
Methyl 3-methoxy-5-methylbenzoate is a key intermediate in the synthesis of a variety of pharmacologically active molecules, including novel anticancer agents. The efficiency and scalability of its synthesis are therefore of significant interest to the drug development community. This guide provides an in-depth comparative analysis of two primary synthetic routes to this compound: the classical Fischer esterification of 3-methoxy-5-methylbenzoic acid and a two-step approach involving the methylation of methyl 3-hydroxy-5-methylbenzoate. Each method is evaluated based on reaction yield, purity of the final product, reaction time, cost-effectiveness, and overall process safety. Detailed experimental protocols and supporting data are provided to enable researchers to make informed decisions for their specific synthetic needs.
Introduction
This compound serves as a crucial building block in medicinal chemistry. Its structural motif is present in various compounds under investigation for therapeutic applications, including phenylaminopyrimidines with antiproliferative activity and ROS1 receptor tyrosine kinase inhibitors. The strategic placement of the methoxy and methyl groups on the benzoate ring provides a versatile scaffold for further chemical modifications. Consequently, the development of efficient and reliable synthetic methods for this intermediate is paramount for accelerating drug discovery pipelines. This guide aims to provide a comprehensive and objective comparison of two common synthetic strategies, empowering researchers to select the most appropriate method based on their laboratory capabilities and research goals.
Synthetic Strategies and Mechanistic Overview
The synthesis of this compound can be approached from two main retrosynthetic pathways, both starting from the readily available precursor, 3-hydroxy-5-methylbenzoic acid.
Method A: Fischer Esterification
This classical and widely used method involves the direct esterification of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. Subsequent dehydration yields the ester and water. To drive the equilibrium towards the product side, an excess of the alcohol is often employed.
Method B: Methylation of a Phenolic Ester
This two-step approach first involves the esterification of the carboxylic acid functionality of 3-hydroxy-5-methylbenzoic acid to yield methyl 3-hydroxy-5-methylbenzoate. This intermediate is then subjected to methylation of the phenolic hydroxyl group using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base. The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with the methylating agent to form the desired methoxy group.
Experimental Protocols
Synthesis of Starting Material: 3-Hydroxy-5-methylbenzoic acid
A general procedure for the synthesis of 3-hydroxy-5-methylbenzoic acid is as follows:
To a solution of an appropriate oxo compound (0.21 mol) in water (450 mL), magnesium oxide (0.945 mol) is added. The mixture is heated and stirred for 30 minutes. After filtration to remove excess magnesium salts, the filtrate is concentrated under reduced pressure. The concentrated solution is then slowly added to a 1:1 (v/v) mixture of concentrated hydrochloric acid and water, leading to the precipitation of the product. The precipitate is filtered, washed with cold water, and dried. Recrystallization from water can be performed for further purification.[1][2]
Method A: Fischer Esterification of 3-methoxy-5-methylbenzoic acid
Materials:
-
3-methoxy-5-methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-5-methylbenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
To the residue, add water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution to remove any unreacted acid, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Method B: Methylation of Methyl 3-hydroxy-5-methylbenzoate
Step 1: Esterification of 3-hydroxy-5-methylbenzoic acid
This step is carried out following a similar Fischer esterification protocol as described in Method A, using 3-hydroxy-5-methylbenzoic acid as the starting material.
Step 2: Methylation of Methyl 3-hydroxy-5-methylbenzoate
Materials:
-
Methyl 3-hydroxy-5-methylbenzoate
-
Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Acetone or other suitable aprotic solvent
-
Water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve methyl 3-hydroxy-5-methylbenzoate in a suitable solvent such as acetone.
-
Add a base, such as potassium carbonate, to the solution.
-
While stirring vigorously, add the methylating agent (dimethyl sulfate or methyl iodide) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by distillation under reduced pressure or column chromatography.
Comparative Analysis
| Parameter | Method A: Fischer Esterification | Method B: Methylation of Phenolic Ester |
| Starting Material | 3-methoxy-5-methylbenzoic acid | 3-hydroxy-5-methylbenzoic acid |
| Number of Steps | One | Two |
| Typical Yield | High (typically >85%) | Moderate to High (yield depends on both esterification and methylation steps) |
| Reaction Time | 4-6 hours | 6-12 hours (cumulative for both steps) |
| Reagents & Safety | Uses concentrated sulfuric acid (corrosive). | Uses toxic and carcinogenic methylating agents (dimethyl sulfate is highly toxic and a suspected carcinogen). Requires careful handling. |
| Work-up & Purification | Standard acid-base work-up. Purification by distillation or chromatography. | Requires filtration of inorganic salts and aqueous work-up. Purification by distillation or chromatography. |
| Cost-Effectiveness | Generally cost-effective due to readily available reagents. | Can be more expensive due to the cost of the methylating agent and the two-step process. |
| Scalability | Easily scalable. | Scalability requires careful control of exothermic methylation reaction. |
Results and Discussion
Both methods presented are viable for the synthesis of this compound.
Method A (Fischer Esterification) offers a more direct and atom-economical approach, proceeding in a single step from the corresponding carboxylic acid. This method is generally characterized by high yields and relatively simple work-up procedures. The primary safety concern is the handling of concentrated sulfuric acid. The use of a large excess of methanol is necessary to drive the reaction equilibrium towards the product side, which might be a consideration for large-scale synthesis in terms of solvent cost and recovery.
Method B (Methylation of a Phenolic Ester) provides an alternative route that can be advantageous if the starting material, 3-hydroxy-5-methylbenzoic acid, is more readily available or cost-effective than 3-methoxy-5-methylbenzoic acid. However, this two-step process is inherently less efficient in terms of time and resources. A significant drawback of this method is the use of highly toxic and potentially carcinogenic methylating agents like dimethyl sulfate. Strict safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment, are mandatory. The methylation step can also present challenges in terms of selectivity if other reactive functional groups are present in the molecule.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (singlet around 3.8 ppm), the methyl ester protons (singlet around 3.9 ppm), and the aromatic methyl group protons (singlet around 2.3 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the ester group (around 1720 cm⁻¹) and characteristic bands for the C-O stretching of the ester and ether functionalities, as well as aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₂O₄, MW: 196.20 g/mol ) and characteristic fragmentation patterns.
Note: Specific spectral data for this compound is available in chemical databases.[3][4][5][6][7]
Conclusion and Recommendations
For laboratory-scale synthesis where simplicity, high yield, and shorter reaction times are prioritized, Method A (Fischer Esterification) is the recommended approach, provided that 3-methoxy-5-methylbenzoic acid is readily accessible. Its operational simplicity and the avoidance of highly toxic methylating agents make it a more favorable choice for routine preparations.
Method B (Methylation of a Phenolic Ester) can be a viable alternative, particularly for larger-scale syntheses where the cost of the starting material is a critical factor. However, the associated safety risks of using potent methylating agents necessitate stringent safety protocols and experienced personnel.
Ultimately, the choice of synthetic route will depend on a careful evaluation of the specific requirements of the research project, including the availability and cost of starting materials, the scale of the synthesis, and the safety infrastructure of the laboratory.
Visual Summaries
Overall Workflow Comparison
Caption: Comparative workflow of the two synthetic routes.
Chemical Reaction Schemes
Caption: Reaction schemes for the synthesis of this compound.
References
- 1. 3-HYDROXY-5-METHYL-BENZOIC ACID | 585-81-9 [chemicalbook.com]
- 2. 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Methyl 3-methoxybenzoate | C9H10O3 | CID 79332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3,5-dimethoxybenzoate(2150-37-0) 1H NMR spectrum [chemicalbook.com]
- 5. Methyl 3,5-dimethoxybenzoate(2150-37-0) 13C NMR spectrum [chemicalbook.com]
- 6. Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-METHOXY-5-METHYL-BENZOIC ACID METHYL ESTER(108593-44-8) 1H NMR [m.chemicalbook.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 3-methoxy-5-methylbenzoate
As a Senior Application Scientist, I understand that meticulous research and innovative drug development are built on a foundation of safety and precision, extending to the entire lifecycle of the chemicals we use. The proper disposal of a compound like methyl 3-methoxy-5-methylbenzoate is not merely a regulatory hurdle; it is a critical aspect of ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step approach to the responsible disposal of this aromatic ester, grounded in established safety protocols and environmental regulations.
Understanding the Hazard Profile: A Prudent First Step
It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is non-negotiable and should include:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
Waste Characterization and Segregation: The Cornerstone of Compliance
Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2][3]
For this compound, the most likely applicable hazardous waste characteristic would be ignitability if it has a flashpoint below 60°C (140°F), or toxicity . While not specifically listed, many organic solvents and compounds are managed as hazardous waste. Therefore, it is best practice to manage all waste containing this compound as hazardous unless formally determined otherwise by your institution's Environmental Health and Safety (EHS) department.
Waste streams containing this compound must be segregated from other laboratory waste to prevent incompatible chemical reactions. A common and effective practice is to categorize it as a non-halogenated organic solvent waste .[4][5]
Operational Disposal Plan: From Benchtop to Final Disposition
The following protocols provide a framework for the safe disposal of various waste streams you may generate.
Unused or Excess this compound (Neat Compound)
Disposal of the pure, unused compound requires careful packaging and labeling.
Step-by-Step Protocol:
-
Container Selection: The original container is the ideal choice for disposal. If this is not feasible, select a container made of a compatible material. Borosilicate glass or high-density polyethylene (HDPE) are generally excellent choices for aromatic esters.[6][7][8][9][10][11][12]
-
Labeling: Affix a hazardous waste label to the container. This label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate quantity of waste.
-
The date accumulation started.
-
The primary hazard(s) (e.g., "Ignitable," "Irritant").
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel. Ensure secondary containment is used to capture any potential leaks.
-
Disposal Request: Once the container is full or reaches the SAA time limit (as defined by your institution's EHS policies, typically several months), submit a chemical waste pickup request to your EHS department.
Contaminated Solid Waste
This category includes items such as gloves, paper towels, and silica gel from chromatography that have come into contact with this compound.
Step-by-Step Protocol:
-
Segregation: Collect all solid waste contaminated with the compound in a designated, leak-proof container lined with a chemically compatible bag (e.g., a heavy-duty polyethylene bag).
-
Labeling: Clearly label the container as "Hazardous Waste" with the chemical name of the contaminant.
-
Storage and Disposal: Store the container in your laboratory's SAA and arrange for pickup through your EHS department.
Contaminated Liquid Waste (e.g., Reaction Mixtures, Solvents)
Liquid waste containing this compound should be collected in a dedicated container for non-halogenated organic solvents.
Step-by-Step Protocol:
-
Container Selection: Use a designated, properly vented, and chemically compatible waste container (e.g., glass or HDPE).
-
Labeling: Label the container "Hazardous Waste - Non-Halogenated Organic Solvents." List all components of the waste stream, including this compound and any other solvents or reagents.
-
Collection and Storage: Keep the container sealed when not in use and store it in a secondary containment bin within your SAA.
-
Disposal: Arrange for pickup by your EHS department when the container is full.
Spill Cleanup
In the event of a spill, prompt and safe cleanup is essential to minimize exposure and environmental contamination.
Step-by-Step Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Wear appropriate PPE, including a lab coat, chemical safety goggles, and double-nitrile gloves.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[13][14][15]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.[5][16][17][18] Collect the cleaning materials as contaminated solid waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.[13]
Decontamination of Laboratory Equipment
Proper decontamination of glassware and equipment is crucial to prevent cross-contamination of future experiments.
Step-by-Step Protocol:
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the this compound. Collect this rinsate as hazardous liquid waste.
-
Washing: Wash the equipment thoroughly with a laboratory-grade detergent and warm water.[16][17]
-
Final Rinse: Rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely or dry it in an oven.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | Inferred |
| Molecular Weight | 180.20 g/mol | Inferred |
| Appearance | Likely a solid or liquid | Inferred from similar compounds |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Flash Point | Likely > 60°C | Inferred from similar compounds[19] |
Note: As a specific SDS is not available, these values are inferred based on structurally similar compounds and should be treated as estimates.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. epa.gov [epa.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. actenviro.com [actenviro.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. cmich.edu [cmich.edu]
- 6. paramountmaterials.com [paramountmaterials.com]
- 7. spilltech.com [spilltech.com]
- 8. calpaclab.com [calpaclab.com]
- 9. cdf1.com [cdf1.com]
- 10. fishersci.ca [fishersci.ca]
- 11. Chemical Resistance Chart [promagenviro.com]
- 12. engineeringbylee.com [engineeringbylee.com]
- 13. ehs.unm.edu [ehs.unm.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 17. epa.gov [epa.gov]
- 18. ehs.ucsb.edu [ehs.ucsb.edu]
- 19. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
